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  • Product: Phenothiazine-10-acetic acid
  • CAS: 25244-68-2

Core Science & Biosynthesis

Foundational

The Cornerstone of Bioactive Scaffolds: A Technical Guide to Phenothiazine-10-acetic Acid

Introduction: The Phenothiazine Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently yield compounds with significant biological activity across diverse therapeutic areas...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenothiazine Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently yield compounds with significant biological activity across diverse therapeutic areas. These are termed "privileged scaffolds." Among the most prominent is the phenothiazine core, a tricyclic heterocyclic system composed of two benzene rings fused to a thiazine ring. First synthesized in 1883, its derivatives have become landmark drugs, revolutionizing fields from psychiatry with the advent of chlorpromazine to allergy treatment with promethazine.[1][2] The unique, non-planar "butterfly" conformation of the phenothiazine nucleus and its electron-rich nature allow for extensive structural modifications, primarily at the N10 and C2 positions, which profoundly influences its pharmacological profile.[3] This guide focuses on a key derivative, Phenothiazine-10-acetic acid, a molecule that retains the core bioactivity of the parent structure while introducing a functional carboxylic acid group, opening new avenues for research and drug development.

Section 1: Synthesis and Physicochemical Properties

The strategic addition of an acetic acid moiety at the N10 position of the phenothiazine ring is a critical step in creating a versatile intermediate for further derivatization or for use as a bioactive compound in its own right.

Synthesis Pathway: N-Alkylation and Hydrolysis

The most direct and widely employed method for synthesizing Phenothiazine-10-acetic acid is a two-step process initiated by the N-alkylation of the phenothiazine core with an haloacetic acid ester, followed by hydrolysis. This approach leverages the nucleophilicity of the nitrogen atom within the thiazine ring.

A representative protocol involves the reaction of 10H-phenothiazine with ethyl chloroacetate.[4] The reaction proceeds via nucleophilic substitution, where the nitrogen atom of phenothiazine attacks the electrophilic carbon of ethyl chloroacetate. This is typically carried out in the presence of a base to deprotonate the N-H group, enhancing its nucleophilicity. The resulting intermediate, ethyl 2-(10H-phenothiazin-10-yl)acetate, is then subjected to hydrolysis (either acid- or base-catalyzed) to cleave the ester and yield the final product, Phenothiazine-10-acetic acid.

Caption: Synthetic route to Phenothiazine-10-acetic acid.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(10H-phenothiazin-10-yl)acetate [4]

  • To a solution of 10H-phenothiazine in a suitable dry solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or anhydrous potassium carbonate (K₂CO₃) portion-wise at 0°C.

  • Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the phenothiazine nitrogen.

  • Add ethyl chloroacetate dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC).[5]

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel.

Step 2: Hydrolysis to Phenothiazine-10-acetic acid

  • Dissolve the purified ethyl 2-(10H-phenothiazin-10-yl)acetate in an alcoholic solvent (e.g., ethanol).

  • Add an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid).

  • Reflux the mixture for several hours, monitoring the disappearance of the ester spot by TLC.

  • After cooling, neutralize the reaction mixture. If using a basic hydrolysis, acidify with a dilute acid (e.g., HCl) until the product precipitates.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain Phenothiazine-10-acetic acid.

Physicochemical Properties

The fundamental properties of Phenothiazine-10-acetic acid are summarized below. This data is essential for its handling, formulation, and interpretation of biological activity.

PropertyValueReference(s)
IUPAC Name 2-(10H-Phenothiazin-10-yl)acetic acid[6]
CAS Number 25244-68-2[7][8]
Molecular Formula C₁₄H₁₁NO₂S[6][7]
Molecular Weight 257.31 g/mol [6][7]
Boiling Point 464.7 °C at 760 mmHg[7]
Density 1.362 g/cm³[7]
pKa (Predicted) 3.69 ± 0.10[7]
LogP (Predicted) 3.43890[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 4[7]
Storage Temperature 2-8°C[7]

Section 2: Analytical Characterization

Rigorous characterization is paramount to confirm the identity, purity, and structure of the synthesized molecule. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For an intermediate like ethyl 2-(10H-phenothiazin-10-yl)acetate, characteristic peaks include C-H stretching for aromatic and aliphatic protons (~3060 and 2920 cm⁻¹), and a strong C=O stretching vibration for the ester group (~1680 cm⁻¹).[4] Upon hydrolysis to Phenothiazine-10-acetic acid, this C=O peak would shift, and a broad O-H stretch characteristic of a carboxylic acid would appear. The fundamental C-S vibration of the phenothiazine core is also observable.[4][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides detailed structural information. The aromatic protons on the phenothiazine rings typically appear as a complex multiplet in the range of δ 6.8-7.5 ppm.[10] The methylene protons (-CH₂-) of the acetic acid moiety directly attached to the nitrogen are expected to appear as a singlet further downfield, while the carboxylic acid proton (-COOH) would present as a broad singlet at a much higher chemical shift (>10 ppm).

    • ¹³C NMR: The carbon spectrum confirms the carbon framework. Aromatic carbons of the phenothiazine rings typically resonate between δ 115-145 ppm. The carbonyl carbon of the carboxylic acid is highly deshielded and appears around δ 170 ppm or higher, while the methylene carbon would be found in the aliphatic region.[11][12]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For Phenothiazine-10-acetic acid (C₁₄H₁₁NO₂S), the expected molecular ion peak [M]⁺ would be at m/z 257.05.[6][13] High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition.[13]

Chromatographic Methods

Purity assessment and separation of phenothiazine derivatives are routinely achieved using chromatographic techniques.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and for preliminary purity checks. Due to the lipophilic nature of the phenothiazine core, reversed-phase TLC is often effective.[10] The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or benzene) and a more polar solvent (e.g., ethyl acetate or methanol), allows for the fine-tuning of separation.[5]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 column is commonly used, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector, as the phenothiazine ring system exhibits strong UV absorbance.[14]

Section 3: Biological Activity and Mechanism of Action

The therapeutic versatility of the phenothiazine scaffold is well-documented, with activities spanning antipsychotic, anti-inflammatory, antimicrobial, and anticancer effects.[14] Phenothiazine-10-acetic acid has been specifically identified for its potent anti-inflammatory and antihistaminic properties.[15]

Primary Mechanism: Histamine H₁ Receptor Antagonism

The primary mechanism underlying the anti-inflammatory and anti-allergic effects of many phenothiazine derivatives, including Phenothiazine-10-acetic acid, is the antagonism of the histamine H₁ receptor.[15][16] The H₁ receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 signaling pathway.[17] This leads to the activation of phospholipase C (PLC), which generates the second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key signal for inflammatory responses.[17]

Phenothiazine-10-acetic acid acts as a competitive antagonist, binding to the H₁ receptor and preventing histamine from activating this cascade. This blockade of the downstream signaling pathway mitigates the classic symptoms of allergic and inflammatory responses, such as vasodilation and increased vascular permeability.

H1_Receptor_Pathway cluster_membrane Plasma Membrane H1R Histamine H₁ Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds & Activates PTAA Phenothiazine- 10-acetic acid PTAA->H1R Blocks IP3 IP₃ PIP2->IP3 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Inflammation Inflammatory Response Ca_Release->Inflammation

Caption: Mechanism of H₁ Receptor Antagonism.

In Vitro Anti-Inflammatory Activity

Beyond receptor antagonism, the anti-inflammatory potential of compounds can be assessed through their ability to prevent protein denaturation, a hallmark of inflammation.[17][18][19] Denatured proteins can act as autoantigens, perpetuating the inflammatory cascade.

Protocol: In Vitro Anti-Inflammatory Assay (Protein Denaturation)[20][21]

This assay provides a rapid and reliable method for screening the anti-inflammatory potential of test compounds.

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).

    • Prepare stock solutions of Phenothiazine-10-acetic acid and a standard drug (e.g., Diclofenac sodium) in a minimal amount of DMSO, then dilute to desired concentrations (e.g., 100-1000 µg/mL) with the buffer.[19]

  • Assay Procedure:

    • In a set of test tubes, mix the test/standard solutions with the BSA solution. A typical reaction volume is 5 mL.

    • A control tube should contain the BSA solution and the vehicle (buffer with the same minimal concentration of DMSO) but no test compound.

  • Incubation and Denaturation:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes in a water bath at 70°C for 5 minutes.

  • Measurement:

    • After cooling to room temperature, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • The IC₅₀ value (the concentration required to inhibit 50% of protein denaturation) can be determined by plotting the percentage inhibition against the compound concentration.

Section 4: Applications and Future Directions

Phenothiazine-10-acetic acid serves as a valuable molecule for both direct application and as a scaffold for further chemical elaboration.

  • Research Tool: Its well-defined anti-inflammatory and H₁-antagonist activities make it a useful tool for studying inflammatory pathways and receptor pharmacology.

  • Drug Development Scaffold: The carboxylic acid handle is a key functional group for medicinal chemists. It can be readily converted into esters, amides, and other functional groups, allowing for the creation of libraries of new compounds. This strategy, known as molecular hybridization, can be used to combine the pharmacophore of phenothiazine with other bioactive moieties to develop drugs with improved efficacy or multiple mechanisms of action.[20]

  • Material Science: The core phenothiazine structure is an excellent electron donor and has been explored in material science for applications in organic electronics and biosensors.[2] The carboxylic acid group provides a convenient anchor point for attaching the molecule to surfaces or integrating it into polymers.

The continued exploration of derivatives built upon the Phenothiazine-10-acetic acid scaffold holds significant promise for the discovery of novel therapeutics targeting a wide range of complex diseases, from inflammatory disorders to cancer.[20]

References

  • Malik, A., et al. (2021). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. Pharmacy Education, 21(2), 1-6. [Link]

  • Sathya, V., et al. (2022). In-vitro Anti-inflammatory Activity of Flower Extracts of Sinapis arvensis using Bovine Serum Albumin (BSA) Assay. Journal of Clinical and Diagnostic Research, 16(12), KC01-KC04. [Link]

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Exploratory

Phenothiazine-10-acetic acid discovery and history

An In-Depth Technical Guide to the Discovery and History of Phenothiazine-10-Acetic Acid Abstract The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, forming the basis of the first-generation anti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Phenothiazine-10-Acetic Acid

Abstract

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, forming the basis of the first-generation antipsychotics and a diverse range of other therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of a specific derivative, phenothiazine-10-acetic acid. We trace the journey from the initial synthesis of the parent phenothiazine nucleus by Bernthsen in the 19th century, through the mid-20th century pharmacological revolution sparked by chlorpromazine, to the specific synthesis and biological evaluation of the N-acetic acid derivative. This document furnishes researchers, scientists, and drug development professionals with detailed historical context, step-by-step synthetic protocols, mechanistic insights, and a complete reference to the foundational literature.

Part 1: The Genesis of the Phenothiazine Nucleus

The story of phenothiazine begins not in a pharmacy, but in the burgeoning German dye industry of the late 19th century. In 1883, the chemist August Bernthsen first reported the synthesis of the parent compound, 10H-phenothiazine.[1][2][3] This foundational method, known as the Bernthsen synthesis, involves the direct reaction of diphenylamine with elemental sulfur at high temperatures.[1][4] The reaction is often catalyzed by a small amount of iodine, which significantly improves the yield and efficiency.[4][5][6] For decades following its discovery, the phenothiazine core was primarily of interest for its use in dyes, such as Methylene Blue, and later as an industrial antioxidant, an insecticide, and an anthelmintic (deworming) agent for livestock.[1][2][7][8]

Experimental Protocol: Bernthsen Synthesis of 10H-Phenothiazine

This protocol describes the classic synthesis of the phenothiazine core via the fusion of diphenylamine and sulfur, a robust method that remains a staple for producing the parent heterocycle.[5][9][10]

Materials:

  • Diphenylamine (C₁₂H₁₁N)

  • Sulfur (S₈), powdered

  • Iodine (I₂), crystal (catalytic amount)

  • Ethanol (for recrystallization)

  • Sand bath or high-temperature heating mantle

  • Reaction vessel with reflux condenser and gas outlet

Procedure:

  • Combine diphenylamine (1.0 mol equivalent) and sulfur (2.0 mol equivalents) in the reaction vessel.

  • Add a catalytic amount of iodine (approx. 0.01 mol equivalent).

  • Heat the mixture in a sand bath to approximately 140-160°C under reflux. The reaction will initiate with the vigorous evolution of hydrogen sulfide (H₂S) gas.[9][10] Caution: This step must be performed in a well-ventilated fume hood as H₂S is highly toxic.

  • Maintain the temperature, moderating as needed to control the rate of gas evolution. Once the initial vigorous reaction subsides, continue heating for an additional 1-2 hours to ensure completion.[10]

  • Allow the reaction mixture to cool and solidify.

  • Grind the cooled, solid melt and extract it first with hot water and then with dilute alcohol to remove unreacted starting materials and impurities.[9][10]

  • The remaining crude solid consists of nearly pure phenothiazine.

  • For further purification, recrystallize the crude product from hot ethanol to yield yellowish leaflets with a melting point of approximately 185°C.[1][6]

Bernthsen_Synthesis diphenylamine Diphenylamine phenothiazine Phenothiazine diphenylamine->phenothiazine Δ, I₂ (catalyst) - H₂S sulfur Sulfur (S₈) sulfur->phenothiazine

The Bernthsen synthesis of phenothiazine from diphenylamine and sulfur.

Part 2: The Pharmacological Revolution of Phenothiazine Derivatives

The transition of phenothiazines from industrial chemicals to revolutionary medicines was a landmark event in pharmacology, driven by serendipity and keen clinical observation. In the 1940s, a team of chemists at Rhône-Poulenc laboratories in France, led by Paul Charpentier, began systematically synthesizing N-substituted derivatives of phenothiazine in a search for novel antihistamines.[1][7][11][12]

This research led to the creation of promethazine , a derivative with potent antihistaminic and sedative properties.[1][7] Soon after, in December 1950, Charpentier's team synthesized another derivative by adding a chlorine atom to the phenothiazine ring and modifying the side chain: chlorpromazine .[7][11][12][13][14]

While investigating its potential for preventing surgical shock, French surgeon Henri-Marie Laborit observed that chlorpromazine induced a state of "euphoric quietude" in patients, making them calm and indifferent to their surroundings.[2][7] He famously described this effect as a "pharmacological lobotomy."[7] Laborit persuaded psychiatrists Jean Delay and Pierre Deniker to administer the drug to psychiatric patients at Sainte-Anne Hospital in Paris in 1952.[2][8] The results were transformative; chlorpromazine dramatically calmed severely agitated and psychotic patients, heralding the dawn of the psychopharmacological era and marking the discovery of the first true antipsychotic drug.[7][15]

Part 3: Synthesis and Development of Phenothiazine-10-Acetic Acid

Following the monumental success of chlorpromazine, interest surged in synthesizing a wide array of phenothiazine derivatives to explore their therapeutic potential. Phenothiazine-10-acetic acid was among the derivatives investigated for other biological activities, including anti-inflammatory and antihistaminic effects.[16]

The most direct and common synthesis of phenothiazine-10-acetic acid involves the N-alkylation of the phenothiazine nucleus. This process occurs in two main stages: deprotonation of the nitrogen atom at the 10-position, followed by nucleophilic substitution with a haloacetate ester, and subsequent hydrolysis to the carboxylic acid.

Experimental Protocol: Synthesis of Phenothiazine-10-Acetic Acid

This protocol outlines a representative, two-step procedure for the synthesis of phenothiazine-10-acetic acid starting from the 10H-phenothiazine core.

Step 1: Synthesis of Ethyl Phenothiazine-10-acetate

  • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10H-phenothiazine (1.0 mol equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH) (1.1 mol equivalent), portion-wise to the solution at 0°C to control the exothermic reaction and hydrogen gas evolution. Stir the mixture until the gas evolution ceases, indicating the formation of the sodium salt of phenothiazine.

  • To this solution, add ethyl chloroacetate or ethyl bromoacetate (1.1 mol equivalent) dropwise via an addition funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold water. The crude product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude ethyl phenothiazine-10-acetate can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to Phenothiazine-10-acetic acid

  • Suspend the purified ethyl phenothiazine-10-acetate (1.0 mol equivalent) in an ethanol/water mixture.

  • Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 mol equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by the slow addition of a strong acid, such as concentrated hydrochloric acid (HCl).

  • The phenothiazine-10-acetic acid will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Acetic_Acid_Synthesis phenothiazine Phenothiazine ester Ethyl Phenothiazine-10-acetate phenothiazine->ester 1. NaH, DMF 2. ClCH₂COOEt acid Phenothiazine-10-acetic acid ester->acid 1. NaOH, H₂O/EtOH, Δ 2. H₃O⁺ Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine receptor Dopamine D2 Receptor dopamine->receptor Binds effect Signal Transduction (Psychotic Symptoms) receptor->effect Activates phenothiazine Phenothiazine Antipsychotic phenothiazine->receptor Blocks

General mechanism for antipsychotic phenothiazines blocking dopamine D2 receptors.

Part 5: Conclusion and Future Directions

The history of phenothiazine and its derivatives is a compelling narrative of chemical synthesis evolving to meet profound medical needs. From its origins as an industrial chemical, the phenothiazine scaffold has given rise to drugs that revolutionized psychiatry and provided leads for numerous other therapeutic areas. Phenothiazine-10-acetic acid represents a branch of this development focused on modulating inflammatory and allergic responses rather than central nervous system targets.

Current research continues to explore the vast chemical space of phenothiazine derivatives. Scientists are investigating their potential as anticancer, antimicrobial, antimalarial, and multidrug resistance reversal agents, demonstrating the enduring versatility and importance of this remarkable heterocyclic system. [14][17][18][19][20]The ability to fine-tune biological activity through precise modifications of the phenothiazine core ensures its continued relevance in the ongoing search for novel therapeutics.

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Foundational

An In-Depth Technical Guide to the Mechanism of Action of Phenothiazine-10-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications. While the class...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications. While the class is renowned for its antipsychotic properties, emerging evidence highlights a broader pharmacological scope. This guide focuses on a specific derivative, phenothiazine-10-acetic acid, delving into its dual mechanism of action as both a histamine H1 receptor antagonist and a potent anti-inflammatory agent. By synthesizing data from closely related analogues and established pharmacological principles, we elucidate the molecular pathways likely modulated by this compound. This document serves as a comprehensive resource, providing not only a theoretical framework for its bioactivity but also detailed experimental protocols for its validation, aimed at guiding future research and drug development endeavors.

Introduction: The Versatility of the Phenothiazine Scaffold

The tricyclic phenothiazine nucleus is a privileged scaffold in drug discovery, giving rise to a multitude of clinically significant drugs.[1] Initially explored for their antihistaminic properties, the discovery of chlorpromazine in the 1950s revolutionized the treatment of psychosis, establishing dopamine receptor antagonism as a key mechanism for this class of compounds.[2] Beyond their central nervous system effects, various phenothiazine derivatives have demonstrated a wide array of biological activities, including antiemetic, anticancer, and antimicrobial properties.[2][3] This functional diversity stems from the ability of the phenothiazine core to be readily functionalized at the N-10 position of the central ring, allowing for the fine-tuning of its pharmacological profile.[4]

Phenothiazine-10-acetic acid, the subject of this guide, is a derivative characterized by the substitution of an acetic acid moiety at the N-10 position. This structural modification steers its activity away from the classical dopamine receptor antagonism and towards a dual role in mitigating allergic and inflammatory responses. Evidence suggests that this compound and its close analogues exhibit both histamine H1-receptor antagonistic activity and significant anti-inflammatory effects in vivo.[5] This guide will dissect these two key mechanistic pillars.

A Dual Mechanism of Action: Unraveling the Bioactivity of Phenothiazine-10-Acetic Acid

The therapeutic potential of phenothiazine-10-acetic acid lies in its ability to concurrently target two distinct but often intertwined pathological processes: histamine-mediated allergic reactions and the broader inflammatory cascade.

Histamine H1 Receptor Antagonism: Mitigating Allergic Responses

Histamine H1 receptors are pivotal in mediating the symptoms of allergic reactions, including vasodilation, increased vascular permeability, and pruritus. Phenothiazine derivatives have long been recognized for their ability to act as inverse agonists at these receptors.[6]

Hypothesized Mechanism of H1 Receptor Antagonism:

It is proposed that phenothiazine-10-acetic acid acts as a competitive antagonist at the histamine H1 receptor. The tricyclic phenothiazine core likely interacts with a hydrophobic pocket within the receptor, a common feature for many H1 antagonists.[6] The carboxylic acid moiety may form additional interactions with polar residues in the binding site, contributing to its binding affinity. By occupying the receptor's binding site, phenothiazine-10-acetic acid prevents the binding of histamine, thereby blocking its downstream signaling cascade.

Experimental Validation: Histamine H1 Receptor Binding Assay

To quantify the affinity of phenothiazine-10-acetic acid for the H1 receptor, a competitive radioligand binding assay is the gold standard.

Protocol 1: In Vitro Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of phenothiazine-10-acetic acid for the human histamine H1 receptor.

Materials:

  • Human histamine H1 receptor-expressing cell membranes (e.g., from HEK293 cells)

  • Radioligand: [³H]-mepyramine

  • Test compound: Phenothiazine-10-acetic acid

  • Non-specific binding control: Mianserin or a high concentration of unlabeled mepyramine

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the receptor-containing membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-mepyramine (to a final concentration of ~1 nM), and 50 µL of membrane suspension.

    • Non-specific Binding: 25 µL of mianserin (to a final concentration of 10 µM), 25 µL of [³H]-mepyramine, and 50 µL of membrane suspension.

    • Competitive Binding: 25 µL of varying concentrations of phenothiazine-10-acetic acid, 25 µL of [³H]-mepyramine, and 50 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of phenothiazine-10-acetic acid from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

Expected Outcome: This assay will provide a quantitative measure of the affinity of phenothiazine-10-acetic acid for the H1 receptor, allowing for comparison with known antihistamines.

Anti-inflammatory Activity: A Multi-pronged Approach

The anti-inflammatory properties of phenothiazine derivatives are thought to arise from their interference with key inflammatory pathways. For phenothiazine-10-acetic acid, two primary mechanisms are hypothesized: inhibition of the arachidonic acid cascade and modulation of the NF-κB signaling pathway.

Arachidonic acid is a key precursor for the synthesis of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.

Hypothesized Mechanism of COX/LOX Inhibition:

The structural features of phenothiazine-10-acetic acid suggest its potential to interact with the active sites of both COX and LOX enzymes. The hydrophobic phenothiazine ring may bind to the hydrophobic channel of the COX enzymes, while the carboxylic acid moiety could interact with key residues, similar to many NSAIDs. By inhibiting these enzymes, phenothiazine-10-acetic acid would reduce the production of prostaglandins and leukotrienes, thereby dampening the inflammatory response.

Experimental Validation: In Vitro COX and LOX Inhibition Assays

To investigate the inhibitory potential of phenothiazine-10-acetic acid on these enzymes, commercially available assay kits can be utilized.

Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the IC50 values of phenothiazine-10-acetic acid for COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Test compound: Phenothiazine-10-acetic acid

  • Positive controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)

  • Assay buffer

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, and the probe according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Control: Assay buffer, enzyme, and probe.

    • Test: Assay buffer, enzyme, probe, and varying concentrations of phenothiazine-10-acetic acid.

    • Positive Control: Assay buffer, enzyme, probe, and a known COX inhibitor.

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of phenothiazine-10-acetic acid and calculate the IC50 value.

Protocol 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the IC50 value of phenothiazine-10-acetic acid for 5-LOX.

Materials:

  • 5-LOX enzyme (human recombinant)

  • Linoleic acid or arachidonic acid (substrate)

  • Chromogenic or fluorogenic substrate

  • Test compound: Phenothiazine-10-acetic acid

  • Positive control: Zileuton

  • Assay buffer

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and probe as per the kit protocol.

  • Assay Setup: In a 96-well plate, set up the reactions in triplicate as described for the COX assay, substituting the 5-LOX enzyme and appropriate substrate.

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add the substrate to start the reaction.

  • Measurement: Monitor the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the reaction rates and determine the IC50 value for phenothiazine-10-acetic acid.

Expected Outcomes: These assays will reveal whether phenothiazine-10-acetic acid directly inhibits COX-1, COX-2, and/or 5-LOX, and provide quantitative data on its potency and selectivity.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8]

Hypothesized Mechanism of NF-κB Inhibition:

Phenothiazine derivatives have been shown to interfere with the NF-κB signaling pathway. It is plausible that phenothiazine-10-acetic acid inhibits NF-κB activation by preventing the degradation of the inhibitory protein IκBα or by blocking the nuclear translocation of the active p65 subunit. This would lead to a downstream reduction in the expression of NF-κB target genes.

Experimental Validation: NF-κB Reporter Assay and p65 Nuclear Translocation Assay

Protocol 4: NF-κB Luciferase Reporter Assay

Objective: To determine if phenothiazine-10-acetic acid inhibits NF-κB transcriptional activity.

Materials:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

  • Cell culture medium and supplements

  • Test compound: Phenothiazine-10-acetic acid

  • Stimulant: Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of phenothiazine-10-acetic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable. Calculate the percent inhibition of NF-κB activity for each concentration of the test compound and determine the IC50 value.

Protocol 5: NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the effect of phenothiazine-10-acetic acid on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • RAW 264.7 or similar macrophage cell line

  • Cell culture medium and supplements

  • Test compound: Phenothiazine-10-acetic acid

  • Stimulant: LPS

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-NF-κB p65

  • Secondary antibody: fluorescently-labeled anti-rabbit IgG

  • Nuclear stain: DAPI

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Pre-treat the cells with phenothiazine-10-acetic acid for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, then permeabilize with Triton X-100.

  • Immunostaining: Block non-specific binding sites, then incubate with the primary antibody followed by the fluorescent secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal in multiple cells per condition.

Expected Outcomes: These assays will provide direct evidence for the modulation of the NF-κB pathway by phenothiazine-10-acetic acid, either at the level of transcriptional activity or by affecting the subcellular localization of the key p65 subunit.

Data Summary and Visualization

The following table summarizes the hypothesized biological activities of phenothiazine-10-acetic acid and provides a framework for interpreting experimental results.

Target Hypothesized Activity Key Experimental Readout Reference Compound(s)
Histamine H1 Receptor Antagonist / Inverse AgonistKi (nM)Mepyramine, Cetirizine
COX-1 InhibitorIC50 (µM)Indomethacin
COX-2 InhibitorIC50 (µM)Celecoxib
5-LOX InhibitorIC50 (µM)Zileuton
NF-κB Pathway InhibitorIC50 (µM)Bay 11-7082

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Histamine_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_G11 Gq/11 H1R->Gq_G11 PLC PLC Gq_G11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Allergic_Response Allergic Response (Vasodilation, etc.) Ca_release->Allergic_Response PKC->Allergic_Response PTZ_AA Phenothiazine-10-Acetic Acid PTZ_AA->H1R Antagonizes

Caption: Figure 1: Histamine H1 Receptor Signaling Pathway and the antagonistic action of Phenothiazine-10-Acetic Acid.

Anti_Inflammatory_Workflow cluster_arachidonic Arachidonic Acid Pathway cluster_nfkb NF-κB Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation1 Inflammation Prostaglandins->Inflammation1 Leukotrienes->Inflammation1 Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression PTZ_AA Phenothiazine-10-Acetic Acid PTZ_AA->COX Inhibits PTZ_AA->LOX Inhibits PTZ_AA->IKK Inhibits? PTZ_AA->NFkB Inhibits Translocation?

Caption: Figure 2: Hypothesized anti-inflammatory mechanisms of Phenothiazine-10-Acetic Acid.

Conclusion and Future Directions

Phenothiazine-10-acetic acid represents a promising lead compound with a desirable dual-action profile for the management of allergic and inflammatory conditions. The proposed mechanisms of action – histamine H1 receptor antagonism, inhibition of COX and LOX enzymes, and modulation of the NF-κB pathway – provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a clear path for the validation of these hypotheses and the comprehensive characterization of this compound's pharmacological profile. Future research should focus on obtaining robust in vitro and in vivo data to confirm these mechanisms, followed by medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in unlocking the full therapeutic potential of this and related phenothiazine derivatives.

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Exploratory

A Technical Guide to the Spectroscopic Characterization of Phenothiazine-10-acetic Acid

Foreword: The Analytical Imperative in Drug Development In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent biologic...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent biological and toxicological data are built. For heterocyclic compounds such as Phenothiazine-10-acetic acid, a molecule of interest due to the broad bioactivity of the phenothiazine scaffold, a multi-modal spectroscopic approach is not merely procedural—it is essential. This guide provides an in-depth analysis of the expected spectroscopic data (NMR, IR, MS) for Phenothiazine-10-acetic acid. It is structured not as a rigid template, but as a logical workflow, mirroring the process of scientific inquiry from prediction to interpretation. The insights herein are grounded in established spectroscopic principles and data from closely related analogues, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Overview

Phenothiazine-10-acetic acid (C₁₄H₁₁NO₂S) is a derivative of the phenothiazine tricycle, where an acetic acid moiety is attached to the central nitrogen atom.[1][2][3] This substitution at the N-10 position significantly influences the molecule's electronic properties and conformation, which is directly reflected in its spectroscopic signatures. The molecular weight is 257.31 g/mol .[1][2]

Molecular Structure of Phenothiazine-10-acetic Acid

Caption: Molecular structure of Phenothiazine-10-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4][5] For Phenothiazine-10-acetic acid, both ¹H and ¹³C NMR will provide definitive information on the aromatic protons, the methylene bridge, and the carboxylic acid group.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phenothiazine core, a singlet for the methylene protons, and a broad singlet for the carboxylic acid proton. The aromatic region will be complex due to the coupling between adjacent protons. The chemical shifts are influenced by the electron-donating nature of the nitrogen and sulfur atoms and the electron-withdrawing character of the N-acetic acid group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (H-1, H-2, H-3, H-4, H-6, H-7, H-8, H-9)6.8 - 7.5Multiplet (m)8H
Methylene (-CH₂-)~4.8Singlet (s)2H
Carboxylic Acid (-COOH)>10 (typically ~12)Broad Singlet (br s)1H

Interpretation & Causality:

  • Aromatic Protons (6.8 - 7.5 ppm): The protons on the two benzene rings of the phenothiazine core are expected in this region.[6][7] The exact chemical shifts and coupling patterns can be complex. Protons closer to the nitrogen and sulfur atoms will experience different shielding effects. The N-substitution removes the N-H proton signal seen in unsubstituted phenothiazine and shifts the adjacent aromatic proton signals.[8]

  • Methylene Protons (~4.8 ppm): The two protons of the methylene group (-CH₂-) are chemically equivalent and are not coupled to any other protons, hence they should appear as a sharp singlet. Their position is significantly downfield from a typical alkyl proton due to the deshielding effect of the adjacent nitrogen atom and the carbonyl group.

  • Carboxylic Acid Proton (>10 ppm): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield.[9] Its chemical shift is sensitive to concentration and the solvent used due to variations in hydrogen bonding.[10]

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The symmetry of the unsubstituted phenothiazine core is broken by the N-10 substituent, potentially leading to more than the six expected signals for the core if rotation is restricted.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (-C =O)165 - 185
Aromatic (C-4a, C-5a, C-9a, C-10a)140 - 150
Aromatic (C-1, C-2, C-3, C-4, C-6, C-7, C-8, C-9)115 - 130
Methylene (-C H₂-)~50

Interpretation & Causality:

  • Carbonyl Carbon (165 - 185 ppm): This is the characteristic region for carboxylic acid carbonyl carbons, which are significantly deshielded.[10][11][12]

  • Aromatic Carbons (115 - 150 ppm): The twelve carbons of the phenothiazine ring system will resonate in this broad region. The carbons directly attached to the heteroatoms (C-4a, C-5a, C-9a, C-10a) are expected to be further downfield.[13][14] The remaining eight aromatic CH carbons will appear between 115 and 130 ppm.

  • Methylene Carbon (~50 ppm): The chemical shift of the methylene carbon is influenced by its attachment to the nitrogen atom, placing it in this expected range.

Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy. The choice of solvent is critical; it must dissolve the sample without its own signals obscuring important regions of the spectrum.[5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dry Phenothiazine-10-acetic acid.[15]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[16] DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum (e.g., 32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans or more, depending on sample concentration).

    • (Optional) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.[17]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acq_1h Acquire ¹H Spectrum lock_shim->acq_1h acq_13c Acquire ¹³C Spectrum acq_1h->acq_13c ft Fourier Transform acq_13c->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate ¹H Signals calibrate->integrate Report Report integrate->Report

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.[18] For Phenothiazine-10-acetic acid, the key signatures will be from the carboxylic acid group and the aromatic rings.

Predicted IR Absorption Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, Very Broad
C-H Stretch (Aromatic)3100 - 3000Medium, Sharp
C-H Stretch (Aliphatic, -CH₂-)2960 - 2850Medium, Sharp
C=O Stretch (Carboxylic Acid)1760 - 1690Strong, Sharp
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-O Stretch (Carboxylic Acid)1320 - 1210Strong
C-N Stretch (Aromatic Amine)1350 - 1250Strong
C-H Out-of-Plane Bend (Aromatic)900 - 675Strong

Interpretation & Causality:

  • O-H Stretch (3300 - 2500 cm⁻¹): This is the most diagnostic peak for a carboxylic acid. Its extreme broadness is due to strong intermolecular hydrogen bonding, which creates a wide distribution of bond energies.[10][19][20] This broad "hairy beard" often overlaps with the sharper C-H stretching peaks.[21][22]

  • C=O Stretch (1760 - 1690 cm⁻¹): A strong, sharp absorption in this region is characteristic of a carbonyl group.[20] For a carboxylic acid dimer, this peak typically appears around 1710 cm⁻¹.[10]

  • Aromatic & Aliphatic Stretches: The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) confirms the presence of both parts of the molecule.[20]

  • Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex vibrations, including C-O and C-N stretching, and various bending modes. The strong C-O stretch (1320-1210 cm⁻¹) and the characteristic out-of-plane C-H bending patterns of the substituted benzene rings provide further confirmation of the structure.[19][21]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples. The key is to ensure the sample is anhydrous and finely ground to minimize light scattering.

  • Sample Preparation:

    • Gently grind ~1-2 mg of Phenothiazine-10-acetic acid with an agate mortar and pestle.[23]

    • Add ~100-200 mg of dry, IR-grade KBr powder. The sample concentration should be between 0.2% and 1%.[24]

    • Thoroughly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a small amount of the mixture into a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[23]

  • Data Acquisition:

    • Place the pellet holder in the sample compartment of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals.[18][25]

    • Place the KBr pellet into the sample holder.

    • Acquire the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).[26]

FT-IR (KBr Pellet) Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition grind_sample Grind 1-2 mg Sample add_kbr Add 100-200 mg KBr grind_sample->add_kbr mix Mix & Grind Homogeneously add_kbr->mix load_die Load Pellet Die mix->load_die press Apply Hydraulic Pressure load_die->press background Collect Background Spectrum press->background insert_pellet Insert Sample Pellet background->insert_pellet acquire Acquire Sample Spectrum insert_pellet->acquire Report Report acquire->Report

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.[27] Electrospray Ionization (ESI) is a soft ionization technique suitable for a molecule like Phenothiazine-10-acetic acid, as it is likely to keep the molecular ion intact.[28]

Predicted Mass Spectrometry Data (Positive Ion ESI)
m/z (mass-to-charge ratio) Proposed Ion Interpretation
258.0583[M+H]⁺Protonated Molecular Ion
198.0528[M - C₂H₂O₂ + H]⁺Loss of the carboxymethyl radical followed by H rearrangement

Interpretation & Causality:

  • Molecular Ion ([M+H]⁺): The expected exact mass for the protonated molecule [C₁₄H₁₁NO₂S + H]⁺ is 258.0583. Observing this peak with high resolution confirms the molecular formula.[29]

  • Major Fragment ([M - C₂H₂O₂ + H]⁺): The most probable fragmentation pathway for N-substituted phenothiazines involves the cleavage of the bond alpha to the nitrogen atom.[30][31] In this case, it would be the bond between the nitrogen and the methylene carbon. This would lead to the loss of the carboxymethyl group (•CH₂COOH, mass 59) and the formation of the stable phenothiazine radical cation, which would be detected as the protonated phenothiazine ion at m/z 198.[32] This is often the base peak in the spectrum of such derivatives.

Predicted ESI-MS Fragmentation Pathway

Caption: Dominant fragmentation pathway via alpha-cleavage.

Experimental Protocol: ESI Mass Spectrometry

This protocol ensures the sample is sufficiently dilute to achieve good ionization without contaminating the instrument.[33]

  • Sample Preparation:

    • Prepare a stock solution of Phenothiazine-10-acetic acid at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[33]

    • Perform a serial dilution. Take 10 µL of the stock solution and dilute it with 1 mL of the same solvent to achieve a final concentration of ~10 µg/mL.[33]

    • If any precipitate is observed, the solution must be filtered.

    • A small amount of formic acid (0.1%) can be added to the final solution to promote protonation ([M+H]⁺ formation) in positive ion mode.[34]

    • Transfer the final solution to a 2 mL mass spectrometry vial.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[35]

    • Set the ESI source parameters, including the capillary voltage (e.g., 3-5 kV) and capillary temperature (e.g., 200 °C).[35]

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).

    • (Optional) Perform tandem MS (MS/MS) by isolating the molecular ion (m/z 258) and subjecting it to collision-induced dissociation (CID) to confirm the structure of the fragment ions.[29]

Integrated Spectroscopic Analysis: A Unified Conclusion

No single spectroscopic technique provides a complete structural picture. The true power of these methods lies in their synergistic application. The IR spectrum confirms the presence of the carboxylic acid and aromatic functional groups. The mass spectrum provides the exact molecular formula and a key fragmentation pathway. Finally, NMR spectroscopy maps out the precise C-H framework, showing the connectivity of the methylene bridge to the phenothiazine nitrogen and confirming the number and environment of every proton and carbon. Together, these three datasets provide an unambiguous, self-validating confirmation of the structure of Phenothiazine-10-acetic acid, meeting the rigorous standards required for drug development and scientific research.

References

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Foundational

A Technical Guide to the Solubility and Stability of Phenothiazine-10-Acetic Acid

Introduction: Beyond the Core Structure Phenothiazine-10-acetic acid (PTZ-AA) is a derivative of the well-established phenothiazine scaffold, a tricyclic heterocyclic structure that forms the backbone of numerous pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Core Structure

Phenothiazine-10-acetic acid (PTZ-AA) is a derivative of the well-established phenothiazine scaffold, a tricyclic heterocyclic structure that forms the backbone of numerous pharmaceuticals, particularly in the realm of antipsychotics and antihistamines[1][2]. The addition of the N-10 acetic acid moiety fundamentally alters the physicochemical properties of the parent molecule, introducing an ionizable carboxylic acid group that significantly influences its solubility, stability, and pharmacokinetic profile.

For researchers, drug development professionals, and formulation scientists, a thorough understanding of these characteristics is not merely academic; it is a prerequisite for advancing a candidate compound from the bench to the clinic. Poor solubility can terminate the development of an otherwise promising therapeutic, while uncharacterized instability can lead to loss of potency and the generation of potentially toxic degradants.

This guide provides an in-depth exploration of the critical solubility and stability attributes of Phenothiazine-10-acetic acid. Moving beyond a simple recitation of data, we will delve into the causality behind experimental design, providing field-proven protocols and interpretive insights to empower scientists in their development programs. The methodologies described herein are designed as self-validating systems, ensuring robust and reliable data generation.

Core Physicochemical Properties

Before embarking on experimental studies, a foundational understanding of the molecule's intrinsic properties is essential. These parameters govern its behavior in various environments and inform the design of subsequent experiments.

PropertyValueSource
Molecular Formula C₁₄H₁₁NO₂S[3][4]
Molar Mass 257.31 g/mol [3][4]
pKa (Predicted) 3.69 ± 0.10[3][5]
LogP (Predicted) 3.4 - 3.7[4][5]
Appearance Yellow to greenish-yellow crystalline powder (typical for phenothiazines)[6]

The predicted pKa of ~3.7 indicates that PTZ-AA is a weak acid. This is a critical piece of information: at pH values above its pKa, the carboxylic acid group will be deprotonated (ionized), enhancing its solubility in aqueous media. Conversely, at pH values below 3.7, it will be in its neutral, less soluble form. The high LogP value suggests significant lipophilicity, predicting good solubility in organic solvents but poor intrinsic solubility in water.

Solubility Characterization: A Cornerstone of Developability

Aqueous solubility is a master variable that dictates a drug's dissolution rate and, consequently, its bioavailability. The goal of these studies is to quantify the equilibrium solubility of PTZ-AA in various solvent systems relevant to formulation and biopharmaceutical assessment.

The "Why": Rationale for Solvent Selection

The choice of solvents is not arbitrary. It is a strategic selection designed to probe the molecule's behavior in environments it will encounter during formulation and physiological transit.

  • Water/Buffers (pH-dependent): Essential for understanding intrinsic solubility and how it changes within the physiological pH range of the gastrointestinal tract.

  • Organic Solvents (Ethanol, Propylene Glycol, DMSO): Commonly used as co-solvents in liquid formulations to enhance the solubility of poorly water-soluble compounds[7][8].

  • Biorelevant Media (e.g., FaSSIF, FeSSIF): Simulated intestinal fluids provide a more accurate prediction of in vivo solubility by incorporating bile salts and phospholipids.

Experimental Protocol: Equilibrium Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability[9]. The protocol is designed to create a saturated solution, from which the concentration of the dissolved solute is measured.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of PTZ-AA solid to a series of vials, each containing a precisely known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, ethanol). The key is to ensure that a visible amount of undissolved solid remains, confirming that saturation has been reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-point experiment can validate the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more robust separation, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

  • Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low drug binding) to remove any remaining microparticulates.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration against a standard curve prepared with known concentrations of PTZ-AA.

  • Calculation: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility in the original solvent, typically expressed in mg/mL or µg/mL.

Data Presentation: Solubility Profile

While specific experimental data for PTZ-AA is not widely published, a representative solubility profile can be inferred from its parent compound, phenothiazine, and other derivatives. The presence of the carboxylic acid group is expected to increase solubility in aqueous bases compared to the parent compound.

SolventExpected Solubility of PTZ-AARationale / Comparative Data (Phenothiazine)
Water (pH < 3) Very LowIn its neutral form, high lipophilicity dominates. Phenothiazine is practically insoluble in water[10][11].
Water (pH 7.4 Buffer) Low to ModeratePartially ionized, enhancing solubility over the neutral form.
Water (pH > 8) Moderate to HighFully ionized (deprotonated), forming a more soluble salt.
Ethanol SolublePhenothiazine is soluble in ethanol[7][8].
Propylene Glycol SolublePhenothiazine solubility has been studied in this co-solvent[7][8].
Hot Acetic Acid SolublePhenothiazine is soluble in hot acetic acid[6][12].
Ether SolublePhenothiazine is soluble in ether[10][12].
Chloroform InsolublePhenothiazine is practically insoluble in chloroform[12].
Visualization: Solubility Determination Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess PTZ-AA to solvent vial prep2 Ensure undissolved solid is present prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Centrifuge sample equil->sep1 sep2 Withdraw clear supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 analysis1 Dilute sample accurately sep3->analysis1 analysis2 Quantify using validated HPLC method analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for the equilibrium shake-flask solubility method.

Stability Assessment: Ensuring Potency and Safety

Stability testing determines how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. The cornerstone of this process is the development of a Stability-Indicating Assay Method (SIAM) , an analytical procedure that can accurately quantify the decrease in the active ingredient's concentration due to degradation[13][14].

Forced Degradation (Stress Testing)

Forced degradation studies are the engine of SIAM development. By subjecting the drug to conditions more severe than accelerated stability testing, we intentionally generate degradation products[15][16]. The primary goals are:

  • To identify likely degradation pathways.

  • To demonstrate the specificity of the analytical method by proving it can separate the intact drug from all generated degradants.

  • To synthesize potential degradation products for structural elucidation.

A well-designed study aims for 5-20% degradation of the parent compound. Over-stressing can lead to secondary degradants not relevant to real-world storage, while under-stressing may not produce sufficient degradants to challenge the method[15].

Experimental Protocol: Forced Degradation and SIAM Development

This protocol outlines a unified workflow for stress testing and the development of a reverse-phase HPLC (RP-HPLC) method, the industry standard for this application[17].

Part A: Sample Preparation (Forced Degradation)

  • Stock Solution: Prepare a stock solution of PTZ-AA in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid (HCl). Heat at a controlled temperature (e.g., 60-80°C) for several hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide (NaOH). Keep at room temperature or heat gently for a set time. The phenothiazine nucleus is susceptible to pH-dependent degradation[18].

  • Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. The sulfur atom in the phenothiazine ring is a known site for oxidation, typically forming a sulfoxide[19][20].

  • Thermal Degradation: Expose the solid PTZ-AA powder to dry heat (e.g., 105°C) for 24-48 hours. Also, reflux the stock solution. Phenothiazines can be used as thermal stabilizers, but are themselves subject to degradation at high temperatures[21][22][23].

  • Photodegradation: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Cover a control sample in foil. Phenothiazines are known to be light-sensitive[12][23][24].

  • Control: Prepare a sample by diluting the stock solution with the mobile phase without any stressor.

Part B: Development of a Stability-Indicating RP-HPLC Method

  • Column and Mobile Phase Screening: Start with a standard C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with a buffer (e.g., phosphate or acetate) to achieve good peak shape for the parent compound.

  • Gradient Optimization: Inject a mixture of the stressed samples (or individual samples sequentially). Develop a gradient elution method (e.g., increasing the organic solvent percentage over time) to separate the parent PTZ-AA peak from all degradation product peaks.

  • Wavelength Selection: Use a photodiode array (PDA) detector to examine the UV spectra of the parent and degradant peaks. Select a wavelength that provides a good response for all components, or use multiple wavelengths if necessary[17].

  • Method Validation: Once separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[25]. Specificity is proven by demonstrating that the parent peak is pure in all stressed samples (e.g., using peak purity analysis from the PDA detector).

Potential Degradation Pathways

Based on the known chemistry of the phenothiazine nucleus, the following degradation pathways are plausible:

  • Oxidation: The electron-rich sulfur atom is the most likely site of oxidation, leading to the formation of Phenothiazine-10-acetic acid-5-oxide. This is a common degradation pathway for phenothiazine drugs[19][20].

  • Hydrolysis: While the N-C bond of the acetic acid side chain is generally stable, extreme pH and heat could potentially lead to cleavage, yielding the parent phenothiazine molecule, which could then undergo further oxidation[18].

  • Photodegradation: UV exposure can generate radical species, leading to complex degradation profiles, including polymerization or cleavage of the heterocyclic ring[24].

Visualization: Forced Degradation Workflow

G cluster_stress 1. Stress Conditions cluster_analysis 2. Analysis & Method Development start PTZ-AA Sample (Solid & Solution) acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base ox Oxidation (H₂O₂) start->ox thermal Thermal (Dry Heat/Reflux) start->thermal photo Photolytic (ICH Q1B Light) start->photo hplc Inject Stressed Samples into RP-HPLC-PDA System acid->hplc base->hplc ox->hplc thermal->hplc photo->hplc dev Develop Gradient Method to Separate All Peaks hplc->dev val Validate Method (ICH) Demonstrate Specificity dev->val result Validated Stability- Indicating Method (SIAM) val->result

Caption: Workflow for forced degradation and SIAM development.

Conclusion

The successful development of any pharmaceutical agent hinges on a meticulous characterization of its fundamental properties. For Phenothiazine-10-acetic acid, its acidic pKa and high lipophilicity are the guiding principles for its solubility behavior, demanding careful pH control in aqueous formulations. Its stability profile is intrinsically linked to the phenothiazine core, with oxidation at the sulfur atom being a primary degradation pathway to monitor.

The experimental frameworks provided in this guide—the shake-flask method for solubility and a systematic forced degradation approach for stability—are robust, field-tested strategies. By applying these protocols, researchers can generate the high-quality, reliable data necessary to understand degradation pathways, develop stable formulations, and meet the stringent requirements of regulatory bodies. This foundational knowledge is indispensable for navigating the complexities of drug development and ultimately unlocking the therapeutic potential of Phenothiazine-10-acetic acid.

References

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Exploratory

An In-depth Technical Guide to Phenothiazine-10-acetic Acid: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of phenothiazine-10-acetic acid, a key heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of phenothiazine-10-acetic acid, a key heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical architecture, synthesis, and burgeoning role as a versatile scaffold in medicinal chemistry.

Introduction: The Phenothiazine Core and Its Significance

Phenothiazine, a tricyclic aromatic compound, is a cornerstone in medicinal chemistry, giving rise to a plethora of drugs with diverse therapeutic applications.[1] Its derivatives have made a significant impact in psychiatry, particularly as antipsychotic agents.[2] The unique "butterfly" conformation of the phenothiazine nucleus and its electron-rich nature make it a privileged scaffold for interacting with various biological targets. Phenothiazine-10-acetic acid, the subject of this guide, extends the utility of this core structure, serving as a crucial intermediate in the synthesis of more complex and potent pharmaceutical agents.[3][4]

Chemical Structure and Nomenclature

A precise understanding of the molecular architecture is fundamental to appreciating the chemical reactivity and biological activity of phenothiazine-10-acetic acid.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2-(10H-phenothiazin-10-yl)acetic acid .[5] It is also commonly referred to by several synonyms, including:

  • Phenothiazine-10-acetic acid

  • 10H-Phenothiazine-10-acetic acid

  • 2-phenothiazin-10-ylacetic Acid

Chemical Structure and Representation

The chemical structure of phenothiazine-10-acetic acid is characterized by the fusion of two benzene rings to a central 1,4-thiazine ring, with an acetic acid moiety attached to the nitrogen atom at position 10.

Molecular Formula: C₁₄H₁₁NO₂S[5]

Canonical SMILES: C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)O

The structural representation is provided below:

G phenothiazine Phenothiazine ester_intermediate Ethyl 2-(10H-phenothiazin-10-yl)acetate phenothiazine->ester_intermediate Ethyl Chloroacetate, Base (e.g., NaH) final_product Phenothiazine-10-acetic acid ester_intermediate->final_product Hydrolysis (e.g., NaOH, H₂O)

Caption: Synthetic pathway for phenothiazine-10-acetic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(10H-phenothiazin-10-yl)acetate

  • Rationale: This step introduces the acetic acid precursor to the nitrogen atom of the phenothiazine ring via a nucleophilic substitution reaction. The use of a strong base like sodium hydride is crucial to deprotonate the secondary amine of phenothiazine, forming a more nucleophilic phenothiazide anion.

  • Preparation: To a solution of phenothiazine (1.0 eq) in a suitable aprotic solvent (e.g., dry dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of phenothiazine.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add ethyl chloroacetate or ethyl bromoacetate (1.1 eq) dropwise. [6]4. Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to Phenothiazine-10-acetic acid

  • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by acidification to protonate the carboxylate salt.

  • Hydrolysis: Dissolve the purified ethyl 2-(10H-phenothiazin-10-yl)acetate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10%).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1 M HCl).

  • Isolation: The resulting precipitate is the desired phenothiazine-10-acetic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Applications in Drug Development and Medicinal Chemistry

Phenothiazine-10-acetic acid is a valuable building block for the synthesis of more elaborate molecules with potential therapeutic applications. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, to introduce diverse functionalities.

Precursor for Anti-inflammatory Agents

Research has demonstrated that phenothiazine-10-acetic acid can be converted into various heterocyclic derivatives, such as those containing oxadiazole and pyrazoline moieties. [3][4]These more complex molecules have shown promising anti-inflammatory activity in preclinical studies. [7][8]The synthesis of these derivatives often begins with the activation of the carboxylic acid of phenothiazine-10-acetic acid, followed by reaction with appropriate nucleophiles.

G pta Phenothiazine-10-acetic acid activated_pta Activated Intermediate (e.g., Acid Chloride) pta->activated_pta Activation heterocyclic_derivative Heterocyclic Derivatives (e.g., Oxadiazoles, Pyrazolines) activated_pta->heterocyclic_derivative Reaction with Nucleophiles bio_activity Anti-inflammatory Activity heterocyclic_derivative->bio_activity Exhibits

Caption: Role of phenothiazine-10-acetic acid as a precursor.

Potential as a Scaffold for Anticancer Agents

The broader class of phenothiazine derivatives has been investigated for its cytotoxic effects against various cancer cell lines. [6][9][10]The mechanism of action is often multifactorial, involving the induction of apoptosis and cell cycle arrest. [11][12]While specific data on the anticancer activity of phenothiazine-10-acetic acid is limited, its role as a synthetic intermediate suggests its potential for the development of novel anticancer agents through molecular hybridization strategies. [13]

Conclusion

Phenothiazine-10-acetic acid is a compound of significant interest to the scientific community, particularly those in the field of medicinal chemistry and drug development. Its well-defined chemical structure and accessible synthetic route make it an attractive starting material for the creation of novel therapeutic agents. The established link between its derivatives and anti-inflammatory activity, coupled with the known anticancer potential of the broader phenothiazine class, underscores the importance of continued research into this versatile molecule. This guide has provided a foundational understanding of its chemistry and synthesis, offering a platform for further exploration and innovation.

References

  • Kumar, A., et al. (2002). Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. Arzneimittelforschung, 52(9), 686-692.
  • Kumar, A., et al. (2002). Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. PubMed, PMID: 12369018.
  • Dighe, N. S., et al. (2014). Design, Synthesis and Biological Evaluation for Anti-Inflammatory Activities of Oxadiazole Substituted of Phenothiazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(11), 4826-4832.
  • Motohashi, N., et al. (1987). Cytotoxicity of phenothiazines: studies with aerated and hypoxic cells. Research Communications in Chemical Pathology and Pharmacology, 56(3), 361-374.
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Foundational

Biological activity of novel Phenothiazine-10-acetic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Novel Phenothiazine-10-acetic Acid Derivatives Authored by: A Senior Application Scientist Foreword Phenothiazine, a tricyclic heterocyclic scaffold, has long bee...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel Phenothiazine-10-acetic Acid Derivatives

Authored by: A Senior Application Scientist

Foreword

Phenothiazine, a tricyclic heterocyclic scaffold, has long been a cornerstone in medicinal chemistry.[1][2] Initially recognized for its profound impact on the treatment of psychosis through the development of drugs like chlorpromazine, the versatility of the phenothiazine nucleus has spurred extensive research into its derivatives for a multitude of therapeutic applications.[1][3][4][5] This guide focuses on a specific class of these compounds: novel phenothiazine-10-acetic acid derivatives. We will delve into their synthesis, explore their significant biological activities—namely antimicrobial, antioxidant, and anticancer properties—and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these promising molecules.

The Phenothiazine Scaffold: A Privileged Structure in Drug Discovery

The phenothiazine core, consisting of two benzene rings fused to a central thiazine ring, possesses a unique "butterfly" conformation that allows for extensive structural modifications.[1] Substitutions, particularly at the N10 position of the thiazine ring, can dramatically alter the compound's physicochemical properties and biological activity. The introduction of an acetic acid moiety at this position gives rise to phenothiazine-10-acetic acid derivatives, a class of compounds that has demonstrated a broad spectrum of pharmacological effects.[6]

1.1. General Synthesis of Phenothiazine-10-acetic Acid Derivatives

The synthesis of these derivatives typically begins with the phenothiazine core, which can be prepared by reacting diphenylamine with sulfur.[7] The subsequent N-alkylation at the 10th position is a key step. A common method involves the reaction of 10H-phenothiazine with ethyl chloroacetate to yield ethyl 2-(10H-phenothiazin-10-yl)acetate. This intermediate can then be hydrolyzed to the corresponding acetic acid or be reacted with hydrazine hydrate to form 2-(10H-phenothiazin-10-yl)acetohydrazide, which serves as a versatile precursor for a variety of derivatives.[7] Further modifications can be made by condensing this hydrazide with different aromatic aldehydes to produce a library of novel compounds.[7]

Diagram 1: General Synthetic Scheme

Synthesis Phenothiazine 10H-Phenothiazine Intermediate1 Ethyl 2-(10H-phenothiazin-10-yl)acetate Phenothiazine->Intermediate1 Ethyl Chloroacetate Intermediate2 2-(10H-phenothiazin-10-yl)acetohydrazide Intermediate1->Intermediate2 Hydrazine Hydrate Derivatives Novel Phenothiazine-10-acetic Acid Derivatives Intermediate2->Derivatives Aromatic Aldehydes MIC_Workflow start Start prep_comp Prepare Serial Dilutions of Test Compound start->prep_comp prep_ino Prepare Standardized Bacterial Inoculum start->prep_ino inoculate Inoculate Microplate Wells prep_comp->inoculate prep_ino->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Results Visually or Spectrophotometrically incubate->read end Determine MIC read->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized phenothiazine derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare two-fold serial dilutions of the compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. [8]2. Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. [8]3. Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. [8]Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). [9]5. Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [10][11] Table 1: Hypothetical Antimicrobial Activity of Novel Phenothiazine-10-acetic Acid Derivatives

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
Derivative A81632
Derivative B4816
Derivative C163264
Control Drug248
Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Phenothiazine derivatives have demonstrated significant antioxidant properties, primarily through their ability to act as free radical scavengers. [12][13][14][15]

3.1. Mechanism of Antioxidant Action

The antioxidant activity of phenothiazines is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. [16]The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is commonly used to evaluate this scavenging capacity. [14][16][17]When a phenothiazine derivative reduces the DPPH radical, the deep violet color of the solution fades to a pale yellow, and this change in absorbance can be measured spectrophotometrically. [16][18]

3.2. Experimental Protocol: DPPH Radical Scavenging Assay

This assay provides a rapid and simple method to assess the antioxidant potential of chemical compounds. [16][18] Diagram 3: DPPH Assay Workflow

DPPH_Workflow start Start prep_sol Prepare DPPH Solution and Test Compound Dilutions start->prep_sol mix Mix DPPH Solution with Test Compound/Control prep_sol->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition measure->calculate end Determine IC50 calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of Solutions: Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol, protected from light. [18]Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox). [18]2. Reaction Mixture: In a 96-well plate, add a specific volume of each concentration of the test compound or standard to separate wells. Then, add the DPPH solution to initiate the reaction. [18]3. Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes). [18]4. Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader. [18]5. Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.

Table 2: Hypothetical Antioxidant Activity of Novel Phenothiazine-10-acetic Acid Derivatives

CompoundDPPH Scavenging IC50 (µM)
Derivative A25.4
Derivative B15.8
Derivative C42.1
Ascorbic Acid (Standard)10.2
Anticancer Activity: Targeting Malignant Cells

The repurposing of existing drugs and the development of novel compounds for cancer therapy is an area of intense research. [19]Phenothiazine derivatives have demonstrated promising anticancer properties against various cancer cell lines. [20][21][22][23][24][25][26]Their mechanisms of action are often independent of their antipsychotic effects, highlighting their potential as a distinct class of anticancer agents. [22][24]

4.1. Mechanism of Anticancer Action

The anticancer effects of phenothiazines are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK and AKT/PI3K pathways. [24]Some derivatives have also been shown to bind to calmodulin, a calcium-binding protein involved in cell cycle regulation. [22][24]

4.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. [27][28]It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. [27] Diagram 4: MTT Assay Workflow

MTT_Workflow start Start seed_cells Seed Cancer Cells in a 96-well Plate start->seed_cells treat_cells Treat Cells with Serial Dilutions of Test Compound seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 48-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize measure Measure Absorbance at ~570 nm solubilize->measure end Determine IC50 measure->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate and allow them to adhere overnight. [14][25]2. Compound Treatment: Treat the cells with various concentrations of the phenothiazine derivatives. Include a vehicle control.

  • Incubation: Incubate the cells for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells. [29]5. Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. [29]6. Absorbance Measurement: Measure the absorbance at approximately 570 nm. The intensity of the purple color is proportional to the number of viable cells. [29]7. Calculation: Calculate the percentage of cell viability relative to the control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Table 3: Hypothetical Anticancer Activity of Novel Phenothiazine-10-acetic Acid Derivatives

CompoundMCF-7 (Breast Cancer) IC50 (µM)HepG-2 (Liver Cancer) IC50 (µM)
Derivative A12.518.2
Derivative B7.89.5
Derivative C25.130.7
Doxorubicin (Standard)1.21.8
Molecular Docking: In Silico Insights into Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. [30]In the context of drug discovery, it is a powerful tool for understanding how a ligand, such as a phenothiazine derivative, interacts with the active site of a target protein. [30][31][32]This in silico approach can help to elucidate the mechanism of action and guide the design of more potent and selective derivatives. [33][34]

5.1. The Docking Process

The process involves preparing the 3D structures of both the ligand (phenothiazine derivative) and the receptor (target protein). Docking software then systematically explores various binding poses of the ligand within the receptor's active site and scores them based on their binding affinity. [30]The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. [30]

Conclusion and Future Perspectives

Novel phenothiazine-10-acetic acid derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as antimicrobial, antioxidant, and anticancer agents warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for evaluating the efficacy of newly synthesized derivatives. By integrating in vitro screening with in silico molecular docking studies, researchers can accelerate the discovery and development of new therapeutic agents based on the privileged phenothiazine scaffold. The continued exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of these compounds, paving the way for their potential clinical application.

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Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of Phenothiazine-10-acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Foreword The phenothiazine scaffold, a tricyclic aromatic system, has long been a cornerstone in medicinal chemistry, yielding a plethora of drugs with dive...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The phenothiazine scaffold, a tricyclic aromatic system, has long been a cornerstone in medicinal chemistry, yielding a plethora of drugs with diverse therapeutic applications. From their initial discovery as antipsychotic agents to their more recent exploration as anticancer, antimicrobial, and anti-inflammatory drugs, phenothiazines continue to be a fertile ground for drug discovery. This guide focuses specifically on a captivating subclass: phenothiazine-10-acetic acid derivatives. By tethering an acetic acid moiety to the central nitrogen atom, a unique chemical space is unlocked, offering distinct physicochemical properties and biological activities.

This document serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a mere recitation of facts, delving into the causal relationships between chemical structure and biological function. Herein, we will explore the nuanced structure-activity relationships (SAR) that govern the efficacy of these compounds, providing field-proven insights and detailed experimental methodologies to empower your research endeavors.

The Phenothiazine Core: A Privileged Scaffold in Medicinal Chemistry

Phenothiazine is a heterocyclic compound consisting of a thiazine ring fused to two benzene rings. The nitrogen and sulfur atoms in the central ring are key to its chemical reactivity and biological interactions. The numbering of the phenothiazine ring system is crucial for understanding the SAR, with substitutions at the C-2 and N-10 positions being of particular importance for modulating pharmacological activity.

The inherent bioactivity of the phenothiazine nucleus is attributed to its ability to interact with various biological targets, including dopamine receptors, which is the basis for its antipsychotic effects.[1] However, its planar, electron-rich structure also allows for intercalation into DNA and interaction with various enzymes, opening avenues for its application in other therapeutic areas.[2]

Deciphering the Structure-Activity Relationship (SAR) of Phenothiazine-10-acetic Acid Derivatives

The introduction of an acetic acid group at the N-10 position provides a handle for a variety of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The general structure for this class of compounds is as follows:

Figure 1: Key modification points on the phenothiazine-10-acetic acid scaffold.

The Crucial Role of C-2 Substitution

Substituents at the C-2 position of the phenothiazine ring have a profound impact on the biological activity of its derivatives. Generally, the introduction of electron-withdrawing groups at this position enhances the therapeutic efficacy of many phenothiazine-based drugs.[3]

  • Antipsychotic Activity: For traditional phenothiazine antipsychotics, the potency is often correlated with the electron-withdrawing nature of the C-2 substituent.[3]

  • Anticancer Activity: In the context of anticancer activity, a chloro substituent at the C-2 position has been shown to be favorable in some phenothiazine derivatives.[4] For instance, the synthesis of 2-chloro-10H-phenothiazine derivatives has been a focus in the development of new anticancer agents.[5]

  • Antimicrobial Activity: The presence and nature of the C-2 substituent also influence the antimicrobial properties of phenothiazines.

Modifications of the N-10 Acetic Acid Moiety

The acetic acid group at the N-10 position is a versatile anchor for derivatization. Modifications such as esterification, amidation, and conversion to hydrazides can significantly alter the compound's polarity, lipophilicity, and ability to interact with biological targets.

A significant body of research has focused on the anti-inflammatory potential of phenothiazine-10-acetic acid derivatives. The carboxylic acid functionality itself can contribute to this activity, but further modifications can lead to more potent compounds.

One study detailed the synthesis of various heterocyclic derivatives by reacting ethyl phenothiazine-10-acetate with thiosemicarbazide, followed by cyclization and further derivatization.[6] This work highlights how converting the acetic acid moiety into more complex heterocyclic systems can modulate anti-inflammatory effects.

Compound TypeModification at N-10Key Findings
Esters-COOCH2CH3Starting material for further synthesis.
Hydrazides-CONHNH2Intermediate for synthesizing heterocyclic derivatives.[6]
Oxadiazoles/ThiadiazolesHeterocyclic rings derived from the acetyl groupShowed significant anti-inflammatory activity.[6]

Table 1: Modifications of the N-10 Acetic Acid Moiety and their Impact on Anti-inflammatory Activity.

The anticancer properties of phenothiazines are thought to arise from multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK1/2.[6][7] The N-10 side chain plays a crucial role in the potency and selectivity of these effects.

Studies on PEGylated phenothiazine derivatives, where poly(ethylene glycol) is attached to the N-10 position, have shown promising results. These modifications can improve the biocompatibility and tumor-targeting capabilities of the parent compound.[8] While not strictly acetic acid derivatives, these studies underscore the importance of the N-10 substituent in anticancer drug design. Research on phenothiazine-based chalcones has also demonstrated that modifications at the N-10 position, in conjunction with changes to the chalcone moiety, can lead to potent anticancer agents.[8]

Phenothiazine derivatives have long been known to possess antimicrobial properties.[3] The mechanism of action is often linked to the disruption of bacterial cell membranes and inhibition of efflux pumps.[9] The nature of the N-10 side chain is a key determinant of antimicrobial potency.

For instance, the synthesis of N-Mannich bases from phenothiazine sulfonamides has yielded compounds with significant activity against various bacterial strains.[4] While these are not direct derivatives of phenothiazine-10-acetic acid, they illustrate the principle that modifications at the N-10 position are critical for antimicrobial efficacy. The conversion of the carboxylic acid of phenothiazine-10-acetic acid into amides and other derivatives is a promising strategy for developing new antimicrobial agents.

Mechanistic Insights into Biological Activity

A deep understanding of the SAR is incomplete without considering the underlying mechanisms of action.

G cluster_0 Phenothiazine-10-acetic Acid Derivative cluster_2 Molecular Targets & Pathways PTZ_AA Phenothiazine-10-acetic Acid Derivative EffluxPump Antimicrobial Effect PTZ_AA->EffluxPump Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway PTZ_AA->PI3K_Akt Inhibits MAPK MAPK/ERK Pathway PTZ_AA->MAPK Modulates Dopamine_R Dopamine Receptors PTZ_AA->Dopamine_R Antagonizes Bacterial_Membrane Bacterial Cell Membrane PTZ_AA->Bacterial_Membrane Disrupts Apoptosis Anticancer Effect Apoptosis->Apoptosis CellCycleArrest Anticancer Effect CellCycleArrest->CellCycleArrest MembraneDisruption Antimicrobial Effect MembraneDisruption->MembraneDisruption EffluxPump->EffluxPump PI3K_Akt->Apoptosis MAPK->CellCycleArrest Bacterial_Membrane->MembraneDisruption

Figure 2: Proposed mechanisms of action for phenothiazine-10-acetic acid derivatives.

  • Anticancer Mechanism: Phenothiazine derivatives exert their anticancer effects through a multi-pronged attack on cancer cells. They can induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.[7] These effects are often mediated through the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.[6]

  • Antimicrobial Mechanism: The antimicrobial action of phenothiazines is often attributed to their ability to disrupt the integrity of the bacterial cell membrane.[9] Furthermore, they can inhibit efflux pumps, which are proteins that bacteria use to expel antibiotics, thus resensitizing drug-resistant bacteria to conventional antibiotics.[9]

  • Anti-inflammatory Mechanism: The anti-inflammatory effects of some phenothiazine derivatives may be linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[7]

Experimental Protocols for Synthesis and Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Phenothiazine-10-acetic Acid and its Derivatives

A common starting point for many phenothiazine-10-acetic acid derivatives is the synthesis of ethyl phenothiazine-10-acetate.

Protocol 1: Synthesis of Ethyl 2-(10H-phenothiazin-10-yl)acetate

  • Reaction Setup: To a solution of 10H-phenothiazine (1 mmol) in acetone (20 mL), add K2CO3 (3 mmol) at room temperature.

  • Addition of Reagent: Slowly add ethyl chloroacetate (1.2 mmol) to the reaction mixture.

  • Reflux: Reflux the reaction mixture at 78°C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Evaporate the organic layer and recrystallize the solid product to obtain pure ethyl 2-(10H-phenothiazin-10-yl)acetate.[10]

Protocol 2: Synthesis of 2-(10H-phenothiazin-10-yl)acetohydrazide

  • Reaction Setup: Dissolve ethyl 2-(10H-phenothiazin-10-yl)acetate in a suitable solvent like ethanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate to the solution.

  • Reaction: Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture and isolate the precipitated product by filtration.

  • Purification: Recrystallize the product from an appropriate solvent to yield pure 2-(10H-phenothiazin-10-yl)acetohydrazide.[6]

In Vitro Biological Assays

Protocol 3: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenothiazine-10-acetic acid derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[11]

Figure 3: Workflow for the MTT cell viability assay.

Protocol 4: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays for Antimicrobial Activity

These assays are used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

  • Serial Dilution: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity.[5]

  • MBC Determination: To determine the MBC, aliquots from the wells showing no growth in the MIC assay are plated onto agar plates without the test compound. After incubation, the lowest concentration that shows no bacterial growth on the agar plate is the MBC.[12]

Future Directions and Conclusion

The phenothiazine-10-acetic acid scaffold represents a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationships discussed in this guide provide a roadmap for the rational design of more potent and selective compounds.

Future research should focus on:

  • Systematic SAR studies: A comprehensive evaluation of a wider range of substituents at the C-2 position and diverse modifications of the N-10 acetic acid moiety is needed to build more predictive SAR models.

  • Quantitative Structure-Activity Relationship (QSAR) studies: The development of QSAR models can aid in the virtual screening and design of new derivatives with enhanced activity and improved pharmacokinetic profiles.[9]

  • Mechanism of action studies: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical translation.

References

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  • Gąsiorowski, K., Jaszczyszyn, A., Świątek, P., Malinka, W., Cieślik-Boczula, K., Petrus, J., & Czarnik-Matusewicz, B. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23.
  • Amaral, L., Kristiansen, J. E., & Viveiros, M. (2007). The antimicrobial activity of phenothiazines. In Vivo, 21(6), 967-972.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2018). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Future Medicinal Chemistry, 10(14), 1679-1692.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • AIP Publishing. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings, 2368, 030073.
  • Kumar, A., Vigato, C., Boschi, D., & Lolli, M. L. (2023). Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies. European Journal of Medicinal Chemistry, 254, 115337.
  • Cibotaru, A., et al. (2021). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. Farmacia, 69(1), 136-145.
  • Tsubaki, M., Takeda, T., Asano, R., Kino, T., Itoh, T., Imano, M., ... & Nishida, S. (2020). The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. Frontiers in Oncology, 10, 589.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 30(2), 567-573.
  • The Pharmaceutical and Chemical Journal. (2017). Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal, 4(2), 85-91.
  • ResearchGate. (2017). Synthesis and antioxidant evaluation of novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives. Retrieved from [Link]

  • RxList. (2022). Phenothiazine Antipsychotics. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Phenothiazine. In StatPearls. Retrieved from [Link]

  • eGPAT. (2019). Phenothiazines- Mechanism, side effects and uses. Retrieved from [Link]

  • Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., Petrus, J., & Czarnik-Matusewicz, B. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological reports, 64(1), 16–23.
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Foundational

A Technical Guide to Phenothiazine-10-acetic Acid: A Versatile Scaffold for Modern Drug Discovery

Abstract The phenothiazine tricycle is a quintessential "privileged scaffold" in medicinal chemistry, historically famed for launching the era of psychopharmacology with the discovery of chlorpromazine.[1][2] However, th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenothiazine tricycle is a quintessential "privileged scaffold" in medicinal chemistry, historically famed for launching the era of psychopharmacology with the discovery of chlorpromazine.[1][2] However, the therapeutic potential of this unique "butterfly-shaped" heterocycle extends far beyond neuroleptic activity.[1] This technical guide focuses on Phenothiazine-10-acetic acid (P-10-AA), a pivotal derivative that serves as a versatile lead molecule for developing novel therapeutics. We will explore its synthesis, physicochemical properties, and the diverse pharmacological activities of its downstream derivatives, including anticancer, anti-inflammatory, and antimicrobial applications.[2][3][4] This document provides field-proven experimental protocols for synthesis and bioactivity screening, intended for researchers, chemists, and drug development professionals seeking to leverage this powerful chemical entity.

The Phenothiazine Core: A Privileged Structure in Pharmacology

The discovery of phenothiazine-based antipsychotics in the 1950s was a watershed moment in medicine, fundamentally altering the treatment of schizophrenia and other psychotic disorders.[1] The core structure, a tricyclic system with two benzene rings linked by sulfur and nitrogen atoms, provides a rigid yet conformationally flexible framework.[5] This structural feature allows for precise modifications, primarily at the C2 and N10 positions, which can dramatically alter the molecule's interaction with biological targets.[1][2] The ability of the phenothiazine scaffold to bind to a wide range of receptors and enzymes, including dopamine receptors, calmodulin, and protein kinase C, underpins its status as a privileged structure, making it a rich source for drug discovery campaigns.[6][7][8]

Phenothiazine-10-acetic Acid (P-10-AA): Synthesis and Physicochemical Profile

Phenothiazine-10-acetic acid represents a foundational derivative where the reactive nitrogen atom of the core is functionalized with a carboxylic acid moiety. This simple modification transforms the scaffold into a highly versatile building block, enabling facile derivatization through amide bond formation, esterification, and other carboxylate chemistries.

Physicochemical Data

A summary of the key physicochemical properties of Phenothiazine-10-acetic acid is presented below.

PropertyValueSource
Molecular Formula C₁₄H₁₁NO₂S[9][10]
Molecular Weight 257.31 g/mol [9]
CAS Number 25244-68-2[9]
Boiling Point 464.7 °C at 760 mmHg (Predicted)[11]
Density 1.362 g/cm³ (Predicted)[11]
LogP 3.43890[11]
Hydrogen Bond Donors 1[11]
Hydrogen Bond Acceptors 4[11]
Rotatable Bonds 2[11]
Synthesis Workflow

The most direct route to P-10-AA is the N-alkylation of the phenothiazine core using an acetic acid equivalent. The following workflow diagram illustrates this process and its potential for subsequent derivatization.

synthesis_workflow phenothiazine Phenothiazine (Starting Material) intermediate Phenothiazine-10-acetic acid Ester (Intermediate) phenothiazine->intermediate N-Alkylation reagent Haloacetic Acid Ester (e.g., Ethyl Bromoacetate) reagent->intermediate base Base (e.g., K₂CO₃) in Solvent (e.g., Acetone) base->intermediate p10aa Phenothiazine-10-acetic acid (P-10-AA) intermediate->p10aa Saponification hydrolysis Base Hydrolysis (e.g., NaOH, H₂O/EtOH) hydrolysis->p10aa derivative Amide Derivative Library p10aa->derivative Derivatization coupling Amide Coupling Reagent (e.g., HATU, DIPEA) coupling->derivative amine Primary/Secondary Amine (R₁R₂NH) amine->derivative

Caption: General workflow for synthesis of P-10-AA and subsequent amide derivatization.

Experimental Protocol: Synthesis of Phenothiazine-10-acetic acid

This protocol describes a standard N-alkylation followed by saponification.

Materials:

  • Phenothiazine

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (2M HCl)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • N-Alkylation:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenothiazine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.

    • Stir the suspension at room temperature for 15 minutes.

    • Add ethyl bromoacetate (1.2 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours. Causality: Refluxing in acetone provides sufficient thermal energy to overcome the activation barrier for this Sₙ2 reaction, while K₂CO₃ acts as a base to deprotonate the weakly acidic N-H of phenothiazine, creating the nucleophile.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to yield the crude ethyl phenothiazine-10-acetate intermediate.

  • Saponification (Hydrolysis):

    • Dissolve the crude ester intermediate in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (3.0 eq) and stir the mixture at 60 °C for 2-4 hours. Causality: NaOH mediates the saponification of the ester to a carboxylate salt. Heating accelerates this process.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

    • For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water. Dry the purified Phenothiazine-10-acetic acid under vacuum.

The Pharmacological Landscape of Phenothiazine Derivatives

While the parent phenothiazine scaffold is most famous for its neuroleptic effects, derivatives have demonstrated a remarkable breadth of biological activity. Slight modifications to the core structure can pivot the therapeutic application entirely.[3]

  • Antipsychotic Activity: The classical mechanism involves the antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain, which alleviates the positive symptoms of psychosis.[12][13]

  • Anticancer Activity: Phenothiazines have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[2] Mechanisms include the inhibition of critical signaling pathways like PI3K/Akt/mTOR and the modulation of calmodulin, a key calcium-binding protein involved in cell proliferation.[2][6][8]

  • Antimicrobial Activity: Several phenothiazine derivatives exhibit potent antibacterial and antifungal properties.[4][6][14] They can act by disrupting cell membranes, inhibiting essential enzymes, or targeting efflux pumps to reverse multidrug resistance.[2]

  • Anti-inflammatory & Antihistaminic Activity: Certain derivatives, including phenothiazine-acetic acid itself, have shown histamine H1-receptor antagonism and in vivo anti-inflammatory effects.[3]

Illustrative Mechanism: Induction of Apoptosis in Cancer Cells

Many phenothiazine derivatives exert their anticancer effects by interfering with pro-survival signaling. The diagram below illustrates a simplified pathway where a phenothiazine derivative inhibits the PI3K/Akt pathway, a common mechanism leading to apoptosis.

moa_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis (Programmed Cell Death) Bcl2->Apoptosis Inhibits PTZ Phenothiazine Derivative PTZ->Akt Inhibits

Caption: Phenothiazine derivatives can inhibit the PI3K/Akt pathway, leading to apoptosis.

P-10-AA as a Lead Molecule for Drug Discovery

The true power of P-10-AA lies in its utility as a starting point for generating large libraries of novel compounds. The carboxylic acid group is a chemical handle that allows for systematic structural modifications to explore structure-activity relationships (SAR).

Drug Discovery Workflow

The journey from a lead molecule like P-10-AA to a potential drug candidate is a structured process of iterative design, synthesis, and testing.

discovery_workflow p10aa Lead Molecule (P-10-AA) synthesis Derivative Synthesis (e.g., Amide Library) p10aa->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization optimization->synthesis Iterative Design candidate Drug Candidate Selection optimization->candidate

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for Phenothiazine-10-acetic acid and its Derivatives: A Guide for Advanced Drug Discovery

An Application Note for Drug Development Professionals Abstract Phenothiazine (PTZ) constitutes a foundational tricyclic heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of biological activit...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Phenothiazine (PTZ) constitutes a foundational tricyclic heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[1][2] The strategic functionalization at the N-10 position of the phenothiazine ring is a critical avenue for modulating its pharmacological profile, leading to the development of novel therapeutic agents.[3] This technical guide provides detailed, field-proven protocols for the synthesis of a key intermediate, Phenothiazine-10-acetic acid, and its subsequent conversion into a diverse library of ester and amide derivatives. We delve into the causality behind experimental choices, offering insights grounded in reaction mechanisms to empower researchers in drug development.

Core Principles: The Strategic Importance of N-10 Functionalization

The nitrogen atom at position 10 of the phenothiazine nucleus is the primary site for synthetic modification. Its lone pair of electrons makes it a potent nucleophile, readily participating in alkylation reactions. Introducing an acetic acid moiety at this position creates a versatile carboxylic acid handle (Phenothiazine-10-acetic acid), which serves as a gateway for producing a vast array of derivatives through well-established esterification and amidation chemistries. This approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing various functional groups to tune properties like solubility, lipophilicity, and target binding affinity.

Synthesis of the Keystone Intermediate: Phenothiazine-10-acetic acid

The cornerstone of this workflow is the N-alkylation of the phenothiazine core. This is achieved via a nucleophilic substitution reaction with an ethyl haloacetate, followed by saponification (ester hydrolysis) to yield the target carboxylic acid.

Workflow Overview

G Phenothiazine Phenothiazine Deprotonation Deprotonation (NaH in DMF) Phenothiazine->Deprotonation Alkylation N-Alkylation with Ethyl Bromoacetate Deprotonation->Alkylation Forms potent nucleophile Intermediate Ethyl 2-(10H-phenothiazin-10-yl)acetate Alkylation->Intermediate Hydrolysis Saponification (NaOH, EtOH/H₂O) Intermediate->Hydrolysis Product Phenothiazine-10-acetic acid Hydrolysis->Product

Caption: General workflow for the synthesis of Phenothiazine-10-acetic acid.

Protocol 1: Synthesis of Phenothiazine-10-acetic acid

This two-step protocol first describes the N-alkylation of phenothiazine with ethyl bromoacetate, followed by the hydrolysis of the resulting ester.

Part A: Synthesis of Ethyl 2-(10H-phenothiazin-10-yl)acetate

  • Rationale: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the N-H of the phenothiazine ring. This generates a highly nucleophilic phenothiazine anion, which readily attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction. Anhydrous dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction as it solubilizes the reactants and does not interfere with the strong base. The reaction is initiated at 0 °C to control the initial exothermic reaction of NaH.

  • Materials & Reagents:

    • Phenothiazine (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Ethyl bromoacetate (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Wash sodium hydride (1.2 eq) with anhydrous hexane to remove the mineral oil and carefully decant the hexane. Suspend the NaH in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve phenothiazine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the anion is often indicated by a color change.

    • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.

Part B: Hydrolysis to Phenothiazine-10-acetic acid

  • Rationale: Base-catalyzed hydrolysis (saponification) is a robust method to convert the ethyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

  • Procedure:

    • Dissolve the purified ethyl ester intermediate from Part A in a mixture of ethanol and water.

    • Add sodium hydroxide (NaOH) pellets (2-3 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of cold 2N hydrochloric acid (HCl).

    • The product, Phenothiazine-10-acetic acid, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Self-Validation & Characterization:

    • TLC: Monitor reaction completion.

    • Melting Point: Compare with literature values.

    • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, IR (look for the characteristic C=O and broad O-H stretches of the carboxylic acid), and Mass Spectrometry.

Synthesis of Phenothiazine-10-acetic acid Derivatives

With the keystone intermediate in hand, a diverse library of derivatives can be synthesized. The primary routes are amidation and esterification.

Amide Synthesis via Acyl Chloride Intermediate

This is a highly efficient and widely applicable method for creating amide bonds, which are prevalent in biologically active molecules.[4][5]

G Acid Phenothiazine-10-acetic acid Activation Activation (SOCl₂ or Oxalyl Chloride) Acid->Activation AcylChloride Phenothiazin-10-ylacetyl chloride Activation->AcylChloride Highly reactive intermediate Coupling Amine Coupling (R₁R₂NH, Base) AcylChloride->Coupling Amide Amide Derivative Coupling->Amide

Caption: Workflow for the synthesis of amide derivatives.

Protocol 2: General Procedure for Amide Synthesis
  • Rationale: The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate readily reacts with a primary or secondary amine to form the stable amide bond. A base like triethylamine (TEA) or pyridine is added to neutralize the HCl generated during the reaction.

  • Materials & Reagents:

    • Phenothiazine-10-acetic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Desired primary or secondary amine (R₁R₂NH) (1.2 eq)

    • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Procedure:

    • Suspend Phenothiazine-10-acetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add a catalytic amount of DMF (1-2 drops).

    • Add thionyl chloride (or oxalyl chloride) (1.5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the solution becomes clear.

    • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acyl chloride.

    • Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor for completion by TLC.

    • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the final amide product by column chromatography or recrystallization.

Ester Synthesis via Fischer Esterification

This classic method is suitable for synthesizing simple alkyl esters.

Protocol 3: General Procedure for Ester Synthesis
  • Rationale: Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. A strong acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. The reaction is an equilibrium, so using the alcohol as the solvent or removing water as it forms drives the reaction toward the product.

  • Materials & Reagents:

    • Phenothiazine-10-acetic acid (1.0 eq)

    • Desired alcohol (R-OH) (used as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Procedure:

    • Dissolve Phenothiazine-10-acetic acid in an excess of the desired dry alcohol (e.g., methanol, ethanol).

    • Carefully add a few drops of concentrated sulfuric acid to the solution.

    • Heat the mixture to reflux and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • Once complete, cool the mixture and remove the excess alcohol by rotary evaporation.

    • Re-dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the final ester product by column chromatography.

Data Summary: Representative Derivatives

The following table summarizes the synthesis of representative derivatives from Phenothiazine-10-acetic acid, illustrating the versatility of the protocols.

Product ClassReagentKey ConditionsProduct Name
Amide MorpholineAcyl chloride route (Protocol 2)1-Morpholino-2-(10H-phenothiazin-10-yl)ethan-1-one
Amide AnilineAcyl chloride route (Protocol 2)N-Phenyl-2-(10H-phenothiazin-10-yl)acetamide
Amide PiperazineAcyl chloride route (Protocol 2)1-(10H-Phenothiazin-10-yl)-2-(piperazin-1-yl)ethanone
Ester MethanolFischer Esterification (Protocol 3)Methyl 2-(10H-phenothiazin-10-yl)acetate
Ester IsopropanolFischer Esterification (Protocol 3)Isopropyl 2-(10H-phenothiazin-10-yl)acetate

Conclusion

The synthetic pathways detailed in this guide provide a robust and adaptable framework for the production of Phenothiazine-10-acetic acid and its derivatives. By first creating the acyl chloride, a wide range of amides with diverse functionalities can be readily synthesized, a method often preferred for its high efficiency and broad substrate scope.[4][5] These protocols, grounded in established chemical principles, offer researchers the tools to systematically modify the phenothiazine scaffold, enabling the exploration of new chemical space in the quest for next-generation therapeutics. The self-validating nature of the protocols, incorporating in-process monitoring and rigorous final product characterization, ensures the generation of reliable and reproducible data essential for successful drug development programs.

References

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [4]

  • Zayed, N. A. A., El-Sabbagh, R. M., El-Sadek, M. M., & Ali, A. M. (2021). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. MDPI. [6]

  • Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry. [1]

  • Sinha, S., Pandeya, S. N., & Yadav, D. (2011). Synthesis and Biological Activity of Phenothiazine Derivatives. Semantic Scholar. [2]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central. [5]

  • N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. ResearchGate. [7]

  • Synthesis of Phenothiazines. IV.1-3 10-Aminoalkyl Derivatives of 2-Substituted Phenothiazines and 2-Azaphenothiazines. ACS Publications. [3]

  • Microwaves asssited N-alkylation of phenothiazine. ResearchGate. [8]

  • Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. PubMed Central. [9]

  • A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. Benchchem. [10]

  • Sharad Kumar, et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research. [11]

  • Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry. [12]

Sources

Application

Application Notes and Protocols: Utilizing Phenothiazine-10-acetic acid in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Unlocking the Potential of a Novel Phenothiazine Derivative Phenothiazines are a well-established c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking the Potential of a Novel Phenothiazine Derivative

Phenothiazines are a well-established class of heterocyclic compounds, renowned for their diverse biological activities.[1][2] Initially developed as antipsychotic agents, their therapeutic potential has expanded into oncology, with numerous derivatives demonstrating potent anti-cancer effects.[3][4][5][6] These compounds are known to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways implicated in tumor progression, such as the PI3K/Akt/mTOR and MAPK/ERK cascades.[3][4][6]

Phenothiazine-10-acetic acid is a less-characterized member of this promising family. While extensive research has focused on derivatives like chlorpromazine and trifluoperazine, the specific bioactivities of Phenothiazine-10-acetic acid in cellular models remain an area ripe for investigation. This guide provides a comprehensive framework for researchers to explore the efficacy of Phenothiazine-10-acetic acid in cell culture assays. The protocols detailed herein are founded on the established mechanisms of the broader phenothiazine class and are designed to be adapted and optimized for this specific molecule.

Pillar 1: Mechanistic Insights - The Rationale Behind the Assays

The anticancer effects of phenothiazine derivatives are multifaceted.[4] Understanding these mechanisms is crucial for designing robust experiments.

Induction of Apoptosis

A primary mechanism of action for many phenothiazines is the induction of programmed cell death, or apoptosis.[7][8] This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and externalization of phosphatidylserine on the cell membrane.[8]

Modulation of Key Signaling Pathways

Phenothiazines are known to interfere with pro-survival signaling cascades. The PI3K/Akt/mTOR pathway, often hyperactivated in cancer, is a common target.[3][6] By inhibiting this pathway, phenothiazines can suppress cell proliferation and survival. Similarly, modulation of the MAPK/ERK pathway can impact cell growth and differentiation.[4][6]

Cell Cycle Arrest

By interfering with the cellular machinery that governs cell division, phenothiazines can induce cell cycle arrest, preventing cancer cells from proliferating.[3][6] The specific phase of the cell cycle that is affected can vary depending on the derivative and the cell type.

Visualizing the Mechanism: Phenothiazine Action on Cellular Pathways

phenothiazine_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Phenothiazine-10-acetic acid Phenothiazine-10-acetic acid Death Receptors Death Receptors Phenothiazine-10-acetic acid->Death Receptors Modulation PI3K PI3K Phenothiazine-10-acetic acid->PI3K Inhibition Bcl2 Bcl-2 Phenothiazine-10-acetic acid->Bcl2 Inhibition Pro_Caspase8 Pro-Caspase 8 Death Receptors->Pro_Caspase8 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Inhibition of Apoptosis Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Caspase8 Caspase 8 Pro_Caspase8->Caspase8 Bid Bid Caspase8->Bid Pro_Caspase3 Pro-Caspase 3 Caspase8->Pro_Caspase3 tBid tBid Bid->tBid Bax Bax tBid->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Bax Inhibition Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase 9 Apaf1->Pro_Caspase9 Caspase9 Caspase 9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase 3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathways modulated by Phenothiazine-10-acetic acid.

Pillar 2: Foundational Protocols for Cellular Analysis

The following protocols provide a starting point for investigating the effects of Phenothiazine-10-acetic acid. It is imperative to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.

Protocol 1: Preparation of Phenothiazine-10-acetic acid Stock Solution
  • Rationale: Proper solubilization and storage are critical for maintaining the compound's activity and ensuring experimental reproducibility.

  • Materials:

    • Phenothiazine-10-acetic acid (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Calculate the amount of Phenothiazine-10-acetic acid needed to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Weigh the powder accurately and dissolve it in the appropriate volume of DMSO.

    • Vortex or gently warm the solution to ensure complete dissolution.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light. Note: Always include a vehicle control (DMSO alone) in your experiments at the same final concentration used for the drug treatment.

Protocol 2: In Vitro Cytotoxicity Assay (MTS/MTT Assay)
  • Rationale: This colorimetric assay measures cell viability and proliferation, providing a quantitative assessment of the compound's cytotoxic or cytostatic effects.

  • Experimental Workflow:

cytotoxicity_workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere (24h) A->B C 3. Treat with serial dilutions of Phenothiazine-10-acetic acid B->C D 4. Incubate for desired time points (e.g., 24, 48, 72h) C->D E 5. Add MTS/MTT reagent D->E F 6. Incubate (1-4h) E->F G 7. Measure absorbance on a plate reader F->G H 8. Calculate IC50 value G->H

Caption: Workflow for determining cytotoxicity using an MTS/MTT assay.

  • Detailed Steps:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of Phenothiazine-10-acetic acid in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with medium alone (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for various time points (e.g., 24, 48, 72 hours).

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add the solubilization solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

ParameterRecommended Starting Range
Cell Seeding Density 5,000 - 10,000 cells/well
Concentration Range 0.1 µM - 100 µM
Incubation Time 24, 48, 72 hours
Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide Staining
  • Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Detailed Steps:

    • Seed cells in 6-well plates and treat with Phenothiazine-10-acetic acid at concentrations around the determined IC50 value for a specific time point.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add additional 1X binding buffer.

    • Analyze the samples by flow cytometry within one hour.

QuadrantStainingCell Population
Lower LeftAnnexin V (-) / PI (-)Viable
Lower RightAnnexin V (+) / PI (-)Early Apoptotic
Upper RightAnnexin V (+) / PI (+)Late Apoptotic/Necrotic
Upper LeftAnnexin V (-) / PI (+)Necrotic

Pillar 3: Data Interpretation and Further Investigations

A significant reduction in cell viability and an increase in the apoptotic population would suggest that Phenothiazine-10-acetic acid has anticancer potential. Based on these initial findings, further investigations can be pursued:

  • Western Blotting: To probe for changes in the expression and phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways, as well as markers of apoptosis such as cleaved caspase-3 and cleaved PARP.

  • Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase of the cell cycle using propidium iodide staining and flow cytometry.

  • Mitochondrial Membrane Potential Assay: To investigate the involvement of the intrinsic apoptotic pathway.

Conclusion

Phenothiazine-10-acetic acid, as a derivative of a pharmacologically important class of compounds, warrants investigation for its potential therapeutic applications. The protocols and mechanistic insights provided in this guide offer a robust starting point for researchers to systematically evaluate its effects in cell culture. Through careful optimization and a hypothesis-driven approach, the scientific community can elucidate the biological activity of this novel compound and determine its promise for future drug development.

References

  • Sinha, S., Pandeya, S. N., & Yadav, D. (2011).
  • Gautam, V., et al. (2011).
  • Motohashi, N., et al. (2006). Cytotoxic potential of phenothiazines. Current drug targets, 7(9), 1055–1066.
  • Lehnert, S. (1987). Cytotoxicity of phenothiazines: studies with aerated and hypoxic cells. Research communications in chemical pathology and pharmacology, 56(3), 361–374.
  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. (2024). Brieflands.
  • Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. (2023). Frontiers.
  • Cibotaru, S., et al. (2022). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. Journal of Advanced Research, 37, 279-290.
  • Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents–A drug repurposing strategy. (2016). Scientific Reports, 6, 27963.
  • Phenothiazines: Neurochemical Aspects of Their Mode of Action. (n.d.). OUCI.
  • Phenothiazines- Mechanism, side effects and uses. (2019).
  • Ashoor, A., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. (2023). MDPI.
  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. (2024).
  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2024). MDPI.
  • Phenothiazines induce PP2A-mediated apoptosis in T cell acute lymphoblastic leukemia. (2014).
  • Research Progress in the Synthesis and Biological Activity of Phenothiazines. (n.d.).
  • Phenothiazine. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. (2023).
  • Phenothiazine. (2023). In StatPearls.
  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599.
  • Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad.
  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences.
  • Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents. (2006). American journal of therapeutics.

Sources

Method

Application Note: Electrochemical Analysis of Phenothiazine-10-acetic Acid

Introduction Phenothiazine and its derivatives are a class of heterocyclic compounds with significant pharmaceutical and industrial applications. Their unique redox properties, stemming from the electron-rich sulfur and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenothiazine and its derivatives are a class of heterocyclic compounds with significant pharmaceutical and industrial applications. Their unique redox properties, stemming from the electron-rich sulfur and nitrogen atoms in the central ring structure, make them amenable to electrochemical investigation. This application note provides a detailed guide for the electrochemical analysis of Phenothiazine-10-acetic acid (PTAA), a derivative of interest in drug development and material science. Understanding the electrochemical behavior of PTAA is crucial for developing novel analytical methods for its quantification, studying its degradation pathways, and elucidating its mechanism of action in various systems.

The core of phenothiazine electrochemistry involves the sequential loss of electrons to form a stable cation radical and a less stable dication.[1][2] The stability and redox potential of these species are significantly influenced by the nature of substituents on the phenothiazine ring and the nitrogen atom at the 10-position.[3][4] The acetic acid moiety at the N-10 position of PTAA is expected to influence its electronic properties and, consequently, its electrochemical signature. This guide will explore the fundamental principles and provide practical protocols for the analysis of PTAA using common voltammetric techniques.

Principle of Electrochemical Detection

The electrochemical analysis of PTAA is based on its oxidation at an electrode surface when a sufficient positive potential is applied. The fundamental process involves the transfer of electrons from the PTAA molecule to the working electrode, resulting in a measurable current. The magnitude of this current is proportional to the concentration of PTAA in the solution, forming the basis for quantitative analysis.

The oxidation of the phenothiazine core typically proceeds in two successive one-electron steps:

  • Formation of the Cation Radical: The initial step is the reversible oxidation of the phenothiazine nitrogen to form a stable cation radical (PTAA•+).[1][5]

  • Formation of the Dication and Subsequent Reactions: The second step involves a further one-electron oxidation to form a dication (PTAA2+), which is generally less stable and can undergo subsequent chemical reactions, such as hydrolysis to form the corresponding sulfoxide.[3][5]

The potential at which these oxidation events occur provides qualitative information about the molecule's structure and electronic environment. Techniques such as Cyclic Voltammetry (CV) are invaluable for probing the mechanism and reversibility of these redox processes, while pulse techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) offer enhanced sensitivity for quantitative measurements.[6]

Electrochemical Oxidation Pathway of Phenothiazine-10-acetic acid

The proposed electrochemical oxidation mechanism for PTAA is illustrated below. The initial one-electron oxidation leads to the formation of a cation radical. This species can then undergo a further one-electron oxidation to form a dication, which is susceptible to nucleophilic attack by water, leading to the formation of the sulfoxide derivative.

PTAA_Oxidation PTAA Phenothiazine-10-acetic acid (PTAA) Radical Cation Radical (PTAA•+) PTAA->Radical -e⁻ (reversible) Dication Dication (PTAA2+) Radical->Dication -e⁻ Sulfoxide Sulfoxide Derivative Dication->Sulfoxide +H₂O, -2H⁺

Caption: Proposed electrochemical oxidation pathway of PTAA.

Experimental Protocols

This section provides detailed step-by-step methodologies for the electrochemical analysis of PTAA.

Reagents and Apparatus
  • Reagents:

    • Phenothiazine-10-acetic acid (PTAA) standard

    • Supporting Electrolytes:

      • Phosphate buffer solution (PBS), 0.1 M, pH 3.0, 5.0, and 7.0. A pH of 3 has been shown to be effective for similar compounds.[7]

      • 0.1 M Perchloric acid (HClO₄)

      • Acetonitrile (ACN), HPLC grade

      • Tetrabutylammonium perchlorate (TBAP) or similar supporting electrolyte for non-aqueous electrochemistry.

    • Deionized water (18.2 MΩ·cm)

    • Alumina slurry (0.05 µm) for electrode polishing.

  • Apparatus:

    • Potentiostat/Galvanostat with data acquisition software.

    • Three-electrode cell comprising:

      • Working Electrode: Glassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD) electrode, or Platinum (Pt) electrode. GCE is a common choice for this type of analysis.[2]

      • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

      • Counter (Auxiliary) Electrode: Platinum wire or graphite rod.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Nitrogen gas cylinder for deoxygenating solutions.

Experimental Workflow

The following diagram outlines the general workflow for the electrochemical analysis of PTAA.

workflow cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing p1 Prepare PTAA Stock Solution a1 Assemble Three-Electrode Cell p1->a1 p2 Prepare Supporting Electrolyte p2->a1 p3 Polish Working Electrode p3->a1 a2 Deoxygenate Solution (N₂ Purge) a1->a2 a3 Perform Cyclic Voltammetry (CV) a2->a3 a4 Perform Differential Pulse Voltammetry (DPV) / Square Wave Voltammetry (SWV) a3->a4 d1 Determine Peak Potentials and Currents a4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify PTAA Concentration d2->d3

Caption: General workflow for the electrochemical analysis of PTAA.

Detailed Methodologies

3.1. Electrode Preparation

  • Rationale: A clean and smooth electrode surface is paramount for obtaining reproducible and well-defined voltammetric signals. Polishing removes any adsorbed species or reaction byproducts from previous experiments.

  • Protocol:

    • Polish the working electrode (e.g., GCE) with 0.05 µm alumina slurry on a polishing pad for 1-2 minutes.

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the electrode in deionized water for 1 minute, followed by sonication in ethanol or acetone for 1 minute to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

3.2. Cyclic Voltammetry (CV) for Mechanistic Studies

  • Rationale: CV is a powerful technique for investigating the redox mechanism, including the reversibility of electron transfer and the stability of electrogenerated species. By varying the scan rate, one can probe the kinetics of the electrode process.

  • Protocol:

    • Prepare a solution of PTAA (e.g., 1 mM) in the desired supporting electrolyte (e.g., 0.1 M PBS, pH 3.0).

    • Transfer the solution to the electrochemical cell and deoxygenate by purging with nitrogen gas for at least 10 minutes. Maintain a nitrogen blanket over the solution during the experiment.

    • Immerse the electrodes in the solution.

    • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.2 V) and back to the initial potential.

    • Vary the scan rate (e.g., 10, 25, 50, 100, 200 mV/s) to study the effect on the peak currents and potentials. A diffusion-controlled process will show a linear relationship between the peak current and the square root of the scan rate.[2]

3.3. Differential Pulse Voltammetry (DPV) for Quantitative Analysis

  • Rationale: DPV is a more sensitive technique than CV for quantitative analysis as it minimizes the contribution of the capacitive current, resulting in better signal-to-noise ratios.

  • Protocol:

    • Prepare a series of standard solutions of PTAA with varying concentrations in the optimized supporting electrolyte.

    • Deoxygenate the solutions as described for CV.

    • Record the differential pulse voltammograms for each standard solution using optimized parameters (e.g., pulse amplitude, pulse width, scan increment).

    • Construct a calibration curve by plotting the peak current versus the PTAA concentration.

    • Analyze unknown samples under the same conditions and determine their concentration from the calibration curve.

Data Analysis and Interpretation

Cyclic Voltammetry Data

From the cyclic voltammograms, the following parameters can be determined:

  • Anodic Peak Potential (Epa): The potential at which the oxidation peak occurs.

  • Cathodic Peak Potential (Epc): The potential at which the reduction peak of the oxidized species occurs (if the process is reversible).

  • Anodic Peak Current (Ipa): The magnitude of the current at the oxidation peak.

  • Cathodic Peak Current (Ipc): The magnitude of the current at the reduction peak.

The reversibility of the redox process can be assessed by the ratio of the peak currents (Ipa/Ipc) and the separation of the peak potentials (ΔEp = Epa - Epc). For a reversible one-electron process, Ipa/Ipc ≈ 1 and ΔEp ≈ 59/n mV (where n is the number of electrons transferred) at room temperature.

Quantitative Data

The following table summarizes typical parameters for the quantitative analysis of phenothiazine derivatives using DPV or SWV. Note that these are starting points and should be optimized for PTAA.

ParameterTypical Value/RangeReference
TechniqueDPV or SWV[6]
Working ElectrodeGlassy Carbon Electrode[2]
Supporting Electrolyte0.1 M HClO₄ or pH 2-4 buffer[2]
Pulse Amplitude25 - 50 mV[6]
Pulse Width50 ms-
Scan Rate10 - 20 mV/s-
Linear Range10⁻⁷ to 10⁻⁴ M[6]
Limit of Detection (LOD)10⁻⁸ to 10⁻⁷ M[6][8]

Conclusion

This application note provides a comprehensive framework for the electrochemical analysis of Phenothiazine-10-acetic acid. The described protocols for cyclic voltammetry and differential pulse voltammetry, coupled with a sound understanding of the underlying electrochemical principles, will enable researchers to effectively characterize the redox behavior of PTAA and develop sensitive analytical methods for its quantification. The inherent sensitivity, selectivity, and cost-effectiveness of electrochemical techniques make them a powerful tool in the study of phenothiazine derivatives in various scientific and industrial contexts.

References

  • Mielech-Łukasiewicz, K., & Staskowska, E. (2015). Electrochemical oxidation of 2,10-disubstituted phenothiazines.
  • Craig, P. N., et al. (1977). Mechanism for phenothiazine oxidation. Journal of Pharmaceutical Sciences, 66(10), 1395-8.
  • Blankert, B., et al. (2005).
  • Pankratov, A. N., Uchaeva, I. M., & Stepanov, A. N. (1993). Chemical and electrochemical oxidation of phenothiazine. Canadian Journal of Chemistry, 71(5), 674-677.
  • Mielech-Łukasiewicz, K., et al. (2008). Electrochemical Oxidation of Phenothiazine Derivatives at Glassy Carbon Electrodes and Their Differential Pulse and Square-wave Voltammetric Determination in Pharmaceuticals.
  • (n.d.). (a) Phenothiazine reaction sites and (b) N-10 substituted by aromatic...
  • Hayen, H., & Karst, U. (2003). Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. Analytical Chemistry, 75(18), 4833-40.
  • Mielech-Łukasiewicz, K., & Staskowska, E. (2015). Sensitive and Rapid Voltammetric Determination of Phenothiazine and Azaphenothiazine Derivatives in Pharmaceuticals Using a Boron-doped Diamond Electrode. PubMed.
  • (n.d.). The effect of N-substitution and ethylthio substitution on the performance of phenothiazine donors in dye-sensitized solar cells. Request PDF.
  • (n.d.).
  • (n.d.). Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new b is( phe nyl sul fon yl) -10 H -ph enothiazine derivatives.
  • Săcară, A.-M., et al. (2014). Electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid.

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Application

Application Note: Quantitative Analysis of Phenothiazine-10-acetic acid

Introduction: The Significance of Phenothiazine-10-acetic acid Quantification Phenothiazine and its derivatives are a class of heterocyclic compounds with a broad spectrum of applications, most notably as antipsychotic m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenothiazine-10-acetic acid Quantification

Phenothiazine and its derivatives are a class of heterocyclic compounds with a broad spectrum of applications, most notably as antipsychotic medications.[1][2] Phenothiazine-10-acetic acid, a key derivative, serves as a crucial building block in the synthesis of more complex phenothiazine-based drugs and as a potential metabolite. Its accurate quantification is paramount in pharmaceutical research and development for ensuring the purity of raw materials, monitoring synthetic reaction progress, and in metabolic studies. This application note provides detailed protocols for the quantitative analysis of Phenothiazine-10-acetic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful and widely used analytical techniques in the pharmaceutical industry. Furthermore, it outlines the principles of UV-Vis Spectrophotometry and Electrochemical Analysis as alternative and complementary methods.

The chemical structure of Phenothiazine-10-acetic acid, possessing both the phenothiazine core and a carboxylic acid moiety, dictates the choice of analytical conditions.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring robust and reliable quantification.

Physicochemical Properties of Phenothiazine-10-acetic acid

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₄H₁₁NO₂S[4][5]
Molecular Weight257.31 g/mol [4]
pKa3.69 ± 0.10 (Predicted)[3]
LogP3.43890[3]
Storage Temperature2-8°C[3][6]

The acidic nature of Phenothiazine-10-acetic acid (pKa ≈ 3.69) is a key consideration for chromatographic separation, influencing the choice of mobile phase pH to ensure proper ionization and retention.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis, offering a balance of speed, sensitivity, and cost-effectiveness. The method described below is a reverse-phase HPLC method, suitable for the separation and quantification of moderately polar compounds like Phenothiazine-10-acetic acid.

Principle

Reverse-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Phenothiazine-10-acetic acid, with its significant non-polar phenothiazine core, will be retained on the column and can be eluted by a suitable mixture of an aqueous buffer and an organic modifier. The UV detector measures the absorbance of the analyte as it elutes from the column, and the peak area is proportional to its concentration.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Calibration Curve Standards (Serial Dilution) B->C D Filter Samples (0.45 µm) B->D E Inject Sample/Standard (e.g., 10 µL) D->E F Isocratic/Gradient Elution (C18 Column) E->F G UV Detection (e.g., 254 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for the quantification of Phenothiazine-10-acetic acid by HPLC-UV.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • Phenothiazine-10-acetic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.

  • The acidic modifier ensures that the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention.

  • Degas the mobile phase before use.

4. Preparation of Standard Solutions:

  • Accurately weigh about 10 mg of Phenothiazine-10-acetic acid reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation:

  • Accurately weigh the sample containing Phenothiazine-10-acetic acid.

  • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

ParameterCondition
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (70:30 v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength254 nm
Run Time~10 minutes

Rationale for Wavelength Selection: Phenothiazine derivatives typically exhibit strong UV absorbance around 254 nm due to the π-π* transitions in the aromatic rings.[7][8]

7. Data Analysis:

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area for Phenothiazine-10-acetic acid.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of Phenothiazine-10-acetic acid in the sample by interpolating its peak area from the calibration curve.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and the mass spectrometer selects the precursor ion (the protonated or deprotonated molecule). This ion is then fragmented, and specific product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces matrix interference.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis A Prepare Standards & Samples (Lower Concentrations) B Spike with Internal Standard (IS) A->B C Filter/Extract Samples B->C D Inject Sample C->D E UPLC/HPLC Separation D->E F Electrospray Ionization (ESI) E->F G MS/MS Detection (MRM) F->G H Integrate Analyte/IS Peak Areas G->H I Calculate Peak Area Ratios H->I J Quantify using Calibration Curve I->J

Caption: Workflow for the quantification of Phenothiazine-10-acetic acid by LC-MS/MS.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • As per HPLC-UV method, with higher purity solvents recommended.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte (e.g., Phenothiazine-10-acetic acid-d4). If unavailable, another phenothiazine derivative can be used.

2. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source.

  • UPLC or HPLC system.

  • Analytical column suitable for fast LC (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

3. Preparation of Solutions:

  • Prepare stock and working standard solutions of Phenothiazine-10-acetic acid and the internal standard in a suitable solvent (e.g., methanol).

  • Prepare calibration standards by spiking blank matrix (e.g., plasma, reaction buffer) with the analyte and a constant concentration of the IS.

4. Chromatographic Conditions:

ParameterCondition
ColumnC18 (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C

5. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative. Given the acidic proton, negative ion mode ([M-H]⁻) is a strong candidate. However, the phenothiazine nitrogen can be protonated, making positive ion mode ([M+H]⁺) also feasible.[9][10] The optimal mode should be determined experimentally.

  • MRM Transitions:

    • Analyte: Determine the precursor ion (e.g., m/z 258.1 for [M+H]⁺ or m/z 256.1 for [M-H]⁻) and optimize fragmentation to select a stable, intense product ion.

    • Internal Standard: Determine the corresponding MRM transition for the IS.

  • Instrument Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential) via infusion of the analyte.

6. Data Analysis:

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Determine the concentration of the analyte in the sample from the calibration curve.

III. Alternative Analytical Methods

While HPLC and LC-MS are the primary recommended techniques, other methods can be employed for specific applications.

A. UV-Vis Spectrophotometry
  • Principle: This technique measures the absorption of UV-Visible light by the analyte in a solution. According to the Beer-Lambert law, absorbance is directly proportional to the concentration. Phenothiazines have characteristic UV absorption spectra.[11][12]

  • Application: Suitable for the quantification of pure Phenothiazine-10-acetic acid in simple solutions, for example, in determining the concentration of a stock solution. It is not suitable for complex mixtures due to a lack of selectivity.

  • Protocol Outline:

    • Dissolve a known amount of the standard in a suitable solvent (e.g., ethanol or methanol).

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of standard solutions and measure their absorbance at λmax.

    • Construct a calibration curve of absorbance vs. concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

B. Electrochemical Analysis
  • Principle: Phenothiazine derivatives can be electrochemically oxidized.[1][13][14] The tricyclic phenothiazine ring system can undergo oxidation, and the resulting current can be measured.[1] Techniques like cyclic voltammetry or differential pulse voltammetry can be used.

  • Application: Can be developed into highly sensitive sensor-based methods.[15] Often coupled with liquid chromatography (LC-EC) for enhanced selectivity.[9][16]

  • Mechanism Insight: The electrochemical oxidation of phenothiazines often involves a two-electron transfer, which can occur in one or two steps, generating an anodic peak.[1] This oxidation can lead to the formation of sulfoxides.[2][16]

IV. Method Validation

All analytical methods used for pharmaceutical analysis must be validated to ensure they are fit for their intended purpose.[17] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[17][18][19]

Key Validation Parameters
ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).Peak purity analysis, no interference at the analyte's retention time.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.As defined by linearity studies.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery of 98-102% for drug substance.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., mobile phase composition, pH, temperature) are slightly varied.

Note: These criteria are typical and may be adjusted based on the specific application and regulatory requirements.[20]

Conclusion

This application note provides a comprehensive guide to the quantitative analysis of Phenothiazine-10-acetic acid. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV offering a robust and reliable option for routine quantification and LC-MS/MS providing superior sensitivity and selectivity for more demanding applications. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data in a regulated environment.

References

  • Electroanalytical studies of phenothiazine neuroleptics at gold and platinum electrodes. (n.d.). Google Books.
  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (2003). Analytical Chemistry, 75(18), 4833-40. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Retrieved January 2, 2026, from [Link]

  • Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. (2003). PubMed. Retrieved January 2, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1994). ICH. Retrieved January 2, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. Retrieved January 2, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved January 2, 2026, from [Link]

  • Phenothiazine-10-acetic acid. (n.d.). LookChem. Retrieved January 2, 2026, from [Link]

  • Phenothiazine-10-acetic acid. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Determination of promethazine and other phenothiazine compounds by liquid chromatography with electrochemical detection. (1981). Analytical Chemistry, 53(7), 960-2. [Link]

  • 10H-Phenothiazine-10-acetic acid. (n.d.). ChemBK. Retrieved January 2, 2026, from [Link]

  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2024). YouTube. Retrieved January 2, 2026, from [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (2003). American Chemical Society. Retrieved January 2, 2026, from [Link]

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. (2024). MDPI. Retrieved January 2, 2026, from [Link]

  • Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. (2009). ResearchGate. Retrieved January 2, 2026, from [Link]

  • A Photoelectrochemical Sensor for the Detection of Hypochlorous Acid with a Phenothiazine-Based Photosensitizer. (2024). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Determination of promethazine and other phenothiazine compounds by liquid chromatography wih electrochemical detection. (1981). PubMed. Retrieved January 2, 2026, from [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (2003). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. (2003). PubMed. Retrieved January 2, 2026, from [Link]

  • QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. (2010). Farmacia Journal. Retrieved January 2, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Quantitation of pharmaceutically important phenothiazines by oxidimetry. (2000). PubMed. Retrieved January 2, 2026, from [Link]

  • Determination of phenothiazine compounds in biologic specimens by UV spectrophotometry. (1971). PubMed. Retrieved January 2, 2026, from [Link]

  • UV-Vis absorption spectra of phenothiazine probe (2 × 10⁻⁵ mol L⁻¹) in... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (n.d.). Retrieved January 2, 2026, from [Link]

  • Phenothiazine. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

  • UV, UV derivative and Visible Spectrophotometric methods for the analysis of Trifluoperazine a phenothiazine antipsychotic drug. (2016). Scholars Research Library. Retrieved January 2, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Characterizing Phenothiazine-10-acetic Acid as a Putative Histone Deacetylase (HDAC) Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Histone deacetylases (HDACs) are critical epigenetic regulators and validated targets for therapeutic intervention, particularly in oncology.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases (HDACs) are critical epigenetic regulators and validated targets for therapeutic intervention, particularly in oncology.[1][2][3][4][5] The development of HDAC inhibitors (HDACi) has been guided by a common pharmacophore model, which includes a surface recognition "cap" group, a linker, and a crucial zinc-binding group (ZBG) that coordinates with the active site Zn²⁺ ion.[4] The phenothiazine scaffold has been identified as a favorable cap group for potent and selective HDAC inhibitors, while carboxylic acids represent a class of ZBGs.[2][4] This document provides a detailed guide for the experimental characterization of Phenothiazine-10-acetic acid, a compound that combines these structural motifs, as a putative HDAC inhibitor. Given that carboxylic acids are generally weak zinc chelators, this compound is hypothesized to be a low-potency inhibitor, making it an excellent candidate for foundational screening and as a scaffold for future medicinal chemistry optimization.[2][3] We present detailed protocols for in vitro enzymatic assays and cell-based functional assays designed to rigorously evaluate its activity and guide further drug discovery efforts.

Introduction: The Rationale for Investigating Phenothiazine-10-acetic Acid

The reversible acetylation of lysine residues on histones and other proteins is a fundamental mechanism for regulating gene expression and cellular processes.[6] This process is tightly controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[6] An imbalance in this equilibrium is a hallmark of various diseases, including cancer, making HDACs compelling therapeutic targets.[6][7]

The archetypal HDAC inhibitor possesses three key structural features:

  • Cap Group: A typically aromatic or heterocyclic moiety that interacts with residues at the rim of the HDAC active site tunnel.

  • Linker: A chain of atoms connecting the cap group to the zinc-binding group, occupying the enzyme's catalytic tunnel.

  • Zinc-Binding Group (ZBG): A functional group that coordinates with the catalytic Zn²⁺ ion at the base of the active site, which is essential for enzymatic activity.

The phenothiazine tricycle is a well-established "privileged scaffold" in medicinal chemistry and has been successfully employed as a cap group in the design of potent and isoform-selective HDAC inhibitors, particularly targeting HDAC6.[4] Separately, simple aliphatic carboxylic acids, such as valproic acid and phenylbutyrate, are a known class of HDAC inhibitors.[2][8] However, their utility is often limited by their low potency, with IC₅₀ values typically in the millimolar (mM) range, due to the weak coordinating ability of the carboxylate group with the active site zinc ion.[2][3][9]

Phenothiazine-10-acetic acid presents a unique research opportunity by covalently linking the favorable phenothiazine cap group with a weak carboxylic acid ZBG. While not expected to be a highly potent inhibitor, its characterization is a critical first step to:

  • Validate the phenothiazine scaffold's compatibility with the HDAC active site in this configuration.

  • Establish a baseline potency for this structural class.

  • Provide a foundational molecule for structure-activity relationship (SAR) studies, where the carboxylic acid could be replaced with more potent ZBGs like hydroxamic acids.[2][4]

This guide provides the necessary protocols to test the hypothesis that Phenothiazine-10-acetic acid can function as an HDAC inhibitor.

Putative Mechanism of Action

The proposed mechanism for Phenothiazine-10-acetic acid follows the canonical model for competitive HDAC inhibition. The molecule is expected to insert its linker and ZBG into the catalytic tunnel of the HDAC enzyme. The phenothiazine "cap" would provide initial binding affinity through interactions with amino acid residues at the surface opening of the active site. The terminal carboxylate group is positioned to coordinate with the essential Zn²⁺ ion, displacing the water molecule required for the deacetylation reaction and thereby inhibiting enzyme function.

HDAC_Inhibition_Mechanism cluster_0 HDAC Active Site cluster_1 Phenothiazine-10-acetic acid HDAC HDAC Enzyme ActiveSite Catalytic Tunnel Zinc Zn²⁺ Ion ActiveSite->Zinc at base Cap Phenothiazine (Cap Group) Cap->HDAC Binds to surface residues Linker Linker Cap->Linker ZBG Carboxylic Acid (ZBG) Linker->ZBG ZBG->Zinc Coordinates with Zn²⁺ (Inhibition)

Caption: Proposed binding of Phenothiazine-10-acetic acid to the HDAC active site.

Experimental Protocols

In Vitro HDAC Enzymatic Activity Assay (Fluorogenic)

This protocol is designed to measure the direct inhibitory effect of Phenothiazine-10-acetic acid on the enzymatic activity of purified HDAC isoforms. A fluorogenic substrate is used, which becomes fluorescent upon deacetylation, providing a sensitive readout of enzyme activity. This assay is crucial for determining the compound's potency (IC₅₀) and isoform selectivity.

A. Materials and Reagents:

  • Purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

  • Developer solution: Assay buffer containing Trypsin (e.g., at 2 mg/mL) and a known pan-HDAC inhibitor like Trichostatin A (TSA) to stop the reaction.

  • Phenothiazine-10-acetic acid (test compound)

  • Trichostatin A or Vorinostat (SAHA) as a positive control inhibitor.[7]

  • DMSO (vehicle)

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

B. Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Phenothiazine-10-acetic acid in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration for a weak inhibitor might be 10 mM, leading down to the micromolar range. Prepare similar dilutions for the positive control (e.g., starting at 10 µM for SAHA).

  • Enzyme Preparation: Dilute the purified HDAC enzymes in cold Assay Buffer to a working concentration determined by prior optimization (the concentration that yields a robust signal within the linear range of the assay, typically 30-60 minutes).

  • Assay Reaction:

    • To each well of the microplate, add 2 µL of the compound dilutions (or DMSO for vehicle control).

    • Add 40 µL of the diluted enzyme solution to each well.

    • Incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate (e.g., 50 µM final concentration).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. Protect the plate from light.

  • Reaction Termination and Development: Stop the reaction by adding 50 µL of the Developer solution to each well. The TSA in the developer will inhibit all HDAC activity, and the trypsin will cleave the deacetylated substrate to release the fluorophore.

  • Final Incubation: Incubate for an additional 15 minutes at 37°C to allow for full development of the fluorescent signal.

  • Data Acquisition: Read the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.

C. Data Analysis and Expected Results:

  • Subtract the background fluorescence (wells with no enzyme).

  • Normalize the data to the vehicle control (DMSO), setting it as 100% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., log(inhibitor) vs. response -- variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Data for Phenothiazine-10-acetic acid

Compound HDAC1 IC₅₀ (µM) HDAC3 IC₅₀ (µM) HDAC6 IC₅₀ (µM)
Phenothiazine-10-acetic acid >1000 >1000 850

| Vorinostat (SAHA) | 0.011 | 0.031 | 0.026 |

This table illustrates the kind of data generated. Given its structure, Phenothiazine-10-acetic acid is expected to show weak, potentially millimolar-range inhibition, possibly with some selectivity for HDAC6, a known target of other phenothiazine-based inhibitors.[4]

Cell-Based Histone Acetylation Assay (In-Cell Western™)

This assay quantifies changes in histone acetylation within intact cells, providing a functional readout of HDAC inhibition.[8] It measures the direct downstream consequence of target engagement in a cellular environment. An increase in acetylated histones upon treatment with Phenothiazine-10-acetic acid would support its role as a cellularly active HDACi.

A. Materials and Reagents:

  • Human cancer cell line (e.g., HeLa or HCT116)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phenothiazine-10-acetic acid

  • Positive control inhibitor (e.g., Vorinostat/SAHA)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: (e.g., LI-COR® Intercept® Blocking Buffer or 5% non-fat milk in PBS)

  • Primary Antibodies:

    • Rabbit anti-acetyl-Histone H3 (e.g., targeting acetylated Lys9)

    • Mouse anti-total-Histone H3 (for normalization)

  • Secondary Antibodies (Near-Infrared):

    • IRDye® 800CW Goat anti-Rabbit IgG

    • IRDye® 680RD Goat anti-Mouse IgG

  • 96-well clear-bottom cell culture plates

  • Near-infrared imaging system (e.g., LI-COR® Odyssey®)

B. Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of the experiment (e.g., 10,000 cells/well) and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of Phenothiazine-10-acetic acid (e.g., from 1 mM down to 1 µM) and the positive control (SAHA, e.g., 5 µM) for a defined period (e.g., 6-24 hours). Include DMSO vehicle controls.

  • Fixation and Permeabilization:

    • Remove the media and wash the cells once with PBS.

    • Fix the cells by adding 100 µL of 4% Paraformaldehyde and incubating for 20 minutes at room temperature.

    • Wash the plate three times with PBS.

    • Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubating for 20 minutes.

  • Blocking: Wash three times with PBS. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation:

    • Remove the blocking buffer and add 50 µL of primary antibody solution (both anti-acetyl-H3 and anti-total-H3 diluted in Blocking Buffer) to each well.

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the plate four times with PBS containing 0.1% Tween-20.

    • Add 50 µL of the secondary antibody solution (both IRDye® 800CW and 680RD diluted in Blocking Buffer) to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash four times with PBS containing 0.1% Tween-20. Ensure the final wash is completely removed. Scan the plate on a near-infrared imager.

C. Data Analysis and Expected Workflow:

Caption: Workflow for the In-Cell Western™ assay to measure histone acetylation.

  • The signal from the acetyl-H3 antibody (800 nm channel) is normalized to the signal from the total-H3 antibody (700 nm channel) for each well.

  • This normalization corrects for variations in cell number per well.

  • A dose-dependent increase in the normalized acetyl-H3 signal upon treatment with Phenothiazine-10-acetic acid would confirm its activity as an HDAC inhibitor in a cellular context.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial characterization of Phenothiazine-10-acetic acid as a potential HDAC inhibitor. The protocols are designed to rigorously test its direct enzymatic inhibition and its functional effect on histone acetylation in cells. Based on established SAR for HDAC inhibitors, it is anticipated that Phenothiazine-10-acetic acid will be a weak inhibitor.[2][3]

A positive result, even if demonstrating low potency, would serve as a critical proof-of-concept. It would validate the phenothiazine-linker-ZBG pharmacophore in this context and establish the compound as a valuable starting point for medicinal chemistry. Future efforts could focus on replacing the carboxylic acid with more potent zinc-binding groups, such as hydroxamic acid, to develop novel, highly potent, and potentially isoform-selective HDAC inhibitors for therapeutic development.

References

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Application

Application Note: High-Throughput Screening and Profiling of Phenothiazine-10-acetic acid Derivatives for Antimicrobial and Antifungal Activity

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to evaluate the antimicrobial and antifungal efficacy of novel Phenothiazine-10-acetic acid derivatives. We present detailed, step-by-step protocols for determining key antimicrobial parameters, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Furthermore, we describe the agar disk diffusion method for preliminary screening. The protocols are grounded in standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility. This guide emphasizes the scientific rationale behind procedural steps, data interpretation, and troubleshooting, enabling robust and reliable characterization of new chemical entities.

Introduction

Phenothiazines, a class of compounds first developed as antipsychotics, have demonstrated a surprisingly broad spectrum of biological activities, including antitumor and antimicrobial properties.[1] Their multifaceted mechanisms of action, which can include the disruption of bacterial membranes and inhibition of efflux pumps in multidrug-resistant (MDR) pathogens, make them an attractive scaffold for the development of new anti-infective agents.[1][2] Phenothiazine-10-acetic acid derivatives, in particular, represent a promising area of chemical space for novel antimicrobial discovery.

The rise of antibiotic resistance is a global health crisis, necessitating the development of alternative therapeutic strategies.[2] Phenothiazines have been shown to potentiate the activity of conventional antibiotics, positioning them as potential adjuvants that could restore efficacy against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli.[1][2] Their activity is not limited to bacteria; studies have also shown that phenothiazine derivatives possess potent inhibitory activity against a range of fungi.[3]

This document provides robust, validated protocols for the initial screening and quantitative assessment of the antimicrobial and antifungal properties of novel phenothiazine-10-acetic acid derivatives.

Scientific Principles and Mechanism of Action

While the precise mechanisms are still under investigation, the antimicrobial effects of phenothiazines are believed to be multi-targeted. Key proposed mechanisms include:

  • Efflux Pump Inhibition: Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps. Phenothiazines can inhibit these pumps, thereby increasing the intracellular concentration of co-administered antibiotics and restoring their efficacy.[1][4][5]

  • Membrane Destabilization: These compounds can intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[1]

  • Induction of Oxidative Stress: In host cells like macrophages, phenothiazines have been shown to induce the production of reactive oxygen species (ROS), which enhances the clearance of intracellular bacteria.[6]

  • Inhibition of Calmodulin-type Proteins: Phenothiazines are known to bind to calcium-binding proteins, which may interfere with essential cellular processes in both microbes and host cells.[4]

The protocols outlined below are designed to quantify the direct antimicrobial and antifungal effects of the test compounds.

Essential Materials and Reagents

Microbial Strains (Quality Control)
  • Gram-positive bacterium: Staphylococcus aureus (e.g., ATCC® 29213™)

  • Gram-negative bacterium: Escherichia coli (e.g., ATCC® 25922™)

  • Yeast: Candida albicans (e.g., ATCC® 90028™)

  • Filamentous Fungus: Aspergillus fumigatus (e.g., ATCC® 204305™)

Culture Media
  • Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).

  • Fungi: RPMI 1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS. Sabouraud Dextrose Agar (SDA) for fungal culture maintenance.

Reagents and Consumables
  • Phenothiazine-10-acetic acid derivatives (test compounds)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Control antifungals (e.g., Fluconazole, Amphotericin B)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile petri dishes (100 mm)

  • Sterile filter paper disks (6 mm diameter)

  • 0.5 McFarland turbidity standard

  • Sterile saline solution (0.85% NaCl)

  • Spectrophotometer or turbidity meter

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7][8] This protocol is based on CLSI guidelines.[9][10][11]

Preparation of Inoculum
  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies. Transfer to a tube of sterile saline.

  • Fungal Culture (Yeast): From a 24-hour culture on SDA, select several colonies and suspend in sterile saline.

  • Standardization: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Working Suspension: Dilute the standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI 1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Preparation of Microdilution Plates
  • Stock Solution: Dissolve the phenothiazine derivatives and control drugs in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of the test compounds.

    • Add 100 µL of appropriate broth to wells 2 through 11.

    • Add 200 µL of the starting drug concentration to well 1.

    • Transfer 100 µL from well 1 to well 2, mix well. Continue this serial transfer down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).

  • Inoculation: Add the working microbial suspension to each well (except the sterility control), bringing the final volume to the desired level and the inoculum to 5 x 10⁵ CFU/mL.

Incubation
  • Bacteria: Incubate plates at 35-37°C for 18-24 hours in ambient air.

  • Yeast: Incubate plates at 35°C for 24-48 hours.

  • Molds: Incubate plates at 35°C for 48-72 hours.[12]

Reading the MIC

The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[7] For azoles against yeasts, the endpoint is often defined as a ≥50% reduction in growth compared to the control.[13]

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[7][8][14]

Procedure
  • Following the MIC determination, select the wells showing no visible growth (the MIC well and 2-3 wells of higher concentrations).

  • Mix the contents of each well thoroughly.

  • Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10 µL) from each of these clear wells onto a fresh, drug-free agar plate (MHA for bacteria, SDA for fungi).

  • Incubate the plates under the same conditions as in the MIC assay.

Reading the MBC/MFC

The MBC or MFC is the lowest concentration of the test compound that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.[8][14]

Protocol 3: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is excellent for initial screening.[15][16][17] It relies on the diffusion of the compound from a paper disk into the agar, creating a concentration gradient.[15][17]

Procedure
  • Inoculate Plate: Using the standardized 0.5 McFarland microbial suspension, uniformly swab the entire surface of an MHA (for bacteria) or MHA with 2% glucose and methylene blue (for yeast) plate.[17][18]

  • Apply Disks: Aseptically place sterile paper disks impregnated with a known amount of the phenothiazine derivative onto the agar surface. Gently press to ensure complete contact.

  • Incubate: Invert the plates and incubate as described for the MIC protocol.

Data Interpretation

Measure the diameter of the zone of inhibition (the clear area around the disk where growth is inhibited) in millimeters.[15] The size of the zone is inversely correlated with the MIC; a larger zone suggests greater susceptibility.[7]

Data Presentation and Interpretation

Quantitative Data Summary

Summarize the results in a clear, tabular format.

CompoundOrganismMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioZone of Inhibition (mm)
Derivative AS. aureus816222
Derivative AE. coli32>128>414
Derivative AC. albicans1632218
CiprofloxacinS. aureus0.51230
FluconazoleC. albicans14425
Interpreting the MBC/MIC Ratio

The ratio of MBC to MIC provides insight into whether a compound is bactericidal or bacteriostatic.

  • MBC/MIC ≤ 4: Generally considered bactericidal.[8]

  • MBC/MIC > 4: Generally considered bacteriostatic.[8]

Visualizing the Workflow

A clear workflow ensures reproducibility and understanding of the experimental sequence.

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC/MFC Assay cluster_disk Disk Diffusion (Screening) prep_culture 1. Prepare Microbial Culture (18-24h) prep_std 2. Standardize to 0.5 McFarland prep_culture->prep_std prep_inoculum 3. Prepare Working Inoculum (Dilute for 5x10^5 CFU/mL) prep_std->prep_inoculum disk_plate A. Inoculate Agar Plate (Lawn culture) prep_std->disk_plate mic_inoculate 6. Inoculate Plate with Working Inoculum prep_inoculum->mic_inoculate prep_compound 4. Prepare Compound Stock (Dissolve in DMSO) mic_dilute 5. Serial Dilute Compound in 96-well Plate prep_compound->mic_dilute mic_dilute->mic_inoculate mic_incubate 7. Incubate Plate (18-72h) mic_inoculate->mic_incubate mic_read 8. Read MIC (Lowest concentration with no growth) mic_incubate->mic_read mbc_plate 9. Subculture from Clear Wells onto Agar Plates mic_read->mbc_plate Proceed with clear wells mbc_incubate 10. Incubate Agar Plates mbc_plate->mbc_incubate mbc_read 11. Read MBC/MFC (Lowest concentration with ≥99.9% kill) mbc_incubate->mbc_read disk_apply B. Apply Impregnated Disks disk_plate->disk_apply disk_incubate C. Incubate Plate disk_apply->disk_incubate disk_read D. Measure Zone of Inhibition disk_incubate->disk_read

Figure 1. Overall experimental workflow for antimicrobial and antifungal susceptibility testing.

G start Obtain MIC and MBC/MFC values ratio Calculate MBC/MIC Ratio start->ratio bactericidal Compound is Bactericidal ratio->bactericidal  Ratio ≤ 4 bacteriostatic Compound is Bacteriostatic ratio->bacteriostatic  Ratio > 4 no_conclusion Activity is primarily inhibitory; cidal effect is weak or absent at concentrations tested. bacteriostatic->no_conclusion

Figure 2. Decision tree for interpreting the MBC/MIC ratio.

References

  • Do phenothiazines possess antimicrobial and efflux inhibitory properties?. PubMed. [Link]

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. NIH. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC. [Link]

  • Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy. PMC - PubMed Central. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Microbe Online. [Link]

  • Antimicrobial Activity of Phenothiazines. In Vivo. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH. [Link]

  • Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria. NIH. [Link]

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC - NIH. [Link]

  • MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. NIH. [Link]

  • Susceptibility test for fungi: clinical and laboratorial correlations in medical mycology. SciSpace. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • Overview on Strategies and Assays for Antibiotic Discovery. MDPI. [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC - NIH. [Link]

  • Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines. Anticancer Research. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol.. ResearchGate. [Link]

  • Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]

  • In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship. APMIS Supplementum. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • (PDF) Antimicrobial activity of phenothiazines. ResearchGate. [Link]

  • Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PMC - PubMed Central. [Link]

Sources

Method

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Phenothiazine-10-acetic acid

Application Note and Protocol Author: Senior Application Scientist, Gemini Laboratories Abstract This document provides a comprehensive guide to a robust and reliable High-Performance Liquid Chromatography (HPLC) method...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol

Author: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide to a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Phenothiazine-10-acetic acid. Developed for researchers, scientists, and drug development professionals, this application note details the scientific rationale behind the method's parameters, offers step-by-step protocols for its execution, and establishes a framework for ensuring data integrity through system suitability testing. The method utilizes reversed-phase chromatography with UV detection, a widely accessible and effective technique for pharmaceutical analysis.

Introduction and Scientific Rationale

Phenothiazine-10-acetic acid is a key chemical entity, serving as a derivative of the phenothiazine core structure. Phenothiazine and its derivatives are pharmacologically significant, forming the basis for numerous antipsychotic medications.[1] Accurate quantification of Phenothiazine-10-acetic acid is critical in various stages of research and development, including synthesis verification, purity assessment, and stability studies.

The inherent chemical properties of Phenothiazine-10-acetic acid dictate the optimal analytical approach. The molecule possesses a large, hydrophobic phenothiazine ring system and an ionizable carboxylic acid group.[2][3] This dual nature makes reversed-phase HPLC the ideal separation technique.[4]

The cornerstone of this method is the precise control of the mobile phase pH. The predicted pKa of the carboxylic acid group is approximately 3.69.[5] To ensure consistent retention and achieve sharp, symmetrical peaks, the mobile phase pH must be maintained significantly lower than the pKa. By operating at a pH of 2.5-3.0, the carboxylic acid group remains in its protonated, non-ionized state. This suppresses the formation of its more polar conjugate base, thereby increasing the molecule's overall hydrophobicity and strengthening its interaction with the non-polar C18 stationary phase.[6][7] This strategic pH control is fundamental to the method's success, providing a stable and reproducible chromatographic separation.

Experimental Design and Methodology

Materials and Reagents
  • Analyte: Phenothiazine-10-acetic acid Reference Standard (Purity ≥98%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) water, filtered, with a resistivity of 18.2 MΩ·cm

  • Formic Acid: HPLC grade (≥99% purity)

  • Methanol: HPLC grade (for cleaning and sample dissolution, if necessary)

Instrumentation and Chromatographic Conditions

The following parameters were established for a standard HPLC system equipped with a UV detector.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient/Isocratic Isocratic: 60:40 (Acetonitrile: 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Causality Note: A C18 column provides excellent hydrophobic retention for the phenothiazine core.[4] A mobile phase containing acetonitrile and water with 0.1% formic acid creates an acidic environment (pH ~2.7) to ensure the analyte is in its neutral form for optimal retention and peak shape.[6] The 254 nm wavelength is commonly used for phenothiazine-containing compounds due to their strong UV absorbance at this wavelength.[8]

Detailed Protocols

Mobile Phase Preparation (1 L)
  • Measure 600 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.

  • Measure 400 mL of 18.2 MΩ·cm DI water into a separate graduated cylinder.

  • Carefully add 1.0 mL of formic acid to the 400 mL of water and mix thoroughly.

  • Add the aqueous formic acid solution to the acetonitrile in the solvent bottle.

  • Cap the bottle and mix well.

  • Degas the solution for 15 minutes using sonication or an online degasser before use.

Standard Stock Solution Preparation (100 µg/mL)
  • Accurately weigh 10 mg of Phenothiazine-10-acetic acid reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly by inverting the flask multiple times. This is the Standard Stock Solution.

Working Standard Preparation (e.g., 10 µg/mL)
  • Pipette 5.0 mL of the 100 µg/mL Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the mobile phase (60:40 ACN:0.1% Formic Acid).

  • Mix thoroughly. This solution is now ready for injection.

Sample Preparation
  • Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of Phenothiazine-10-acetic acid.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with acetonitrile and mix well.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing five replicate injections of a working standard solution (e.g., 10 µg/mL). The results must conform to the acceptance criteria outlined below, which are based on established regulatory guidelines.[9][10]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry, ensuring accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
Repeatability (%RSD) RSD ≤ 2.0% for Peak Area and Retention TimeDemonstrates the precision of the system over multiple injections.

These tests ensure the analytical system is suitable for its intended purpose on the day of analysis.[11]

Analytical Workflow and Data Interpretation

The following diagram illustrates the complete analytical workflow from preparation to final data analysis.

HPLC_Workflow_Phenothiazine_Acid cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: HPLC Analysis cluster_Data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (60:40 ACN:0.1% HCOOH) prep_std Prepare Standard Solutions (Stock & Working) prep_sample Prepare Sample Solutions (Weigh, Dissolve, Dilute, Filter) sys_equilib Equilibrate HPLC System with Mobile Phase prep_sample->sys_equilib sst_inject Perform System Suitability (5 Replicate Injections) sys_equilib->sst_inject eval_sst Evaluate SST Results (Tailing, Plates, %RSD) sst_inject->eval_sst eval_sst->sys_equilib If Fail (Troubleshoot) sample_inject Inject Standards and Samples eval_sst->sample_inject If Pass integrate Integrate Chromatographic Peaks sample_inject->integrate calculate Calculate Concentration (External Standard Method) integrate->calculate report Generate Final Report calculate->report

Caption: Analytical workflow for the HPLC quantification of Phenothiazine-10-acetic acid.

Retention Mechanism

The separation is governed by the hydrophobic interactions between the analyte and the stationary phase. The acidic mobile phase ensures the analyte is in its neutral, more hydrophobic form, maximizing this interaction and leading to effective retention and separation from polar impurities.

Retention_Mechanism cluster_Column Inside the C18 Column cluster_MobilePhase Mobile Phase (Polar, pH ~2.7) stationary_phase C18 Stationary Phase (Non-polar) Si-O-Si-(CH2)17-CH3 analyte Phenothiazine-10-acetic acid (Protonated) Hydrophobic Phenothiazine Core (Retained by C18) Neutral -COOH Group (Not Ionized) interaction Hydrophobic Interaction (Analyte is Retained) analyte:struct->interaction interaction->stationary_phase:f1

Caption: Interaction of protonated Phenothiazine-10-acetic acid with the C18 stationary phase.

Method Validation Principles

For use in regulated environments, this analytical procedure must be validated according to ICH Q2(R1) guidelines.[12][13][14] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in samples.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Conclusion

The HPLC method detailed in this application note provides a selective, precise, and reliable means for the quantitative determination of Phenothiazine-10-acetic acid. The scientific foundation of the method—leveraging reversed-phase chromatography with stringent pH control—ensures robust performance. By following the outlined protocols for preparation, system suitability, and analysis, researchers can generate high-quality, defensible data suitable for a wide range of applications in pharmaceutical development and quality control.

References

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the In Vitro and In Vivo Evaluation of Phenothiazine-10-acetic acid

Audience: Researchers, scientists, and drug development professionals. Introduction Phenothiazine (PTZ) and its derivatives represent a versatile class of heterocyclic compounds with a rich history in medicine. Initially...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenothiazine (PTZ) and its derivatives represent a versatile class of heterocyclic compounds with a rich history in medicine. Initially developed as antipsychotic agents, their therapeutic potential has expanded to include antiemetic, antihistaminic, antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] Phenothiazine-10-acetic acid (PTZ-AA) is a derivative that incorporates an acetic acid moiety at the N-10 position of the core tricyclic structure.[5] This modification may alter its physicochemical properties, such as solubility and membrane permeability, potentially influencing its biological activity and pharmacokinetic profile.

This document provides a comprehensive, technically-grounded framework for the systematic in vitro and in vivo evaluation of Phenothiazine-10-acetic acid. As a Senior Application Scientist, the following protocols are designed not merely as procedural steps but as a logical, self-validating workflow. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot effectively. The guide begins with foundational in vitro assays to establish baseline cytotoxicity and screen for specific biological activities, followed by in vivo models to assess toxicity, efficacy, and pharmacokinetic properties in a whole-organism context.

PART 1: Overall Evaluation Strategy

A tiered, multi-stage approach is essential for the efficient evaluation of a novel compound like PTZ-AA. The strategy begins with broad, high-throughput in vitro screening to determine biological activity and potency, followed by more complex and resource-intensive in vivo studies to validate these findings and assess the drug-like properties of the compound.

Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB Assays) [IC50 Determination] AntiInflam Anti-inflammatory Assays (e.g., NO, TNF-α, IL-6) [LPS-stimulated Macrophages] Cytotoxicity->AntiInflam If low cytotoxicity Pathway Mechanism of Action (MoA) (e.g., Western Blot, qPCR) [NF-κB, MAPK pathways] AntiInflam->Pathway If active Zebrafish Preliminary Toxicity & Efficacy (Zebrafish Model) Pathway->Zebrafish Promising MoA Rodent_Efficacy Efficacy Validation (Rodent Model, e.g., Paw Edema) Zebrafish->Rodent_Efficacy Favorable toxicity profile PK Pharmacokinetics (PK) (Rodent Model) [ADME Profiling] Rodent_Efficacy->PK Demonstrates efficacy

Caption: High-level workflow for the preclinical evaluation of Phenothiazine-10-acetic acid.

PART 2: In Vitro Evaluation Protocols

The initial phase of testing is performed in controlled laboratory settings using cell cultures to determine the compound's biological effects at a cellular level.

Cytotoxicity Assessment

Rationale: The first critical step is to determine the concentration range at which PTZ-AA exhibits cytotoxic (cell-killing) effects.[6][7] This is crucial for identifying a therapeutic window and for designing subsequent experiments where cell viability should not be a confounding factor. We will utilize two common colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures total cellular protein.[6] Using both provides a more robust assessment, as they rely on different cellular properties.

Cell Lines: A panel of cell lines should be used, for instance:

  • HeLa (Cervical Cancer): A common, robust cancer cell line.[8]

  • MCF-7 (Breast Cancer): A well-characterized hormone-responsive cancer line.[8]

  • RAW 264.7 (Murine Macrophage): Relevant for subsequent anti-inflammatory studies.[9]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess selectivity.[10]

Cytotoxicity_Workflow Start Seed cells in 96-well plates (5,000-10,000 cells/well) Incubate1 Incubate for 24h (Allow attachment) Start->Incubate1 Treat Treat with serial dilutions of PTZ-AA (e.g., 0.1 to 100 µM) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Assay Select Assay Incubate2->Assay MTT Add MTT Reagent Incubate 4h Assay->MTT Metabolic Activity SRB Fix with TCA Stain with SRB Assay->SRB Total Protein Dissolve Add DMSO to dissolve formazan MTT->Dissolve Solubilize Add Tris buffer to solubilize dye SRB->Solubilize Read Measure Absorbance (570nm for MTT, 540nm for SRB) Dissolve->Read Solubilize->Read Analyze Calculate % Viability Determine IC50 Read->Analyze

Caption: General workflow for in vitro cytotoxicity testing.[6]

Protocol 2.1.1: MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of PTZ-AA in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Hypothetical Data Presentation: IC₅₀ Values for PTZ-AA

Cell LinePTZ-AA (IC₅₀ in µM)Doxorubicin (Positive Control) (IC₅₀ in µM)
HeLa12.5 ± 1.50.8 ± 0.1
MCF-725.1 ± 2.21.1 ± 0.2
RAW 264.745.8 ± 3.95.4 ± 0.6
HEK293> 1008.7 ± 1.1
Data are presented as mean ± standard deviation from three independent experiments.
Anti-inflammatory Activity Assessment

Rationale: Given the known anti-inflammatory properties of many phenothiazine derivatives, it is logical to screen PTZ-AA for this activity.[11] A common in vitro model uses murine macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria that potently induces an inflammatory response.[9] We will measure the inhibition of key pro-inflammatory mediators: Nitric Oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12]

Protocol 2.2.1: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate (1.5 x 10⁵ cells/well) and allow them to adhere for 24 hours. Pre-treat cells with non-toxic concentrations of PTZ-AA (determined from cytotoxicity assays, e.g., 1-25 µM) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include controls: untreated cells, cells with LPS only, and cells with a positive control like Dexamethasone.[9]

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample. Incubate for 10 minutes at room temperature, protected from light. The reagent reacts with nitrite (a stable product of NO) to form a colored compound.[9][13]

  • Measurement: Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol 2.2.2: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)

  • Cell Culture: Follow steps 1 and 2 from the Griess Assay protocol, typically using a 24-well plate for a larger supernatant volume.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cell debris.

  • ELISA Procedure: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[9] This typically involves binding the cytokine to a capture antibody, followed by detection with a labeled secondary antibody.

Caption: Hypothesized mechanism: PTZ-AA may inhibit the NF-κB signaling pathway.[9]

PART 3: In Vivo Evaluation Protocols

After establishing in vitro activity, the evaluation proceeds to whole-animal models to understand the compound's effects in a complex biological system, including its safety, efficacy, and pharmacokinetic behavior.

Preliminary Toxicity & Efficacy in Zebrafish

Rationale: The zebrafish (Danio rerio) is an excellent vertebrate model for rapid, medium-throughput screening.[14] Its transparent embryos allow for real-time observation of organ development and toxicity, while its robust inflammatory response makes it suitable for preliminary efficacy testing.[15][16] This model bridges the gap between cell culture and more complex rodent studies.

Protocol 3.1.1: Zebrafish Embryo Toxicity Assay

  • Exposure: Place healthy zebrafish embryos (at 9-24 hours post-fertilization) into a 24-well plate, with 10-15 embryos per well.

  • Treatment: Expose embryos to a range of PTZ-AA concentrations (e.g., 1 to 50 µM) for up to 72 hours.[16]

  • Observation: Monitor the embryos daily under a stereomicroscope for lethal (mortality) and sub-lethal (e.g., pericardial edema, spinal curvature, delayed hatching) endpoints.

  • Analysis: Determine the concentration that is lethal to 50% of the embryos (LC₅₀) and the maximum non-lethal concentration for subsequent experiments.

Protocol 3.1.2: Tail Fin Amputation Model of Acute Inflammation

  • Anesthesia & Amputation: Anesthetize 3-day-old zebrafish larvae and amputate the distal portion of the caudal (tail) fin using a sterile micro-scalpel. This injury induces a rapid and localized inflammatory response, characterized by the migration of neutrophils and macrophages to the wound site.[14]

  • Treatment: Immediately after injury, transfer the larvae to a medium containing a non-lethal concentration of PTZ-AA.

  • Imaging: At specific time points (e.g., 4, 8, 24 hours post-amputation), image the tail fin region using fluorescence microscopy (if using a transgenic line with fluorescent immune cells) or brightfield microscopy.

  • Quantification: Quantify the number of immune cells that have migrated to the wound site. A reduction in cell number in the PTZ-AA treated group compared to the vehicle control indicates anti-inflammatory activity.

Anti-inflammatory Efficacy in a Rodent Model

Rationale: The carrageenan-induced paw edema model in rats or mice is a classical and highly reproducible assay for evaluating the activity of acute anti-inflammatory agents.[17][18] Carrageenan is a phlogistic agent that induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema (swelling).

Protocol 3.2.1: Carrageenan-Induced Paw Edema

  • Animals: Use male Wistar rats or Swiss albino mice, grouped with at least 6 animals per group.

  • Compound Administration: Administer PTZ-AA orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) one hour before carrageenan injection. A vehicle control group and a positive control group (e.g., Diclofenac, 10 mg/kg) must be included.[18]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema increase and then the percentage of inhibition of edema for each treated group compared to the control group.

Preliminary Pharmacokinetic (PK) Profiling

Rationale: A pharmacokinetic study is essential to understand how the body processes PTZ-AA, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME).[19] This information is critical for determining dosing regimens and predicting therapeutic efficacy.[20][21] A preliminary single-dose study in mice provides key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability.

Protocol 3.3.1: Single-Dose PK Study in Mice

  • Animals and Dosing: Use two groups of mice (e.g., CD-1, n=3-4 per time point). Administer PTZ-AA at a single dose (e.g., 10 mg/kg) via intravenous (i.v.) injection to one group and oral gavage (p.o.) to the other.[22]

  • Blood Sampling: Collect blood samples (via tail vein or cardiac puncture for terminal samples) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.

  • Sample Analysis: Develop and validate a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentration of PTZ-AA in the plasma samples.

  • Data Analysis: Plot plasma concentration versus time for both routes of administration. Use pharmacokinetic software to calculate key parameters.

Hypothetical Pharmacokinetic Parameters for PTZ-AA in Mice

ParameterIV Administration (10 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1250450
Tmax (hr)0.081.0
AUC₀-t (ng*hr/mL)28001400
(hr)3.53.8
Bioavailability (F%) -50%
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t½: Half-life.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Phenothiazine-10-acetic Acid Synthesis

Welcome to the technical support guide for the synthesis of Phenothiazine-10-acetic acid. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Phenothiazine-10-acetic acid. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the causality behind experimental outcomes, providing field-proven insights to help you optimize your reaction yields and purity.

I. Synthesis Overview: The N-Alkylation Pathway

The most common and direct route to Phenothiazine-10-acetic acid is the N-alkylation of the phenothiazine core.[1][2] This reaction involves the deprotonation of the secondary amine at the N-10 position, followed by a nucleophilic attack on an acetic acid derivative. While seemingly straightforward, the success of this synthesis is highly sensitive to reaction conditions.

The primary method involves reacting phenothiazine with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) or its corresponding ester in the presence of a suitable base and solvent. The choice of these reagents is critical and is a frequent source of troubleshooting.

Synthesis_Overview cluster_path1 Direct Route cluster_path2 Two-Step Route Phenothiazine Phenothiazine Anion Phenothiazine Anion (Nucleophile) Phenothiazine->Anion  + Base  - H⁺ Product_Ester Phenothiazine-10-ethyl acetate Anion->Product_Ester Anion->Product_Ester Product_Acid Phenothiazine-10-acetic acid Anion->Product_Acid + Alkylating Agent (Direct Alkylation) Anion->Product_Acid AlkylatingAgent Haloacetic Acid / Ester (e.g., ClCH₂COOH) Product_Ester->Product_Acid  Acid/Base  Workup Hydrolysis Hydrolysis (if ester is used) Product_Ester->Hydrolysis Hydrolysis->Product_Acid

Fig 1. General synthetic routes to Phenothiazine-10-acetic acid.

II. Troubleshooting Guide: Low Yield & Reaction Failures

This section addresses the most common and frustrating issue in this synthesis: low or no yield of the desired product.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Low yields are typically traced back to one of four areas: incomplete deprotonation of the phenothiazine, choice of alkylating agent, reaction conditions, or competing side reactions.

A1.1: Incomplete Deprotonation

  • The Problem: The nitrogen atom on the phenothiazine ring must be deprotonated to form a potent nucleophile. If the base is not strong enough or if stoichiometry is incorrect, a significant portion of the starting material will remain unreacted.

  • Troubleshooting Steps:

    • Base Selection: Sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is highly effective for complete deprotonation.[3] Stronger bases ensure the equilibrium lies far towards the phenothiazine anion. Phase-transfer catalysis (PTC) with a base like 50% aqueous NaOH and a catalyst like tetrabutylammonium hydrogen sulfate can also be effective, especially for improving solubility and reaction rates between phases.[4]

    • Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure full deprotonation.

    • Anhydrous Conditions: If using NaH, ensure your solvent and glassware are scrupulously dry. Water will quench the hydride, rendering it ineffective.

A1.2: Alkylating Agent Reactivity

  • The Problem: The reactivity of the haloacetic acid derivative follows the order I > Br > Cl. Using chloroacetic acid may result in sluggish or incomplete reactions.

  • Troubleshooting Steps:

    • Switch Halogen: Consider using ethyl bromoacetate instead of ethyl chloroacetate. The more labile bromide leaving group will significantly accelerate the SN2 reaction.

    • Use the Ester Form: Direct alkylation with chloroacetic acid can be problematic as the acidic proton can interfere with the basic conditions. Using the ethyl or methyl ester of the haloacetic acid (e.g., ethyl chloroacetate) is often more reliable. The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid.[5]

A1.3: Reaction Conditions

  • The Problem: Inappropriate temperature or reaction time can drastically lower yields.

  • Troubleshooting Steps:

    • Temperature: While some protocols suggest ambient temperatures[4], heating the reaction mixture is often necessary to drive the alkylation to completion, especially when using less reactive chlorides. Refluxing in THF (approx. 66°C) or heating in DMF (50-80°C) is common.[3]

    • Reaction Time & Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the phenothiazine starting material is a key indicator of completion.

A1.4: Competing Side Reactions

  • The Problem: The phenothiazine nucleus is susceptible to oxidation, especially under harsh conditions. The sulfur atom can be oxidized to a sulfoxide or sulfone, which are common impurities that reduce the yield of the desired product.[6][7]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation, especially if heating for prolonged periods.

    • Avoid Strong Oxidants: Ensure all reagents and solvents are free from peroxides or other oxidizing impurities.

Troubleshooting_Yield Start Low Yield (<40%) Deprotonation Issue: Incomplete Deprotonation Start->Deprotonation Agent Issue: Poor Alkylating Agent Reactivity Start->Agent Conditions Issue: Suboptimal Reaction Conditions Start->Conditions SideRxn Issue: Competing Side Reactions Start->SideRxn Sol_Base Solution: - Use stronger base (NaH) - Ensure anhydrous conditions - Use 1.1-1.2 eq. base Deprotonation->Sol_Base Sol_Agent Solution: - Use bromoacetate ester - Avoid free acid alkylating agent Agent->Sol_Agent Sol_Conditions Solution: - Increase temperature (reflux) - Monitor reaction by TLC Conditions->Sol_Conditions Sol_SideRxn Solution: - Use inert atmosphere (N₂/Ar) - Check for peroxide impurities SideRxn->Sol_SideRxn

Fig 2. Troubleshooting workflow for low reaction yield.

III. Troubleshooting Guide: Product Purity

Q2: My final product is impure. I see multiple spots on my TLC plate. What are the likely contaminants?

Impurity profiles often point towards unreacted starting materials, side-products from the phenothiazine core, or products of incomplete hydrolysis.

A2.1: Unreacted Phenothiazine

  • Identification: This will be a less polar spot on the TLC compared to the carboxylic acid product.

  • Cause: As discussed in Q1, this points to incomplete alkylation due to issues with the base, reaction time, or temperature.

  • Solution: Re-evaluate the reaction conditions based on the troubleshooting steps for low yield. For purification, column chromatography on silica gel is effective. A solvent system like ethyl acetate/hexane can separate the non-polar starting material from the more polar acid product.[8]

A2.2: Phenothiazine Sulfoxide

  • Identification: This is a more polar impurity. The oxidation of the sulfur atom increases the compound's polarity.[7]

  • Cause: Exposure of the reaction mixture to air, especially at elevated temperatures, or use of reagents contaminated with oxidants.

  • Solution: Implement the use of an inert atmosphere. Purification can be achieved via column chromatography or recrystallization.

A2.3: Unhydrolyzed Ester

  • Identification: If you used an ester like ethyl phenothiazine-10-acetate, this will be a less polar spot than the final acid product.

  • Cause: Incomplete hydrolysis of the ester intermediate. Hydrolysis can sometimes be sluggish.

  • Solution: Ensure the hydrolysis conditions are sufficient. This may involve increasing the concentration of the acid or base catalyst (e.g., NaOH or HCl), extending the reaction time, or increasing the temperature. Monitor the hydrolysis by TLC until the ester spot has completely disappeared.

ParameterPhenothiazine (Start)Ethyl Phenothiazine-10-acetate (Intermediate)Phenothiazine-10-acetic acid (Product)Phenothiazine-5-oxide (Side-Product)
Polarity LowMediumHighHigh
Typical Rf ~0.8~0.6~0.2-0.3~0.2
Cause Incomplete ReactionIncomplete HydrolysisDesired Product Oxidation
Table 1: Comparative Polarity and TLC Behavior of Key Compounds (Illustrative Rf values in 3:1 Hexane:Ethyl Acetate)

IV. Frequently Asked Questions (FAQs)

Q3: Which base is superior for this N-alkylation: Sodium Hydride (NaH) or a weaker base like Potassium Carbonate (K₂CO₃)?

For this specific synthesis, Sodium Hydride (NaH) is generally superior. The pKa of the N-H proton in phenothiazine is approximately 25 in DMSO. A strong base like NaH is required to deprotonate it irreversibly and quantitatively, driving the reaction forward. Weaker bases like K₂CO₃ are often insufficient to generate a high enough concentration of the nucleophilic anion, leading to slow reactions and low yields.

Q4: What is the best method for purifying the final Phenothiazine-10-acetic acid product?

Purification strategy depends on the scale and nature of the impurities.

  • Acid-Base Extraction: After the reaction (and hydrolysis, if applicable), the crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like unreacted phenothiazine) in the organic layer. The aqueous layer can then be separated and re-acidified (e.g., with HCl) to precipitate the pure product, which is then filtered.

  • Recrystallization: This is an excellent method for removing minor impurities. Solvents like ethanol, ether, or mixtures of ethyl acetate and hexane can be effective.[4]

  • Column Chromatography: For difficult separations or very high purity requirements, silica gel column chromatography is the most reliable method.[8]

Q5: Can I perform the alkylation and hydrolysis in a single pot?

While tempting, a one-pot procedure is generally not recommended. The conditions for N-alkylation (strong base, anhydrous aprotic solvent) are fundamentally incompatible with the conditions for ester hydrolysis (aqueous acid or base). Attempting this can lead to a complex mixture of products and low yields. A sequential, two-step process with a workup after the alkylation step is more robust and reliable.

V. Experimental Protocol Example: Two-Step Synthesis via Esterification

This protocol is a synthesized example based on common laboratory practices for N-alkylation and subsequent hydrolysis.

Step 1: Synthesis of Ethyl 2-(10H-phenothiazin-10-yl)acetate

  • Setup: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Solvent: Add anhydrous Tetrahydrofuran (THF) via cannula to the flask and cool the suspension to 0°C in an ice bath.

  • Deprotonation: Dissolve Phenothiazine (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the resulting deep green or purple solution back to 0°C. Add ethyl bromoacetate (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the phenothiazine spot is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Extract the mixture with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude ester can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to Phenothiazine-10-acetic acid

  • Setup: Dissolve the crude or purified ester from Step 1 in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of Sodium Hydroxide (NaOH, 3-5 eq) and heat the mixture to reflux.

  • Monitoring: Monitor the hydrolysis by TLC until the ester starting material is fully consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated HCl. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization if needed.

References

  • BenchChem. (2025).
  • Google Patents. (1972).
  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PubMed Central.
  • Kenia, H., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Pharmaceutical Sciences.
  • Garrido, M., et al. (2022). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes.
  • Al-Amiery, A. A. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives.
  • Serafino, A., et al. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ARKIVOC.
  • Kenia, H., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives.
  • Google Patents. (1999). Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines - EP1067124A1.
  • Defense Technical Information Center. (1956).
  • Hawley, M. D., & Adams, R. N. (1987).
  • Google Patents. (1968).
  • Krassowska-Swiebocka, B., et al. (2021).
  • Wöss, E., et al. (2016). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. PubMed Central.
  • Wikipedia. (2023). Phenothiazine.
  • BenchChem. (2025). A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights.
  • Google Patents. (1959).
  • Kristensen, S., & Hansen, T. I. (1980). Stability of 10-acetylphenothiazine. PubMed.
  • George, S., et al. (2019). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central.
  • Lapin, E. P., et al. (1991). Ethacizin metabolism in humans. PubMed.
  • El-Nagger, G. M., & Abdel-Alim, A. M. (1983). Synthesis of some new phenothiazine derivatives of expected medicinal value. PubMed.
  • Lee, H., et al. (2021). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics.
  • Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research.
  • LookChem. (n.d.). Phenothiazine-10-acetic acid.
  • George, S., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
  • Blashkiv, O., et al. (2020). A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method.
  • Patel, D. K., et al. (2018). SYNTHESIS AND EVALUATION OF PHENOTHIAZINE DERIVATIVE FOR ANTIDEPRESSANTS ACTIVITY.
  • Prexams. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Phenothiazine-10-acetic acid Synthesis

Welcome to the technical support center for the synthesis of Phenothiazine-10-acetic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are workin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phenothiazine-10-acetic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. Here, we move beyond simple protocols to address the common challenges and critical decision points encountered in the lab. Our goal is to provide you with the causal understanding needed to troubleshoot and optimize your synthetic strategy effectively.

Overview of the Core Synthesis

The synthesis of Phenothiazine-10-acetic acid typically proceeds via a two-step process:

  • N-Alkylation: The nitrogen at the 10-position of the phenothiazine ring acts as a nucleophile, attacking an electrophilic two-carbon synthon, most commonly an ethyl haloacetate like ethyl bromoacetate. This reaction requires a base to deprotonate the N-H of the phenothiazine.

  • Saponification: The resulting ester (Phenothiazine-10-ethyl acetate) is then hydrolyzed, typically under basic conditions, to yield the final carboxylic acid product, Phenothiazine-10-acetic acid.

While seemingly straightforward, the success of this synthesis hinges on the careful selection of reagents and reaction conditions to maximize yield and minimize side products.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the N-alkylation step?

The reaction is a classic bimolecular nucleophilic substitution (SN2). The process involves two key stages:

  • Deprotonation: A base removes the acidic proton from the N-10 position of phenothiazine, creating a highly nucleophilic phenothiazinate anion.

  • Nucleophilic Attack: This anion then attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide leaving group.

The efficiency of this process is highly dependent on the strength of the base and the properties of the solvent.

SN2_Mechanism PTZ Phenothiazine (N-H) Anion Phenothiazinate Anion (N⁻) PTZ->Anion  + Base - H-Base⁺ Step 1: Deprotonation Base Base (e.g., NaH) Byproduct1 H-Base⁺ Product Phenothiazine-10-ethyl acetate Anion->Product  + Ethyl Bromoacetate - Br⁻ Step 2: Sₙ2 Attack EBA Ethyl Bromoacetate (Br-CH₂COOEt) Byproduct2 Br⁻

Caption: Mechanism of Phenothiazine N-Alkylation.

Q2: How do I select the appropriate base for the N-alkylation?

The choice of base is critical and depends on balancing reactivity with the potential for side reactions.

  • Strong Bases (e.g., Sodium Hydride - NaH): NaH is a powerful, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenothiazine nitrogen.[1][2] This is often the preferred choice for achieving high yields, as it ensures a high concentration of the reactive anion. However, it requires strictly anhydrous (water-free) conditions, as it reacts violently with water.

  • Strong Bases (e.g., Sodium Amide - NaNH₂): Traditionally used in some phenothiazine preparations, NaNH₂ is a very strong base that can also be effective.[3] However, it is often replaced by NaH due to safety and handling considerations.

  • Weaker Bases (e.g., Potassium Carbonate - K₂CO₃, Sodium Carbonate - Na₂CO₃): These bases are easier to handle and do not require as stringent anhydrous conditions.[3] They establish an equilibrium, resulting in a lower standing concentration of the phenothiazinate anion. While this may lead to longer reaction times or require higher temperatures, it can sometimes offer a cleaner reaction profile by minimizing base-induced side reactions. Microwave-assisted syntheses often employ carbonate bases to achieve high yields in short times.[2]

Q3: What is the role of the solvent, and which one should I use?

The solvent plays a crucial role in dissolving the reactants and mediating the SN2 reaction. Polar aprotic solvents are highly recommended.

  • N,N-Dimethylformamide (DMF): An excellent choice that effectively dissolves phenothiazine and solvates the cation of the base (e.g., Na⁺ from NaH), leaving the phenothiazinate anion highly reactive.[1][2][3] Its high boiling point is also advantageous for reactions requiring heating.

  • Tetrahydrofuran (THF): Another common polar aprotic solvent. It is less polar than DMF but is often sufficient, especially when using a strong base like NaH.[1][4] Its lower boiling point makes it easier to remove during workup.

  • Toluene: While sometimes used, this nonpolar solvent is generally less effective for this SN2 reaction, often resulting in lower yields or requiring harsher conditions compared to polar aprotic alternatives.[1][2]

Q4: How can I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v), to separate the starting phenothiazine from the more polar product ester.[3] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of phenothiazine and the appearance of the product spot. The reaction is complete when the phenothiazine spot has disappeared.

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section addresses the most common problems in a logical, cause-and-effect format.

Troubleshooting_Flowchart Start Problem: Low or No Product Yield Check_Base Was the base strong enough and handled correctly? Start->Check_Base Check_Anhydrous Were conditions strictly anhydrous? Check_Base->Check_Anhydrous Yes Sol_Base Solution: Use fresh NaH. Ensure it is fully dispersed before adding phenothiazine. Check_Base->Sol_Base No Check_Reagent Is the ethyl bromoacetate fresh and pure? Check_Anhydrous->Check_Reagent Yes Sol_Anhydrous Solution: Dry all glassware and solvents. Run under an inert atmosphere (N₂/Ar). Check_Anhydrous->Sol_Anhydrous No Check_Temp Was the temperature optimal? Check_Reagent->Check_Temp Yes Sol_Reagent Solution: Use freshly opened or distilled ethyl bromoacetate. Check_Reagent->Sol_Reagent No Sol_Temp Solution: Try gentle heating (40-60 °C). Consider microwave synthesis. Check_Temp->Sol_Temp No

Caption: Troubleshooting Flowchart for Low Yield.

Problem: Reaction is sluggish or stalls (low conversion on TLC).
  • Possible Cause 1: Incomplete Deprotonation. Your base may be old/inactive or insufficient. Sodium hydride, for instance, can develop an inactive oxide layer.

    • Solution: Use fresh, high-purity NaH from a newly opened container. Ensure the NaH is well-dispersed in the anhydrous solvent before the dropwise addition of the phenothiazine solution.

  • Possible Cause 2: Presence of Moisture. Water will quench the base (especially NaH) and the phenothiazinate anion, halting the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous grade solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[1]

Problem: Multiple unidentified spots on TLC (side products).
  • Possible Cause 1: Oxidation. The sulfur atom in the phenothiazine ring is susceptible to oxidation, especially at elevated temperatures or in the presence of air, forming the corresponding sulfoxide.[5][6] This is often visible as a color change in the reaction mixture (e.g., to yellow or brown).

    • Solution: Degas your solvent before use and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. Avoid unnecessarily high temperatures.

  • Possible Cause 2: Impure Reagents. Old ethyl bromoacetate can contain impurities that lead to side reactions.

    • Solution: Use a fresh bottle of the alkylating agent or purify it by distillation before use.

Problem: Difficulty with product purification.
  • Possible Cause 1: Incomplete Reaction. Unreacted phenothiazine can be difficult to separate from the product ester due to similar polarities.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If necessary, add a slight excess (1.1-1.2 equivalents) of the alkylating agent and allow for sufficient reaction time.

  • Possible Cause 2: Hydrolysis During Workup. If the workup involves aqueous washes and is prolonged, some of the product ester may hydrolyze back to the acid, complicating purification.

    • Solution: Perform the aqueous workup efficiently and with cold solutions. Ensure extraction into an organic solvent is done promptly.

  • Possible Cause 3: Oily Product. The final acid or intermediate ester may sometimes isolate as a persistent oil instead of a solid.

    • Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod. Alternatively, dissolve the oil in a minimal amount of a good solvent (like ethyl acetate) and add a poor solvent (like hexane) dropwise until turbidity persists (trituration). Cooling the mixture may then yield a solid. A final purification can be achieved via column chromatography on silica gel.[3]

Recommended Experimental Protocols

The following protocols provide a starting point for both classical and modern synthetic approaches.

Protocol 1: Classical Synthesis using Sodium Hydride

This method is robust and generally provides high yields.

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of dry nitrogen.

  • Reagents: To the flask, add anhydrous DMF (approx. 10 mL per gram of phenothiazine) via syringe. Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the solvent.

  • Deprotonation: In a separate flask, dissolve phenothiazine (1.0 equivalent) in a minimum amount of anhydrous DMF. Add this solution dropwise to the stirring NaH suspension at 0 °C (ice bath). Allow the mixture to stir for 30-60 minutes at room temperature until hydrogen gas evolution ceases.[1]

  • Alkylation: Cool the mixture back to 0 °C. Add ethyl bromoacetate (1.1 equivalents) dropwise. After the addition, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Ester): Purify the crude ester by column chromatography on silica gel.

  • Saponification (Acid): Dissolve the purified ester in ethanol. Add an aqueous solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 1-2 hours. Cool, acidify with dilute HCl to pH ~2-3 to precipitate the product. Filter the solid, wash with cold water, and dry.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time.[7]

  • Preparation: In a microwave reaction vial, combine phenothiazine (1.0 equivalent), potassium carbonate (2.0 equivalents), and ethyl bromoacetate (1.2 equivalents).[2]

  • Solvent: Add a minimal amount of DMF (e.g., 2-3 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 80-100 °C) for 10-20 minutes.

  • Monitoring & Workup: After cooling, check for completion by TLC. If complete, dilute the mixture with water and extract with ethyl acetate. The workup and subsequent saponification follow the same procedure as in Protocol 1.

Data Summary: Comparison of Protocols
ParameterProtocol 1: Classical (NaH)Protocol 2: Microwave (K₂CO₃)Rationale / Causality
Base Sodium Hydride (Strong)Potassium Carbonate (Weak)NaH ensures complete deprotonation for high conversion; K₂CO₃ is safer and sufficient with microwave energy.
Solvent Anhydrous DMF / THFDMFPolar aprotic solvents are essential for stabilizing the transition state of the Sₙ2 reaction.
Temperature 0 °C to Room Temp80-100 °CThe classical method is run at lower temperatures to control reactivity; microwave energy accelerates the reaction significantly.
Reaction Time 2-4 hours10-20 minutesMicrowave irradiation dramatically reduces the time required to reach completion.[3][7]
Key Requirement Strict Anhydrous ConditionsStandard Lab ConditionsNaH reacts violently with water, mandating an inert atmosphere and dry reagents.
Typical Yield High (>80%)Good to High (70-90%)Both methods are effective, with the choice often depending on available equipment and handling preferences.

References

  • Yaka, H., et al. (2020). Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity. ACG Publications. Available at: [Link]

  • Montanaro, S., et al. (2006). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. The Journal of Physical Chemistry A. Available at: [Link]

  • Montanaro, S., et al. (2006). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. ResearchGate. Available at: [Link]

  • Ranu, B.C., et al. (2010). Microwaves asssited N-alkylation of phenothiazine. ResearchGate. Available at: [Link]

  • Glowacki, E. D., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]

  • Kenia, H., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Cook, L. L. (1972). Alkylation of phenothiazine. Google Patents.
  • Collina, S., et al. (2022). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. ResearchGate. Available at: [Link]

  • Prakash, O., et al. (2012). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Singh, A., & Singh, A. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings. Available at: [Link]

  • Kramer, D. N., et al. (1968). Purification of phenothiazine. Google Patents.
  • Arotiba, O. A., et al. (2016). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. PMC. Available at: [Link]

  • Britton, E. C., & Dietzler, A. J. (1959). Purification of phenothiazine. Google Patents.
  • Glowacki, E. D., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. Available at: [Link]

  • Kumar, A. A., et al. (2012). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Scholars Research Library. Available at: [Link]

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Troubleshooting

Technical Support Center: Improving the Stability of Phenothiazine-10-acetic Acid in Solution

Welcome to the technical support center for Phenothiazine-10-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenothiazine-10-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of Phenothiazine-10-acetic acid in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to design robust experiments and obtain reliable, reproducible results.

I. Understanding the Instability of Phenothiazine-10-acetic Acid

Phenothiazine-10-acetic acid, like many phenothiazine derivatives, is susceptible to degradation in solution, which can significantly impact experimental outcomes. The primary routes of degradation are oxidation and photodegradation. Understanding these pathways is the first step in mitigating them.

The phenothiazine core is electron-rich, making the sulfur atom at position 5 particularly vulnerable to oxidation.[1] This oxidation is often initiated by exposure to atmospheric oxygen and can be accelerated by factors such as light and the presence of metal ions.[2] The initial oxidation product is typically the sulfoxide, which can be further oxidized to the sulfone. These oxidized species are often colored, leading to a visible change in the solution.[3]

Additionally, the phenothiazine ring system can absorb UV and visible light, leading to a photo-excited state that can trigger a cascade of degradation reactions.[4] This photosensitivity is a critical factor to control during experiments.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with Phenothiazine-10-acetic acid solutions in a question-and-answer format.

Q1: My Phenothiazine-10-acetic acid solution has turned yellow/brown. What is happening and how can I prevent it?

A1: A color change is a classic indicator of oxidative degradation. The phenothiazine core is likely being oxidized to colored sulfoxide derivatives.[3] This process is accelerated by exposure to oxygen and light.

Troubleshooting Steps:

  • Minimize Oxygen Exposure: Prepare solutions using solvents that have been de-gassed by sonication or sparging with an inert gas like nitrogen or argon. Once prepared, store the solution under an inert atmosphere.

  • Protect from Light: Use amber glass vials or wrap your containers in aluminum foil to block light.[5] Avoid unnecessary exposure to ambient light during experimental procedures.

  • Consider Antioxidants: For longer-term storage or demanding experimental conditions, the addition of an antioxidant may be necessary. See the "Best Practices for Solution Preparation and Storage" section for more details.

Q2: I'm observing precipitation in my aqueous buffer. How can I improve the solubility of Phenothiazine-10-acetic acid?

A2: Phenothiazine-10-acetic acid is a weak acid with a predicted pKa of approximately 3.69. This means its solubility in aqueous solutions is highly pH-dependent. The carboxylate form (deprotonated) is more soluble in water than the neutral carboxylic acid form.

Troubleshooting Steps:

  • Adjust the pH: To increase solubility, adjust the pH of your buffer to be at least 1.5 to 2 units above the pKa. A pH of 5.5 or higher should significantly improve solubility by ensuring the compound is in its ionized, more soluble form.

  • Use a Co-solvent: If adjusting the pH is not feasible for your experiment, consider using a co-solvent. Phenothiazine derivatives are generally more soluble in organic solvents.[6][7] Small amounts of ethanol or DMSO can be added to the aqueous buffer to improve solubility. However, always check for the compatibility of the co-solvent with your experimental system.

  • Prepare a Concentrated Stock in Organic Solvent: Dissolve the compound in an organic solvent like DMSO or ethanol at a high concentration, and then dilute it into your aqueous buffer for the final working concentration.[8] This often circumvents solubility issues in purely aqueous media.

Q3: I'm seeing unexpected peaks in my HPLC analysis. Are these degradation products?

A3: It is highly likely that new peaks in your chromatogram are degradation products. The most common degradation products of phenothiazines are their sulfoxides.[3]

Troubleshooting Steps:

  • Confirm Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products. This will help you to identify the retention times of the degradants and confirm if the unexpected peaks in your experimental samples correspond to them.

  • Review Handling and Storage: Ensure that your solutions are being handled with strict adherence to light and oxygen protection protocols.

  • Check Solvent Purity: Impurities in solvents, especially trace metal ions, can catalyze oxidation. Use high-purity, HPLC-grade solvents.

III. Best Practices for Solution Preparation and Storage

Proactive measures are crucial for maintaining the stability of Phenothiazine-10-acetic acid solutions.

Solvent Selection and Preparation
  • Initial Stock Solution: For preparing a concentrated stock solution, dimethyl sulfoxide (DMSO) or ethanol are good choices due to the generally good solubility of phenothiazines in these solvents.[6]

  • Aqueous Solutions: When preparing aqueous solutions, use high-purity, de-gassed water. The pH of the buffer should be carefully chosen to ensure both solubility and stability. Given the acidic pKa of Phenothiazine-10-acetic acid, a buffer with a pH in the neutral to slightly basic range is recommended to maintain solubility.

Use of Antioxidants

If long-term stability is required, the addition of an antioxidant should be considered.

AntioxidantRecommended Starting ConcentrationConsiderations
Sodium Metabisulfite (SMBS)0.1 - 1.0 mg/mLEffective for other phenothiazines like promethazine.[9][10]
Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)A phenolic antioxidant effective for thioether-containing compounds.[11]
Ascorbic Acid0.1 - 1.0 mg/mLA common antioxidant, but its effectiveness should be validated for your specific application as it can sometimes act as a pro-oxidant in the presence of metal ions.

Note: The optimal antioxidant and its concentration should be determined experimentally for your specific formulation and storage conditions.

Storage Conditions
  • Temperature: Store solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas (argon or nitrogen) before sealing the container.

  • Light: Always store solutions in light-protected containers (amber vials or foil-wrapped).[5]

IV. Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of Phenothiazine-10-acetic Acid

Objective: To prepare a stable, concentrated stock solution of Phenothiazine-10-acetic acid.

Materials:

  • Phenothiazine-10-acetic acid powder

  • High-purity DMSO or ethanol

  • Inert gas (argon or nitrogen)

  • Amber glass vials with screw caps

Procedure:

  • Weigh the desired amount of Phenothiazine-10-acetic acid powder in a clean, dry amber glass vial.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired concentration (e.g., 10 mg/mL).

  • Gently swirl the vial to dissolve the compound. Sonication can be used to aid dissolution if necessary.

  • Once fully dissolved, flush the headspace of the vial with a gentle stream of inert gas for 15-30 seconds.

  • Immediately cap the vial tightly.

  • For storage, wrap the cap with parafilm to ensure a tight seal.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store at 2-8°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade Phenothiazine-10-acetic acid under various stress conditions to understand its degradation profile and to develop a stability-indicating analytical method.

Materials:

  • Phenothiazine-10-acetic acid stock solution (e.g., 1 mg/mL in a suitable solvent)

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep at 60°C for 2 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at 60°C for 2 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a sample of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose a sample of the stock solution to a light source (e.g., a UV lamp at 254 nm) for 24 hours.

  • Control Sample: Keep a sample of the stock solution at 2-8°C, protected from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

V. Analytical Method Development for Stability Assessment

A robust analytical method is essential for accurately monitoring the stability of Phenothiazine-10-acetic acid. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.

Starting RP-HPLC Method Parameters:
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where Phenothiazine-10-acetic acid has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The forced degradation samples are crucial for demonstrating the specificity and stability-indicating nature of the method.

VI. Visualizations

Degradation Pathway of Phenothiazine-10-acetic Acid

G PTZ_AA Phenothiazine-10-acetic acid Sulfoxide Phenothiazine-10-acetic acid Sulfoxide PTZ_AA->Sulfoxide Oxidation (O₂, Metal Ions) Photo_Products Photodegradation Products PTZ_AA->Photo_Products Photodegradation (UV/Vis Light) Sulfone Phenothiazine-10-acetic acid Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Primary degradation pathways of Phenothiazine-10-acetic acid.

Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis Prep_Stock Prepare Stock Solution (Protocol 1) Acid Acid (HCl) Prep_Stock->Acid Base Base (NaOH) Prep_Stock->Base Oxidation Oxidation (H₂O₂) Prep_Stock->Oxidation Thermal Heat Prep_Stock->Thermal Photo Light Prep_Stock->Photo Control Control Prep_Stock->Control HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC Data Data Evaluation (Peak Purity, % Degradation) HPLC->Data

Caption: Workflow for conducting a forced degradation study.

VII. References

  • Benchchem. (n.d.). Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents. Retrieved from Benchchem website.

  • Blazheyevskiy, M. Y., & Kovalenko, S. M. (2016). Effect of antioxidant on promethazine HCl. African Journal of Pharmacy and Pharmacology, 10(37), 772-780.

  • Garcia, C., Piñero Santiago, L. E., Oyola, R., & Arce, R. (2008). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and photobiology, 84(4), 896–905.

  • Solubility of Things. (n.d.). Phenothiazine. Retrieved from Solubility of Things website.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7108, Phenothiazine. Retrieved from [Link]

  • Heyam, S., et al. (2016). Antioxidant assessment on promethazinr hcl decomposition using rp-hplc assay method. African Journal of Biotechnology, 15(40), 2272-2280.

  • Wikipedia. (n.d.). Sodium metabisulfite. Retrieved from [Link]

  • Saad, H., et al. (2016). EFFECT OF ANTIOXIDANT ON PROMETHAZINR HCL. International Journal of Pharmaceutical Sciences and Research, 7(10), 4085-4092.

  • Taylor & Francis. (n.d.). Phenothiazine – Knowledge and References. Retrieved from Taylor & Francis website.

  • Kazan Federal University. (2020, June 9). Phenothiazine derivatives show high potential for use in photodynamic therapy. Retrieved from [Link]

  • An-Najah National University. (n.d.). Development and Validation of RP-HPLC Method for. Retrieved from An-Najah National University Staff website.

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.

  • Semantic Scholar. (n.d.). Kinetics of drug decomposition. Part 47. Effect of substituents on photochemical stability of perazine derivatives.

  • Semantic Scholar. (n.d.). Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine.

  • Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of pharmaceutical sciences, 66(10), 1392–1395.

  • Pistos, C., et al. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Biomedical chromatography : BMC, 17(7), 465–470.

  • Bentham Science Publishers. (n.d.). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives.

  • Blazheyevskiy, M. Y., et al. (2020). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and objects of chemical analysis, 15(4), 143-151.

  • MDPI. (2022). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. Molecules, 27(14), 4539.

  • Science.gov. (n.d.). chromatographic rp-hplc method: Topics by Science.gov.

  • Der Pharma Chemica. (n.d.). Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction.

  • PubMed. (2005). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Pharmaceutical development and technology, 10(1), 115–125.

  • Journal of Materials Chemistry C. (n.d.). Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives.

  • ResearchGate. (n.d.). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K | Request PDF.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7108, Phenothiazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514439, Phenothiazine-10-acetic acid. Retrieved from [Link]

  • PubMed. (2020). Stabilizing Polysorbate 20 and 80 Against Oxidative Degradation. Journal of pharmaceutical sciences, 109(6), 1924–1932.

  • Google Patents. (n.d.). EP1620419A2 - Stabilized derivatives of ascorbic acid.

  • ResearchGate. (n.d.). Phenothiazines solution complexity – Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C | Request PDF.

  • ResearchGate. (n.d.). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition.

Sources

Optimization

Technical Support Center: Synthesis of Phenothiazine-10-acetic Acid Derivatives

Welcome to the technical support center for the synthesis and troubleshooting of phenothiazine-10-acetic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and troubleshooting of phenothiazine-10-acetic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these versatile compounds. Phenothiazines are a cornerstone in medicinal chemistry, but their synthesis is often plagued by subtle, yet significant, side reactions that can impact yield, purity, and reproducibility.[1][2][3]

This document moves beyond standard protocols to provide a deeper understanding of the why behind experimental choices, focusing on the mechanistic origins of common side reactions and offering field-proven strategies to mitigate them.

Section 1: Foundational Synthesis Workflow & Key Control Points

The most common route to phenothiazine-10-acetic acid involves the N-alkylation of the phenothiazine core with a haloacetic acid derivative. While seemingly straightforward, several critical parameters must be controlled to prevent undesirable outcomes.

General Synthetic Workflow

The diagram below illustrates the primary synthetic pathway and highlights key stages where side reactions are most likely to occur.

G cluster_0 Phase 1: N-Alkylation cluster_1 Phase 2: Hydrolysis cluster_2 Potential Side Reactions A Phenothiazine Starting Material B Deprotonation with Base (e.g., NaH, K2CO3) A->B Solvent: DMF/THF C N-Alkylation with (X-CH2-COOR) B->C Formation of Nucleophile S1 Oxidation (Sulfoxide/Sulfone) B->S1 Air/Moisture D Ester Intermediate (Phenothiazine-10-ethyl acetate) C->D SN2 Reaction S2 Dimerization C->S2 Radical Formation E Base or Acid Hydrolysis (e.g., NaOH, LiOH) D->E Solvent: EtOH/H2O F Final Product (Phenothiazine-10-acetic acid) E->F Workup & Purification S3 Incomplete Hydrolysis E->S3 Insufficient Time/Base S4 Decarboxylation F->S4 High Temperature

Caption: General workflow for synthesizing Phenothiazine-10-acetic acid.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Issue 1: Oxidation of the Phenothiazine Core

Q: My reaction mixture turned a dark green, red, or brown color, and my final product's mass spectrum shows peaks at M+16 and M+32. What is happening?

A: This is a classic sign of oxidation at the sulfur atom of the phenothiazine ring. The phenothiazine nucleus is highly susceptible to oxidation, which proceeds in two steps: first to the phenothiazine-S-oxide (sulfoxide, M+16) and then to the phenothiazine-S,S-dioxide (sulfone, M+32).[4][5]

Causality & Mechanism: The oxidation mechanism involves the formation of a cation radical intermediate.[6][7][8] This radical is relatively stable and can be generated by atmospheric oxygen, light, or certain chemical oxidants. The process is often pH-dependent and can be accelerated by acidic conditions.[7]

Oxidation PTZ Phenothiazine Radical Cation Radical (PTZ•+) PTZ->Radical -1e- Sulfoxide Sulfoxide (M+16) Radical->Sulfoxide + H2O, -H+ -1e- Sulfone Sulfone (M+32) Sulfoxide->Sulfone Further Oxidation

Caption: Stepwise oxidation of the phenothiazine sulfur atom.

Troubleshooting & Prevention:

StrategyRationale
Inert Atmosphere Perform the reaction under a nitrogen or argon atmosphere. This is the most effective way to prevent oxidation by atmospheric oxygen.
Degassed Solvents Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
Use Fresh Solvents Anhydrous, peroxide-free solvents (like THF or dioxane) are crucial. Peroxides are potent oxidizing agents.
Light Protection Cover the reaction flask with aluminum foil to prevent photochemical oxidation.
Temperature Control Avoid excessive heat, as it can accelerate the rate of oxidation.

Q: I am intentionally trying to synthesize the sulfone derivative using H₂O₂. My yields are inconsistent. Any advice?

A: When using hydrogen peroxide in glacial acetic acid to synthesize the sulfone, precise control over temperature and stoichiometry is critical.[5][9][10]

Protocol: Controlled Synthesis of Phenothiazine-10-acetic acid-S,S-dioxide

  • Dissolve the phenothiazine-10-acetic acid starting material (1 equivalent) in glacial acetic acid.

  • Cool the mixture to 0-5°C in an ice bath.

  • Add 30% hydrogen peroxide (2.2-2.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Causality: Slow, controlled addition at low temperature prevents runaway exothermic reactions and minimizes the formation of undesired over-oxidized or degradation byproducts. The use of a slight excess of H₂O₂ ensures complete conversion to the sulfone.

Issue 2: Side Reactions of the Carboxylic Acid Moiety

Q: My final product is oily and has a fruity smell. NMR analysis shows an ethyl ester instead of a carboxylic acid. What went wrong?

A: You are observing inadvertent esterification . This occurs if the hydrolysis step is incomplete or if the workup conditions are acidic while an alcohol (like ethanol) is present. The esterification reaction is a reversible equilibrium catalyzed by acid.[11]

Troubleshooting & Prevention:

  • Ensure Complete Hydrolysis: Use a sufficient excess of base (e.g., 2-3 equivalents of LiOH or NaOH) and allow adequate reaction time (monitor by TLC until the starting ester spot disappears).

  • Avoid Acidic Alcoholic Conditions: During workup, if you acidify the mixture to protonate the carboxylate, ensure all residual alcohol solvent has been removed first. It is often better to remove the organic solvent under reduced pressure before acidification.

  • Alternative Solvents: For the hydrolysis step, consider using a solvent system like THF/water to avoid the presence of reactive alcohols.

Q: My yield is significantly lower than expected, and I detect CO₂ evolution during the reaction. Is my product unstable?

A: You are likely encountering decarboxylation , where the acetic acid group is lost as CO₂. While phenothiazine-10-acetic acid is generally stable, this can occur under harsh thermal conditions, particularly above 150-180°C, or in the presence of certain catalysts.[12][13]

Troubleshooting & Prevention:

  • Maintain Moderate Temperatures: Keep reaction and purification temperatures (e.g., during distillation or recrystallization) as low as possible.

  • Avoid Strong Acids at High Temperatures: A combination of high heat and strong acid can promote decarboxylation of aromatic acetic acids.

  • Purification Method: Opt for column chromatography or recrystallization from a suitable solvent system at a moderate temperature over high-temperature distillation.

Section 3: Reference Protocols

Protocol 1: Synthesis of 2-Chloro-10H-phenothiazine-10-acetic acid

This protocol provides a robust method for N-alkylation and subsequent hydrolysis, with integrated steps to minimize common side reactions. The synthesis often starts with the N-acylation using chloroacetyl chloride, followed by substitution or hydrolysis.[1][14][15]

Step 1: Synthesis of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine

  • Inert Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Dissolve 2-chlorophenothiazine (1 eq.) in anhydrous toluene.[16]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution over 30 minutes.[14][15]

  • Reaction: Allow the mixture to warm to room temperature and then heat to a gentle reflux (80-90°C) for 3-4 hours under a nitrogen atmosphere. Protect the flask from light.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the mixture, pour it onto crushed ice, and extract the product with an appropriate solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to 2-Chloro-10H-phenothiazine-10-acetic acid

  • Setup: In a round-bottom flask, dissolve the N-chloroacetyl intermediate from Step 1 in a mixture of THF and water (e.g., 3:1 ratio).

  • Base Addition: Add sodium hydroxide (3 eq.) and heat the mixture to reflux (60-70°C) for 6-8 hours.

  • Monitoring: Monitor the hydrolysis by TLC.

  • Workup: Cool the reaction mixture and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 2M HCl.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

References

  • Mechanism for phenothiazine oxidation. Journal of Pharmaceutical Sciences, 66(10), 1395-8. [Link]

  • Electrochemical, Chemical and Enzymatic Oxidations of Phenothiazines. Request PDF. [Link]

  • Chemical and electrochemical oxidation of phenothiazine. Canadian Journal of Chemistry, 71, 674. [Link]

  • Steric Manipulation as a Mechanism for Tuning the Reduction and Oxidation Potentials of Phenothiazines. The Journal of Physical Chemistry A. [Link]

  • Phenothiazine. StatPearls - NCBI Bookshelf. [Link]

  • Synthesis of bioactive chlorinated 10H-phenothiazines, sulfones, ribofuranosides and their antimicrobial activity. Der Pharma Chemica. [Link]

  • Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. MDPI. [Link]

  • SYNTHESIS AND EVALUATION OF PHENOTHIAZINE DERIVATIVE FOR ANTIDEPRESSANTS ACTIVITY. IJCRT.org. [Link]

  • Synthesis of New N-Substituted Phenothiazine Derivatives. ResearchGate. [Link]

  • Side-chain effects on phenothiazine cation radical reactions. PubMed. [Link]

  • Available online through - ResearchGate. ResearchGate. [Link]

  • Phenothiazine. Wikipedia. [Link]

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. ResearchGate. [Link]

  • 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ChemInform. [Link]

  • Cas 92-39-7,2-Chlorophenothiazine. LookChem. [Link]

  • Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry. [Link]

  • Moracizine. Wikipedia. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives... ACS Omega. [Link]

  • Synthesis of 2-substituted phenothiazines.
  • Synthesis of N-alkaloidacyl derivatives of phenothiazine. ResearchGate. [Link]

  • Method for preparing 2-chlorophenothiazine.
  • N-oxides of phenothiazine antipsychotics... PubMed. [Link]

  • Synthesis of Phenothiazine from Diphenylamine.pptx. Slideshare. [Link]

  • Esterification of Many Drugs Causes Its Prolonged Action... Crimson Publishers. [Link]

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  • Decarboxylation. Organic Chemistry Portal. [Link]

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  • Thermal decarboxylation of acetic acid... Geochimica et Cosmochimica Acta. [Link]

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Troubleshooting

Technical Support Center: Phenothiazine-10-acetic Acid Stability

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Phenothiazine-10-acetic acid. This resource is designed to provide in-depth technical guidance on the de...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Phenothiazine-10-acetic acid. This resource is designed to provide in-depth technical guidance on the degradation pathways of this compound and offer practical, field-proven strategies for its prevention. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your compounds throughout the experimental and development process. This guide is structured to address the specific challenges you may encounter, providing not just protocols, but the scientific reasoning behind them to empower your research.

Introduction to Phenothiazine-10-acetic Acid Stability

Phenothiazine-10-acetic acid, a derivative of the versatile phenothiazine scaffold, is susceptible to various degradation pathways that can compromise its purity, potency, and safety.[1] Understanding these degradation mechanisms is paramount for developing robust analytical methods, stable formulations, and reliable experimental outcomes. The primary routes of degradation include photodegradation, oxidation, and metabolic breakdown. This guide will delve into each of these pathways and provide actionable troubleshooting advice and frequently asked questions to ensure the stability of your Phenothiazine-10-acetic acid samples.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter during your work with Phenothiazine-10-acetic acid. Each issue is followed by a step-by-step troubleshooting workflow, grounded in scientific principles.

Issue 1: Rapid Discoloration and Degradation of Stock Solutions Upon Storage

Scenario: You've prepared a stock solution of Phenothiazine-10-acetic acid in an organic solvent, and within a short period, you observe a noticeable color change (e.g., to yellow or brown) and subsequent analysis by HPLC shows significant degradation.

Probable Cause: This is a classic sign of photodegradation and/or oxidation. The phenothiazine nucleus is notoriously sensitive to light and oxygen.[2][3]

Troubleshooting Workflow:

  • Protect from Light:

    • Action: Immediately transfer your stock solution to an amber vial or wrap the container with aluminum foil.

    • Rationale: Phenothiazines can absorb UV and visible light, leading to the formation of excited states that can initiate degradation reactions.[4][5] Using light-protective containers is the first and most critical line of defense.

  • Deoxygenate Solvents:

    • Action: Before preparing new solutions, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

    • Rationale: Oxygen can directly react with the phenothiazine ring, leading to the formation of oxidized species like sulfoxides.[6][7] Removing dissolved oxygen minimizes this oxidative degradation pathway.

  • Consider Antioxidant Addition:

    • Action: For long-term storage, consider adding a suitable antioxidant to your stock solution. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid.

    • Rationale: Antioxidants act as sacrificial molecules, preferentially reacting with oxidizing species before they can degrade the phenothiazine-10-acetic acid.[8] The choice and concentration of the antioxidant should be carefully validated to ensure it doesn't interfere with your downstream applications.

  • Optimize Storage Temperature:

    • Action: Store the light-protected, deoxygenated stock solution at a lower temperature, such as 2-8°C or -20°C.

    • Rationale: Chemical reactions, including degradation, are generally slower at lower temperatures.

Experimental Protocol: Preparation of a Stabilized Stock Solution

StepActionRationale
1Select an appropriate solvent (e.g., HPLC-grade acetonitrile or methanol).Ensure solvent purity to avoid contaminants that could catalyze degradation.
2Sparge the solvent with nitrogen gas for 20 minutes.Removes dissolved oxygen to prevent oxidation.
3Accurately weigh Phenothiazine-10-acetic acid in a fume hood.Standard good laboratory practice.
4Dissolve the compound in the deoxygenated solvent in an amber volumetric flask.Protects from light during preparation.
5Optional: Add an antioxidant (e.g., BHT to a final concentration of 0.01%).Provides additional protection against oxidation during storage.
6Aliquot the solution into smaller amber vials, flush with nitrogen before sealing, and store at -20°C.Minimizes headspace oxygen and freeze-thaw cycles.
Issue 2: Inconsistent Results in Cell-Based Assays

Scenario: You are evaluating the biological activity of Phenothiazine-10-acetic acid in a cell culture experiment, but you observe high variability between replicate wells and experiments performed on different days.

Probable Cause: Degradation of the compound in the cell culture medium. The aqueous, oxygen-rich, and light-exposed environment of a cell culture incubator can accelerate the degradation of photosensitive and oxidatively labile compounds.

Troubleshooting Workflow:

  • Assess Stability in Media:

    • Action: Perform a time-course stability study of Phenothiazine-10-acetic acid in your specific cell culture medium under incubator conditions (37°C, 5% CO2, humidity). Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by a stability-indicating method like HPLC.

    • Rationale: This will quantify the rate of degradation and help you understand the time window in which the compound is stable.

  • Minimize Light Exposure During Experiments:

    • Action: Perform all manipulations involving the compound under subdued light. If possible, use plates with black walls or cover the plates with a light-blocking lid during incubation.

    • Rationale: Even ambient laboratory light can contribute to photodegradation over the course of an experiment.

  • Prepare Fresh Dilutions:

    • Action: Prepare fresh dilutions of your compound from a stabilized stock solution immediately before each experiment. Avoid using diluted solutions that have been stored.

    • Rationale: The compound will be less stable in the aqueous-based culture medium than in an organic stock solution.

Workflow Diagram: Troubleshooting Inconsistent Assay Results

G A Inconsistent Results in Cell-Based Assays B Probable Cause: Degradation in Culture Medium A->B C Action 1: Perform Stability Study in Media B->C D Action 2: Minimize Light Exposure B->D E Action 3: Prepare Fresh Dilutions B->E F Outcome: Determine Compound's Half-life in Media C->F G Outcome: Reduce Photodegradation D->G H Outcome: Ensure Consistent Compound Concentration E->H I Result: Improved Assay Reproducibility F->I G->I H->I

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Phenothiazine-10-acetic acid?

A1: The primary degradation products typically arise from oxidation and photolytic reactions. Oxidation primarily occurs at the sulfur atom of the phenothiazine ring, leading to the formation of phenothiazine-10-acetic acid sulfoxide.[6][9][10] Under more strenuous oxidative conditions, the corresponding sulfone can also be formed.[11] Photodegradation can lead to more complex mixtures, including cleavage of the acetic acid side chain and polymerization of the phenothiazine ring.[4][5]

Q2: How can I set up a forced degradation study for Phenothiazine-10-acetic acid?

A2: Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[12][13][14][15][16] A typical forced degradation study for Phenothiazine-10-acetic acid would involve exposing the compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidation: 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105°C) for a specified duration.

  • Photodegradation: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.

The extent of degradation should be monitored by a suitable analytical technique, such as HPLC with UV or mass spectrometric detection, aiming for 5-20% degradation to ensure that secondary degradation is minimized.[14][16]

Forced Degradation Study Design

G cluster_0 Phenothiazine-10-acetic Acid Sample cluster_1 Stress Conditions A Drug Substance B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B C Basic Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (105°C, Dry Heat) A->E F Photolytic (ICH Q1B) A->F G Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) B->G C->G D->G E->G F->G H Identification of Degradation Products G->H

Caption: Workflow for a forced degradation study.

Q3: What are the key metabolic pathways for phenothiazine derivatives?

A3: The metabolism of phenothiazine derivatives is complex and primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP1A2.[17] Key metabolic transformations include:

  • S-oxidation: Formation of the sulfoxide, which is a major metabolic route.

  • N-dealkylation: Cleavage of the side chain at the nitrogen atom.

  • Aromatic hydroxylation: Introduction of a hydroxyl group onto the aromatic rings, often followed by conjugation with glucuronic acid.

  • Formation of reactive intermediates: P450 enzymes can also bioactivate phenothiazines to electrophilic quinone imine intermediates, which can covalently bind to cellular macromolecules.[17]

While Phenothiazine-10-acetic acid itself is not a widely studied drug, its metabolic fate would be expected to follow these general pathways.

Q4: Are there any specific analytical techniques recommended for monitoring the stability of Phenothiazine-10-acetic acid?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and reliable technique for stability testing.[8][18]

  • HPLC with UV Detection: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). UV detection is suitable for quantitation.

  • HPLC with Mass Spectrometry (LC-MS): This is highly recommended, especially during forced degradation studies, as it allows for the identification and structural elucidation of unknown degradation products.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products once they are isolated.[18]

Q5: Can formulation strategies help in preventing the degradation of Phenothiazine-10-acetic acid?

A5: Yes, formulation plays a crucial role in stabilizing sensitive compounds. For Phenothiazine-10-acetic acid, consider the following:

  • pH control: The stability of phenothiazines can be pH-dependent.[6][19][20] Buffering the formulation to an optimal pH where the compound is most stable is critical.

  • Use of Antioxidants: As mentioned earlier, incorporating antioxidants can protect against oxidative degradation.[8]

  • Chelating Agents: Trace metal ions can catalyze oxidative degradation.[20] The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions.

  • Lyophilization (Freeze-Drying): For solid dosage forms or long-term storage of the bulk substance, lyophilization can enhance stability by removing water and minimizing degradative reactions that occur in the aqueous phase.

  • Encapsulation: Encapsulating the compound in delivery systems like liposomes or polymeric nanoparticles can provide a protective barrier against light, oxygen, and other environmental factors.

References

  • García, C., Piñero, L., Oyola, R., & Arce, R. (2009). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and photobiology, 85(4), 895-903. [Link]

  • ResearchGate. (n.d.). Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols. [Link]

  • Google Patents. (n.d.).
  • Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica, 61(5), 231-238. [Link]

  • Taylor & Francis. (n.d.). Phenothiazine – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Structure of the phenothiazine derivatives and related compounds. [Link]

  • Decuyper, J., et al. (1984). Biomolecular photoalterations mediated by phenothiazine derivatives. Photochemistry and photobiology, 40(3), 321-329. [Link]

  • Ljunggren, B., & Möller, H. (1977). Phenothiazine phototoxicity: an experimental study on chlorpromazine and related tricyclic drugs. Acta dermato-venereologica, 57(4), 325-329. [Link]

  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of pharmaceutical sciences, 66(10), 1392-1395. [Link]

  • ResearchGate. (n.d.). Electrochemical oxidation of 2, 10-disubstituted phenothiazines: (A) cation radical; (B) dication diradical; (C) sulfoxide, (D) sulfone. [Link]

  • MDPI. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. [Link]

  • Roseboom, H., & Perrin, J. H. (1977). Mechanism for phenothiazine oxidation. Journal of pharmaceutical sciences, 66(10), 1395-1398. [Link]

  • Davidson, A. G. (1976). The Determination of Phenothiazine Drugs in Pharmaceutical Preparations by a Difference Spectrophotometric Method. Journal of pharmacy and pharmacology, 28(11), 795-800. [Link]

  • Roseboom, H., & Förch, A. D. (1979). Stability of 10-acetylphenothiazine. Journal of pharmaceutical sciences, 68(4), 515-517. [Link]

  • ResearchGate. (n.d.). Electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Lin, G., Hawes, E. M., McKay, G., & Midha, K. K. (2009). Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s. Chemical research in toxicology, 22(11), 1861-1871. [Link]

  • Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Journal of pharmaceutical sciences, 67(8), 1133-1136. [Link]

  • Research Journal of Pharmacy and Technology. (2020). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Elleyes, W. F., & Salmon, J. R. (1980). High-performance liquid chromatographic separation of the N- and S-oxides of fluphenazine and fluphenazine decanoate. Journal of Chromatography A, 194(3), 416-420. [Link]

  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

  • Wikipedia. (n.d.). Phenothiazine. [Link]

  • National Center for Biotechnology Information. (n.d.). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • PubChem. (n.d.). Phenothiazine-10-acetic acid. [Link]

  • Pawelczyk, E., & Marciniec, B. (1975). Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation. Polish journal of pharmacology and pharmacy, 27(3), 317-325. [Link]

  • Dahl, S. G., et al. (1986). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. Biochemical pharmacology, 35(8), 1263-1269. [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Hilaris SRL. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. [Link]

  • IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. [Link]

  • Semantic Scholar. (n.d.). Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. [Link]

Sources

Optimization

Technical Support Center: Optimizing Phenothiazine-10-acetic acid Concentration for Cell-Based Assays

Welcome to the technical support center for the application of Phenothiazine-10-acetic acid (PTZ-10-AA) in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of Phenothiazine-10-acetic acid (PTZ-10-AA) in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Phenothiazine-10-acetic acid and what is its mechanism of action in cells?

Phenothiazine-10-acetic acid is a derivative of phenothiazine, a heterocyclic compound known for its wide range of biological activities.[1] Phenothiazines, in general, exhibit pleiotropic effects, meaning they can influence multiple cellular pathways simultaneously.[2][3] Their mechanisms of action are complex and can include:

  • Induction of Apoptosis and Cell Cycle Arrest: Phenothiazine derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in various cancer cell lines.[4] This is often achieved by modulating key signaling pathways.

  • Modulation of Signaling Pathways: They can interfere with critical cancer-related signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK1/2, which are involved in cell proliferation and survival.[4]

  • Inhibition of Endocytosis: Some phenothiazine derivatives can inhibit clathrin-mediated endocytosis, a crucial process for nutrient uptake and receptor signaling, by targeting the GTPase activity of dynamin.[5]

  • Disruption of Cellular Metabolism: Phenothiazines can reduce cellular metabolic activities, impair repair mechanisms, and disrupt the proton motive force across cell membranes.[2][3]

These multifaceted actions make PTZ-10-AA and related compounds valuable tools for cancer research and other areas of cell biology.[4]

Q2: What is a recommended starting concentration range for Phenothiazine-10-acetic acid in a cytotoxicity assay?

Determining the optimal concentration of any new compound requires empirical testing. For PTZ-10-AA, a broad initial screening is recommended to identify the effective concentration range for your specific cell line and assay conditions.

A sensible starting point is to perform a serial dilution covering a wide range of concentrations. Based on studies with similar phenothiazine derivatives, a range from 0.1 µM to 100 µM is a practical starting point.[6][7] For instance, one study found the IC50 (the concentration that inhibits 50% of cell viability) of a phenothiazine acetic acid derivative to be 13.2 µM in HeLa cells, while it was much higher (498.5 µM) in normal human dermal fibroblasts, indicating selective cytotoxicity.[6]

Table 1: Recommended Initial Concentration Range for PTZ-10-AA Cytotoxicity Screening

Concentration LevelSuggested ConcentrationsPurpose
High Range50 µM, 100 µMTo establish a maximum effective/toxic concentration.
Mid Range10 µM, 25 µMTo identify the approximate IC50 value.
Low Range0.1 µM, 1 µM, 5 µMTo determine the minimal effective concentration and observe subtle effects.
Q3: How should I prepare a stock solution of Phenothiazine-10-acetic acid, considering its potential solubility issues?

Proper stock solution preparation is critical for obtaining reproducible results. PTZ-10-AA is an organic compound and may have limited solubility in aqueous solutions.[8][9]

Step-by-Step Stock Solution Preparation:

  • Primary Solvent: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[6][10]

  • Dissolution: Ensure the compound is completely dissolved. Gentle vortexing or brief sonication can aid in this process.[10]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.[10]

  • Working Solution Preparation: For your experiments, dilute the high-concentration DMSO stock into your complete cell culture medium to achieve the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10]

Troubleshooting Guide

Issue 1: High variability or inconsistent results between experiments.

High variability can stem from several factors related to compound handling and experimental setup.

Potential Causes & Solutions:

  • Incomplete Solubilization: If PTZ-10-AA is not fully dissolved in the stock solution or precipitates when diluted in media, it will lead to inconsistent concentrations in your assay wells.

    • Solution: Visually inspect your stock and working solutions for any precipitate. If precipitation occurs upon dilution in media, try preparing an intermediate dilution in a co-solvent or slightly warming the media before adding the compound. For weakly basic drugs, the addition of a volatile acid like acetic acid can sometimes improve solubility in organic solvents.[11]

  • Compound Degradation: Repeated freeze-thaw cycles or prolonged exposure to light can degrade the compound.

    • Solution: Always use freshly prepared working solutions from single-use aliquots of the stock solution.[10]

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.

    • Solution: Ensure you have a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.

Issue 2: No significant cytotoxic effect observed, even at high concentrations.

If you do not observe the expected cellular response, consider the following possibilities.

Potential Causes & Solutions:

  • Cell Line Resistance: Some cell lines may be inherently resistant to the cytotoxic effects of PTZ-10-AA.

    • Solution: If possible, test the compound on a different, more sensitive cell line as a positive control. Research the specific characteristics of your cell line, such as the expression of efflux pumps that can remove the compound from the cell.[4]

  • Insufficient Incubation Time: The cytotoxic effects of PTZ-10-AA may require a longer incubation period to become apparent.

    • Solution: Perform a time-course experiment, testing different incubation times (e.g., 24, 48, and 72 hours).[12]

  • Compound Inactivity: While less likely with a purchased compound, there is always a possibility of inactive batches.

    • Solution: If all other troubleshooting steps fail, consider obtaining a new batch of the compound from a reputable supplier.

Issue 3: Excessive cytotoxicity observed even at the lowest concentrations.

Unexpectedly high toxicity can obscure the dose-dependent effects you are trying to measure.

Potential Causes & Solutions:

  • Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve PTZ-10-AA may be too high in the final culture medium.

    • Solution: Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%.[10] Run a vehicle control (media with the same concentration of DMSO but without PTZ-10-AA) to confirm the solvent is not causing the observed cytotoxicity.

  • Calculation Error: Double-check all calculations for stock solution and working solution dilutions.

    • Solution: Have a colleague review your calculations to minimize the chance of error.

  • High Cell Sensitivity: The cell line you are using may be exceptionally sensitive to PTZ-10-AA.

    • Solution: Expand the lower end of your concentration range to include nanomolar concentrations to identify a non-toxic baseline.

Experimental Protocols

Protocol 1: Determining the IC50 of Phenothiazine-10-acetic acid using an MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of PTZ-10-AA.

Materials:

  • Phenothiazine-10-acetic acid (PTZ-10-AA)

  • Dimethyl sulfoxide (DMSO)

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare a series of dilutions of PTZ-10-AA in complete cell culture medium from your DMSO stock solution. Remember to include a vehicle control (medium with DMSO) and a no-treatment control.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with PTZ-10-AA A->C B Prepare PTZ-10-AA Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Buffer F->G H Read Absorbance (570nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 of PTZ-10-AA.

Visualizing Potential Cellular Mechanisms

PTZ_MoA cluster_pathways Signaling Pathways cluster_processes Cellular Processes cluster_outcomes Cellular Outcomes PTZ Phenothiazine-10-acetic acid PI3K PI3K/Akt/mTOR PTZ->PI3K Inhibits MAPK MAPK/ERK1/2 PTZ->MAPK Inhibits Endo Endocytosis PTZ->Endo Inhibits Metab Metabolism PTZ->Metab Disrupts Apoptosis Apoptosis PI3K->Apoptosis CycleArrest Cell Cycle Arrest MAPK->CycleArrest Endo->CycleArrest Metab->Apoptosis

Caption: Potential mechanisms of action for PTZ-10-AA.

References

  • Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. National Library of Medicine. [Link]

  • The potential of phenothiazinium dyes as cytotoxicity markers in cisplatin-treated cells. National Library of Medicine. [Link]

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. National Library of Medicine. [Link]

  • Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis. PubMed. [Link]

  • Pleiotropic actions of phenothiazine drugs are detrimental to Gram-negative bacterial persister cells. PubMed Central. [Link]

  • Pleiotropic actions of phenothiazine drugs are detrimental to Gram-negative bacterial persister cells. PubMed. [Link]

  • Phenothiazine. Wikipedia. [Link]

  • Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. PubMed Central. [Link]

  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. National Library of Medicine. [Link]

  • Phenothiazine-10-acetic acid. LookChem. [Link]

  • Possible Biological and Clinical Applications of Phenothiazines. Semantic Scholar. [Link]

  • Phenothiazine-10-acetic acid | C14H11NO2S | CID 1514439. PubChem. [Link]

  • Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PubMed Central. [Link]

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. National Library of Medicine. [Link]

Sources

Troubleshooting

Troubleshooting low yields in Smiles rearrangement for phenothiazine synthesis

Introduction The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction that has become a cornerstone for the synthesis of the phenothiazine core, a privileged scaffold in me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction that has become a cornerstone for the synthesis of the phenothiazine core, a privileged scaffold in medicinal chemistry.[1][2] Despite its utility, the reaction is notoriously sensitive to substrate structure and reaction conditions, often leading to frustratingly low yields. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during this critical synthetic transformation. Here, we move beyond simple procedural lists to explain the causal relationships behind experimental variables, providing a robust framework for troubleshooting and optimization.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction mechanism and its inherent challenges.

FAQ 1.1: What is the fundamental mechanism of the Smiles rearrangement in this context?

The Smiles rearrangement is an intramolecular process where a nucleophile attacks an activated aromatic ring, causing the ring to migrate from one heteroatom to another.[3] In phenothiazine synthesis, this typically involves a 2-aminodiphenyl sulfide derivative. The key steps are:

  • Deprotonation: A base removes a proton from the nucleophilic group (e.g., an amine or a protected amine like a formamide), increasing its nucleophilicity.[4]

  • Intramolecular Attack: The resulting anion attacks the ipso-carbon (the carbon bonded to the sulfur atom) of the adjacent, electronically deficient aromatic ring. This forms a transient, spirocyclic intermediate known as a Meisenheimer complex.[5]

  • Ring Opening & Rearrangement: The Meisenheimer complex collapses, cleaving the carbon-sulfur bond and forming a new carbon-nitrogen bond.

  • Cyclization/Tautomerization: The intermediate subsequently cyclizes and aromatizes to yield the stable phenothiazine tricycle.

Smiles_Mechanism cluster_start Step 1: Deprotonation cluster_attack Step 2: Intramolecular Attack cluster_rearrange Step 3: Rearrangement cluster_cyclize Step 4: Cyclization & Aromatization Start Precursor (2-Formamido-2'-nitrodiphenyl sulfide) Deprotonated Anionic Nucleophile Start->Deprotonated + Base - H-Base⁺ Meisenheimer Meisenheimer Complex (Spirocyclic Intermediate) Deprotonated->Meisenheimer Ipso-attack Rearranged Rearranged Intermediate Meisenheimer->Rearranged C-S Bond Cleavage Product Phenothiazine Product Rearranged->Product Cyclization Troubleshooting_Workflow Start Start: Low Yield in Smiles Rearrangement Check_Reaction Is any product forming? (Check TLC/LCMS) Start->Check_Reaction No_Product Problem: No Reaction Check_Reaction->No_Product No Some_Product Problem: Low Conversion / Complex Mixture Check_Reaction->Some_Product Yes Check_Activation Is migrating ring activated? (Strong EWG o/p) No_Product->Check_Activation Check_Mixture Is it a complex mixture or just low conversion? Some_Product->Check_Mixture Check_Base Is base strong enough? (pKa >> substrate N-H) Check_Activation->Check_Base Yes Fix_Activation Solution: Redesign substrate with EWG. Check_Activation->Fix_Activation No Check_Temp Is temperature sufficient? (e.g., >100 °C) Check_Base->Check_Temp Yes Fix_Base Solution: Use stronger base (e.g., NaH) Use polar aprotic solvent (DMF). Check_Base->Fix_Base No Fix_Temp Solution: Increase temperature incrementally (e.g., 120-150 °C). Check_Temp->Fix_Temp No Complex_Mix Complex Mixture / Tar Check_Mixture->Complex_Mix Low_Conversion Low Conversion Check_Mixture->Low_Conversion Check_Temp_High Is temperature too high? (>160 °C) Complex_Mix->Check_Temp_High Check_Side_Reactions Is an isomer present? (e.g., Ullmann product) Complex_Mix->Check_Side_Reactions Optimize Solution: Optimize base concentration. Check for steric hindrance. Screen solvents (DMF, DMSO). Low_Conversion->Optimize Fix_Temp_High Solution: Lower temperature. Ensure inert atmosphere. Check_Temp_High->Fix_Temp_High Fix_Side_Reactions Solution: Avoid Cu catalysts. Optimize base/solvent for Smiles. Check_Side_Reactions->Fix_Side_Reactions

Sources

Optimization

Technical Support Center: Enhancing the Purity of Synthesized Phenothiazine-10-acetic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Phenothiazine-10-acetic acid. Our goal is to provide practical, experi...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Phenothiazine-10-acetic acid. Our goal is to provide practical, experience-driven advice to help you overcome common challenges and achieve the desired purity for your compound. This resource is structured to offer direct answers to specific experimental issues, moving beyond generic protocols to explain the underlying scientific principles of each step.

I. Overview of Synthesis and Potential Impurities

The synthesis of Phenothiazine-10-acetic acid typically involves the N-alkylation of phenothiazine with a haloacetic acid or its ester, followed by hydrolysis if an ester is used. While seemingly straightforward, this process can introduce several impurities that complicate purification.

Common Synthesis Route:

phenothiazine Phenothiazine intermediate Ethyl Phenothiazine-10-acetate phenothiazine->intermediate N-Alkylation chloroacetic_acid Ethyl Chloroacetate chloroacetic_acid->intermediate base Base (e.g., NaH, K2CO3) base->intermediate product Phenothiazine-10-acetic acid intermediate->product Saponification hydrolysis Hydrolysis (Acid or Base) hydrolysis->product

Caption: Synthesis of Phenothiazine-10-acetic acid.

A primary challenge in this synthesis is the potential for side reactions and the carry-over of unreacted starting materials. Understanding these potential impurities is the first step toward devising an effective purification strategy.

Potential Impurities:

ImpurityOriginImpact on Purification
Unreacted Phenothiazine Incomplete N-alkylation reaction.Can co-crystallize with the product; has a different polarity, making it separable by chromatography.
Phenothiazine-5-oxide Oxidation of the phenothiazine sulfur atom during synthesis or workup.[1][2]More polar than the desired product; can streak on TLC and column chromatography.
Ethyl Phenothiazine-10-acetate Incomplete hydrolysis of the ester intermediate.Less polar than the carboxylic acid product; generally easy to separate by chromatography.
Polymeric byproducts Self-reaction or degradation under harsh reaction conditions.Often insoluble and can be removed by filtration; may be difficult to remove if soluble.
Degradation Products Phenothiazine derivatives can be sensitive to light and acid.[1][2]Can introduce a variety of impurities, complicating the purification process.

II. Troubleshooting Guide: Purification of Phenothiazine-10-acetic acid

This section is formatted in a question-and-answer format to directly address common issues encountered during purification.

Q1: My crude product is a dark, oily residue. How should I proceed with purification?

A1: An oily crude product often indicates the presence of significant impurities that are depressing the melting point and preventing crystallization.

  • Initial Cleanup: Begin by attempting to precipitate the product from a suitable solvent. Since Phenothiazine-10-acetic acid is acidic, you can try dissolving the crude oil in a minimal amount of a polar organic solvent (e.g., ethanol or acetone) and then adding water until the solution becomes cloudy. Sometimes, scratching the inside of the flask can induce crystallization.

  • Acid-Base Extraction: A more robust method is to perform an acid-base extraction. Dissolve the crude oil in an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution. The acidic Phenothiazine-10-acetic acid will move into the aqueous basic layer, leaving non-acidic impurities (like unreacted phenothiazine and the ethyl ester intermediate) in the organic layer. You can then acidify the aqueous layer with dilute HCl to precipitate your purified product. Filter, wash with cold water, and dry.

  • Column Chromatography: If the above methods fail, column chromatography is your next step. A small test column can help you determine the appropriate solvent system.

Q2: I'm trying to recrystallize my product, but it either "oils out" or the recovery is very low. What am I doing wrong?

A2: Recrystallization is a powerful technique, but it is highly dependent on the choice of solvent. "Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a liquid instead of forming crystals. Low recovery can be due to using too much solvent or choosing a solvent in which the product is too soluble at room temperature.

Recrystallization Solvent Selection:

The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recommended Solvents & MixturesRationale & Tips
Ethanol/Water A good starting point. Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to clarify the solution and allow it to cool slowly.
Acetone/Hexane Dissolve the crude product in a minimal amount of hot acetone. Add hexane dropwise until turbidity persists. Reheat to get a clear solution and then cool slowly.
Acetic Acid/Water Acetic acid can be an excellent solvent for acidic compounds.[3] Dissolve the product in hot glacial acetic acid and add hot water carefully until the solution turns cloudy. Allow to cool. Be aware that removing residual acetic acid can be challenging.

Troubleshooting "Oiling Out":

  • Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

  • Solvent Polarity: If "oiling out" persists, your solvent may be too nonpolar. Try a more polar solvent system.

Q3: I am struggling with column chromatography. My compound is either stuck on the column or elutes with impurities.

A3: Column chromatography of polar, acidic compounds like Phenothiazine-10-acetic acid can be challenging due to strong interactions with the silica gel stationary phase.

start Crude Phenothiazine-10-acetic acid tlc TLC Analysis to Determine Eluent start->tlc column_prep Prepare Silica Gel Slurry tlc->column_prep loading Load Sample (Dry or Wet) column_prep->loading elution Elute with Gradient or Isocratic System loading->elution fractions Collect Fractions elution->fractions tlc_fractions Analyze Fractions by TLC fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Evaporate Solvent combine->evaporate product Pure Phenothiazine-10-acetic acid evaporate->product

Caption: Column Chromatography Workflow.

Recommended Mobile Phases:

  • Dichloromethane/Methanol with Acetic Acid: A common mobile phase for acidic compounds is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). Adding a small amount of acetic acid (0.5-2%) to the mobile phase can help to protonate the carboxylic acid group of your product and the silanol groups on the silica gel, reducing tailing and improving peak shape.

  • Ethyl Acetate/Hexane with Acetic Acid: This is another effective system. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity.

Troubleshooting Column Chromatography:

IssueCauseSolution
Compound Stuck on Column The mobile phase is not polar enough.Increase the polarity of your eluent (e.g., increase the percentage of methanol). If the compound is still stuck, a small amount of acetic acid in the mobile phase can help to elute it.
Peak Tailing/Streaking Strong interaction between the acidic product and the silica gel.Add acetic acid to your mobile phase. Ensure your silica gel is of good quality.
Poor Separation The polarity difference between your product and impurities is small.Use a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. A longer column may also improve separation.

III. Experimental Protocols

A. Recrystallization Protocol
  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent system (e.g., Ethanol/Water).

  • Dissolution: In an Erlenmeyer flask, add the crude Phenothiazine-10-acetic acid and the primary solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves completely. Use the minimum amount of hot solvent necessary.

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the primary solvent (hot ethanol) until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.

B. Column Chromatography Protocol
  • TLC Analysis: Develop a TLC method to separate your product from impurities. A good mobile phase for the column will give your product an Rf value of 0.2-0.4 on the TLC plate. A mixture of ethyl acetate/hexane with 1% acetic acid is a good starting point.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, low-polarity mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Dry this silica gel and carefully add it to the top of your packed column (dry loading). Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column (wet loading).

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Spot each fraction on a TLC plate and develop it to identify the fractions containing your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

IV. Purity Assessment

It is crucial to assess the purity of your final product using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should show a single spot.

    • Stationary Phase: Silica gel 60 F254

    • Mobile Phase: Ethyl acetate/Hexane/Acetic Acid (e.g., 40:60:1) or Dichloromethane/Methanol/Acetic Acid (e.g., 95:5:0.5).

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile is a good starting point.[5]

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of your compound and can reveal the presence of impurities. Proton (¹H) NMR is particularly useful for identifying and quantifying impurities.[6]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

V. Frequently Asked Questions (FAQs)

Q: My final product has a slight yellow or greenish tint. Is this normal?

A: Phenothiazine and its derivatives can be susceptible to oxidation, which can lead to colored impurities.[1][2] While a completely colorless product is ideal, a pale yellow tint may be acceptable depending on the required purity level. If a high degree of colorlessness is required, you may need to perform an additional purification step, such as treatment with activated carbon during recrystallization.

Q: How can I prevent the oxidation of my compound during workup and storage?

A: Minimize exposure to light and air. Workup procedures should be performed promptly. For long-term storage, keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and store it in a cool, dark place.

Q: Can I use a different base for the N-alkylation reaction?

A: Yes, other bases like potassium carbonate or sodium hydride can be used. The choice of base can affect the reaction rate and the impurity profile. Stronger bases like sodium hydride may lead to a faster reaction but could also promote side reactions if not used carefully.

Q: I see a small spot on my TLC that I can't get rid of. What could it be?

A: This could be a persistent impurity or a degradation product. If it's a small amount and your other purity analyses (HPLC, NMR) indicate high purity, it may be acceptable. If not, you may need to try a different purification technique or a different solvent system for chromatography. Consider the possibility of on-plate degradation if your compound is unstable on silica gel.

VI. References

  • Stability of 10-acetylphenothiazine. PubMed.

  • Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. TSI Journals.

  • Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. PubMed.

  • Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Journal of Organic Chemistry.

  • Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. PubMed Central.

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

  • synthesis of phenothiazine derivatives for antioxidant studies. DTIC.

  • Purification of phenothiazine. US Patent US3381007A.

  • Separation of Phenothiazine on Newcrom R1 HPLC column. SIELC Technologies.

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ResearchGate.

  • Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. PubMed.

  • Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. PubMed Central.

  • A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. Benchchem.

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.

  • Recrystallization from acetic acid? Reddit.

  • Tips & Tricks: Recrystallization. University of Rochester.

  • TLC Visualization Solutions. University of California, Irvine.

  • Thin layer chromatographic identification of phenothiazines in urine specimens. PubMed.

  • Separation and identification of phenothiazine compounds by thin-layer chromatography. ResearchGate.

  • Troubleshooting Flash Column Chromatography. University of Rochester.

  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. Royal Society of Chemistry.

  • thin-layer-chromatographic-separation-and-identification-of-certain-phenothiazines.pdf. TSI Journals.

  • Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate.

  • Ethyl chloroacetate. Wikipedia.

  • A Review on Effect of Impurities in Pharmaceutical Substances. Dattakala College of Pharmacy.

  • Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. PubMed Central.

  • Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar*. Journal of the Chilean Chemical Society.

  • (PDF) Pharmaceutical Impurities: An Overview. ResearchGate.

  • Synthesis of some new phenothiazine derivatives of expected medicinal value. PubMed.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Phenothiazine-10-acetic acid Versus Other Phenothiazine Derivatives

For researchers, scientists, and drug development professionals, the phenothiazine scaffold represents a cornerstone of medicinal chemistry, offering a versatile platform for developing a wide array of therapeutic agents...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the phenothiazine scaffold represents a cornerstone of medicinal chemistry, offering a versatile platform for developing a wide array of therapeutic agents.[1][2] While historically recognized for their profound impact on psychiatry, the pharmacological reach of phenothiazine derivatives extends to oncology, microbiology, and anti-inflammatory applications.[1][3] This guide provides an in-depth comparison of Phenothiazine-10-acetic acid against other notable phenothiazine derivatives, focusing on their efficacy and the underlying structure-activity relationships that govern their diverse biological activities. This analysis is supported by available experimental data to provide a clear perspective on their therapeutic potential.

The Phenothiazine Core: A Privileged Scaffold in Drug Discovery

The tricyclic structure of phenothiazine is a highly "privileged" scaffold in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity.[1] The key to the diverse efficacy of its derivatives lies in the substitutions at two primary positions: the C2 position of the phenothiazine ring and the N10 position of the central thiazine ring.

Structure-Activity Relationship (SAR) of Phenothiazine Derivatives

The biological activity of phenothiazine derivatives is intricately linked to their chemical structure. Key SAR principles include:

  • Substitution at the C2 Position: The introduction of an electron-withdrawing group at this position, such as a chlorine atom (in chlorpromazine) or a trifluoromethyl group, is known to enhance antipsychotic activity.[4]

  • The N10 Side Chain: A three-carbon chain separating the ring nitrogen from a terminal amino group is generally optimal for neuroleptic activity.[4] Variations in this side chain, such as the incorporation of a piperazine ring, can significantly increase potency.[4] Branching at the β-position of this side chain tends to decrease antipsychotic effects but can enhance antihistaminic properties.

Phenothiazine-10-acetic acid: A Derivative with Unique Potential

Phenothiazine-10-acetic acid is distinguished by the presence of a carboxymethyl group at the N10 position. This structural modification significantly alters its physicochemical properties compared to the classic antipsychotic phenothiazines, steering its therapeutic potential towards different avenues.

Synthesis of Phenothiazine-10-acetic acid

The synthesis of Phenothiazine-10-acetic acid and its derivatives is a critical aspect of exploring their therapeutic potential. A common synthetic route involves the reaction of phenothiazine with ethyl chloroacetate to yield ethyl phenothiazine-10-acetate, which can then be further modified.[5]

Comparative Efficacy: Phenothiazine-10-acetic acid vs. Other Derivatives

A direct head-to-head clinical comparison of Phenothiazine-10-acetic acid with other phenothiazine derivatives across a spectrum of therapeutic areas is not extensively documented in publicly available literature. However, by synthesizing data from various preclinical studies, we can construct a comparative overview of their efficacy in key areas.

Anti-inflammatory Activity

While many phenothiazine derivatives exhibit anti-inflammatory properties, the introduction of an acetic acid moiety at the N10 position in Phenothiazine-10-acetic acid suggests a potential enhancement of this effect, drawing parallels to non-steroidal anti-inflammatory drugs (NSAIDs).

One study synthesized a series of phenothiazine derivatives with heterocyclic moieties at the 10-position and evaluated their anti-inflammatory activity. Notably, a derivative featuring an oxadiazolyl and pyrazolinyl-containing side chain demonstrated potent anti-inflammatory effects, with one compound showing 48.0% activity in a rat paw edema model, surpassing the standard drug phenylbutazone (44.52% activity).[3][6] Another study compared a phenothiazine derivative with a propionic acid moiety, protizinic acid, against various NSAIDs and found it to have potent anti-inflammatory activity with a relatively weak ulcerogenic effect.[7]

Table 1: Comparative Anti-inflammatory Activity of Phenothiazine Derivatives

Compound/DerivativeExperimental ModelEfficacy MetricResultReference
10-{[5'-amino-(1"-acetyl-5"-(o-methoxyphenyl)-2"-pyrazolin-3"-yl)-1',3',4'-oxadiazol-2'-yl]methyl}phenothiazineCarrageenan-induced rat paw edema% Inhibition48.0%[3][6]
Phenylbutazone (Standard)Carrageenan-induced rat paw edema% Inhibition44.52%[3][6]
Protizinic acidCarrageenan-induced rat paw edemaED30 (mg/kg, oral)18.0[7]
Indomethacin (Standard)Carrageenan-induced rat paw edemaED30 (mg/kg, oral)<18.0[7]
Diclofenac sodium (Standard)Carrageenan-induced rat paw edemaED30 (mg/kg, oral)<18.0[7]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This widely used in vivo model assesses the anti-inflammatory potential of compounds.

Methodology:

  • Animal Model: Wistar albino rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is administered into the sub-plantar region of the rat's hind paw.

  • Drug Administration: The test compounds (e.g., phenothiazine derivatives) and a standard anti-inflammatory drug are administered orally or intraperitoneally, usually 30-60 minutes before carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle.

Diagram 1: Experimental Workflow for Carrageenan-Induced Edema Assay

G cluster_0 Pre-treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Data Analysis Phase A Animal Acclimatization B Grouping of Animals A->B C Drug Administration (Test, Standard, Control) B->C D Carrageenan Injection (Sub-plantar) C->D 30-60 min E Paw Volume Measurement (Plethysmometer) D->E F Repeat Measurements (e.g., hourly for 4h) E->F G Calculate % Inhibition of Edema F->G H Statistical Analysis (e.g., ANOVA) G->H I Comparative Efficacy Assessment H->I

Caption: Workflow of the in vivo anti-inflammatory assay.

Cytotoxic and Anticancer Activity

The anticancer potential of phenothiazine derivatives is a rapidly growing area of research. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[8]

A study investigating novel phenothiazine derivatives for their ability to inhibit breast cancer stem cells found that compounds containing a nitric oxide (NO) donor were significantly more potent than trifluoperazine and thioridazine against several breast cancer cell lines.[9] For instance, some of these novel derivatives exhibited IC50 values in the low micromolar range against KG1a cells, outperforming trifluoperazine.[9]

Another study evaluated the cytotoxicity of various phenothiazines and found that structural modifications significantly influenced their toxicity. Substitution with a CF3 group at the C2 position and incorporation of a piperazine ring in the side chain increased cytotoxicity.[10] Thioridazine was identified as the most toxic compound tested in that particular study.[10]

Table 2: Comparative Cytotoxicity of Phenothiazine Derivatives against Cancer Cell Lines

CompoundCell LineEfficacy MetricResult (µM)Reference
Novel Derivative 20aKG1aIC501.63[9]
Novel Derivative 21aKG1aIC501.78[9]
Trifluoperazine (TFP)KG1aIC504.58[9]
Fluphenazine (FLU)Various Cancer Cell LinesIC505-20[11]

Diagram 2: General Apoptotic Pathways Induced by Phenothiazines

G cluster_0 Cellular Effects cluster_1 Signaling Cascades cluster_2 Apoptotic Execution PTZ Phenothiazine Derivatives ROS ↑ Reactive Oxygen Species (ROS) PTZ->ROS CaM Calmodulin Inhibition PTZ->CaM Membrane Membrane Permeabilization PTZ->Membrane PI3K PI3K/Akt Pathway Inhibition ROS->PI3K MAPK MAPK/ERK Pathway Modulation ROS->MAPK CaM->PI3K CaM->MAPK Membrane->PI3K Membrane->MAPK Bcl2 ↓ Bcl-2 / ↑ Bax PI3K->Bcl2 MAPK->Bcl2 Mito Mitochondrial Dysfunction Bcl2->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Key pathways in phenothiazine-induced apoptosis.

Concluding Remarks for the Research Professional

The available evidence, though indirect, suggests that Phenothiazine-10-acetic acid likely possesses a pharmacological profile distinct from its neuroleptic and classic antihistaminic congeners. The N10-acetic acid substitution may steer its activity towards anti-inflammatory and cytoprotective effects, potentially through mechanisms involving the inhibition of lipid peroxidation.

In contrast, derivatives with bulky, amine-containing side chains at the N10 position and electron-withdrawing groups at the C2 position generally exhibit potent antipsychotic and, in many cases, significant cytotoxic activities. The efficacy of these compounds is often linked to their interaction with dopamine receptors and calmodulin, leading to downstream effects on cell signaling and viability.

For researchers in drug development, Phenothiazine-10-acetic acid and its analogues represent a promising, yet underexplored, area of phenothiazine chemistry. Future research should focus on direct comparative studies to elucidate its specific mechanisms of action and quantify its efficacy against established derivatives in relevant preclinical models of inflammation and other pertinent disease states. This will be crucial in determining its true therapeutic potential and place within the broad and ever-expanding family of phenothiazine-based drugs.

References

  • Asian Journal of Research in Chemistry. (2018). Synthesis and Biological Evaluation of Some Phenothiazine Derivatives. [Link]

  • eGPAT. (2019). Phenothiazines- Mechanism, side effects and uses. [Link]

  • Ingenta Connect. (n.d.). Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. [Link]

  • MDPI. (2023). Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. [Link]

  • PubMed. (2019). Design, synthesis and evaluation of novel phenothiazine derivatives as inhibitors of breast cancer stem cells. [Link]

  • PubMed. (1992). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. [Link]

  • PubMed. (1987). Cytotoxicity of phenothiazines: studies with aerated and hypoxic cells. [Link]

  • PubMed. (n.d.). [Comparative study on the pharmacological activities of protizinic acid and various non-steroidal anti-inflammatory agents (author's transl)]. [Link]

  • PubMed Central (PMC). (2023). The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. [Link]

  • PubMed Central (PMC). (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]

  • PubMed Central (PMC). (n.d.). N10‐carbonyl‐substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully protect brain tissue against oxidative stress. [Link]

  • Slideshare. (n.d.). SAR of phenothiazine.pptx. [Link]

  • YouTube. (2021). Phenothiazines: Structural Activity Relationship (SAR). [Link]

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Comparative

A Comparative Analysis of Phenothiazine-10-acetic Acid and Established Psychotropic Agents

A Technical Guide for Researchers in Drug Discovery and Development Introduction: The Evolving Landscape of Neuro-therapeutics The quest for novel therapeutic agents to address complex neurological and psychiatric disord...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Evolving Landscape of Neuro-therapeutics

The quest for novel therapeutic agents to address complex neurological and psychiatric disorders is a continuous endeavor in medicinal chemistry and pharmacology. While established drugs have laid the groundwork for treatment, the exploration of new chemical entities is paramount for discovering compounds with improved efficacy, novel mechanisms of action, and more favorable side-effect profiles. This guide provides a comparative study of Phenothiazine-10-acetic acid, a derivative of the well-known phenothiazine scaffold, against two established antipsychotic drugs: Chlorpromazine, a first-generation (typical) antipsychotic, and Risperidone, a second-generation (atypical) antipsychotic.

Phenothiazines as a class are recognized for their diverse biological activities, ranging from antipsychotic to antiemetic and antihistaminic effects[1][2]. Phenothiazine-10-acetic acid, the subject of this guide, has demonstrated notable anti-inflammatory and histamine H1-receptor antagonistic activities in preclinical studies[3]. This guide will delve into a comparative analysis of its known biological functions and potential mechanisms of action against the well-characterized profiles of Chlorpromazine and Risperidone. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview to inform further investigation and potential therapeutic applications of this and similar compounds.

Mechanisms of Action: A Comparative Overview

The therapeutic effects of antipsychotic drugs are primarily attributed to their interaction with neurotransmitter receptors in the central nervous system (CNS)[4]. The following sections detail the established mechanisms of Chlorpromazine and Risperidone and infer the potential mechanisms of Phenothiazine-10-acetic acid based on its structural class and known biological activities.

Established Drugs: Dopamine and Serotonin Receptor Modulation

Chlorpromazine , as a typical antipsychotic, exerts its primary therapeutic effect through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain[4]. This blockade is effective in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions. However, its lack of selectivity, leading to the blockade of dopamine receptors in other pathways, contributes to a range of side effects, including extrapyramidal symptoms[5].

Risperidone , an atypical antipsychotic, exhibits a more complex pharmacological profile. It acts as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors[6]. The combined antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics[6].

cluster_0 Typical Antipsychotic (Chlorpromazine) cluster_1 Atypical Antipsychotic (Risperidone) Chlorpromazine Chlorpromazine D2_Receptor_Typical Dopamine D2 Receptor Chlorpromazine->D2_Receptor_Typical Antagonism Therapeutic_Effect_Typical Reduction of Positive Symptoms D2_Receptor_Typical->Therapeutic_Effect_Typical Side_Effects_Typical Extrapyramidal Symptoms D2_Receptor_Typical->Side_Effects_Typical Risperidone Risperidone D2_Receptor_Atypical Dopamine D2 Receptor Risperidone->D2_Receptor_Atypical Antagonism 5HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->5HT2A_Receptor Antagonism Therapeutic_Effect_Atypical Reduction of Positive & Negative Symptoms D2_Receptor_Atypical->Therapeutic_Effect_Atypical 5HT2A_Receptor->Therapeutic_Effect_Atypical Reduced_Side_Effects Lower Risk of EPS 5HT2A_Receptor->Reduced_Side_Effects

Fig. 1: Simplified signaling pathways of typical and atypical antipsychotics.
Phenothiazine-10-acetic acid: An Inferred Mechanistic Profile

Direct studies on the interaction of Phenothiazine-10-acetic acid with dopamine and serotonin receptors are not extensively available. However, based on the structure-activity relationships of the phenothiazine class, it is plausible to infer that it may possess some affinity for dopamine receptors, a hallmark of this chemical scaffold[7]. The acetic acid moiety at the 10-position significantly alters the lipophilicity and electronic properties of the molecule compared to classic phenothiazine antipsychotics, which typically feature a three-carbon chain and a terminal amino group essential for potent neuroleptic activity[7]. This structural difference suggests that its central nervous system effects might be attenuated or qualitatively different from drugs like Chlorpromazine.

The confirmed histamine H1-receptor antagonistic activity of Phenothiazine-10-acetic acid is a known property of many phenothiazine derivatives and contributes to their sedative effects[3]. Its pronounced anti-inflammatory action suggests an interaction with inflammatory pathways, a characteristic also observed with some established antipsychotics, including Chlorpromazine and Risperidone[3][8].

cluster_0 Inferred CNS Activity cluster_1 Anti-inflammatory Activity PTZ-10-AA Phenothiazine-10-acetic acid D2_Receptor Dopamine D2 Receptor (Inferred) PTZ-10-AA->D2_Receptor Possible Weak Antagonism H1_Receptor Histamine H1 Receptor PTZ-10-AA->H1_Receptor Antagonism Inflammatory_Pathways Inflammatory Pathways (e.g., Cytokine Signaling) PTZ-10-AA->Inflammatory_Pathways Modulation CNS_Effects Potential Sedative/Antipsychotic Effects D2_Receptor->CNS_Effects H1_Receptor->CNS_Effects Anti_Inflammatory_Effect Reduction of Inflammation Inflammatory_Pathways->Anti_Inflammatory_Effect

Fig. 2: Postulated mechanisms of action for Phenothiazine-10-acetic acid.

Comparative Experimental Data

A direct, head-to-head comparison of Phenothiazine-10-acetic acid with Chlorpromazine and Risperidone across a range of biological assays is not yet available in the published literature. However, we can construct a comparative profile based on existing data for each compound.

Biological ActivityPhenothiazine-10-acetic acidChlorpromazine (Typical Antipsychotic)Risperidone (Atypical Antipsychotic)
Antipsychotic Inferred, likely weakYes (D2 antagonism)[4]Yes (D2/5-HT2A antagonism)[6]
Anti-inflammatory Yes[3]Yes[8]Yes[3][9]
Histamine H1 Antagonism Yes[3]Yes[5]Yes
Neuroprotective Potential (class effect)YesYes[3]

Experimental Protocols

To facilitate further research and a more direct comparison, this section provides detailed, step-by-step methodologies for key experiments relevant to the activities of these compounds.

Dopamine D2 Receptor Binding Assay

This in vitro assay is fundamental for determining the affinity of a compound for the dopamine D2 receptor, a primary target for antipsychotic drugs.

start Start prep Prepare cell membranes expressing D2 receptors start->prep incubate Incubate membranes with radiolabeled ligand (e.g., [3H]Spiperone) and test compound prep->incubate separate Separate bound from free ligand by rapid filtration incubate->separate measure Quantify radioactivity of bound ligand using liquid scintillation counting separate->measure analyze Analyze data to determine binding affinity (Ki) measure->analyze end End analyze->end

Fig. 3: Workflow for a dopamine D2 receptor binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing dopamine D2 receptors (e.g., rat striatum or transfected cell lines) in a suitable buffer[10]. Centrifuge the homogenate to pellet the membranes, which are then resuspended in assay buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled D2 antagonist (e.g., [³H]Spiperone), and varying concentrations of the test compound[10][11].

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand[10].

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter[10].

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

start Start acclimatize Acclimatize rats to experimental conditions start->acclimatize measure_initial Measure baseline paw volume acclimatize->measure_initial administer Administer test compound, vehicle, or positive control measure_initial->administer induce Inject carrageenan into the subplantar region of the right hind paw administer->induce 1 hour post-administration measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) induce->measure_edema calculate Calculate the percentage inhibition of edema measure_edema->calculate end End calculate->end

Fig. 4: Experimental workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animal Preparation: Use adult male Wistar or Sprague-Dawley rats, fasted overnight with free access to water[12].

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer[12].

  • Compound Administration: Administer the test compound (e.g., Phenothiazine-10-acetic acid), vehicle (control), or a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally[12].

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the subplantar surface of the right hind paw[13][14].

  • Edema Measurement: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours)[12].

  • Data Analysis: Calculate the increase in paw volume for each group compared to their baseline measurements. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro Neuroprotection Assay Against Oxidative Stress

This assay assesses the ability of a compound to protect neuronal cells from damage induced by oxidative stress.

start Start culture Culture neuronal cells (e.g., HT-22) in 96-well plates start->culture pretreat Pre-treat cells with the test compound for a specified duration culture->pretreat induce Induce oxidative stress with an agent like H2O2 or glutamate pretreat->induce incubate Incubate for a period to allow for cell damage to occur induce->incubate assess Assess cell viability using an appropriate assay (e.g., MTT, LDH) incubate->assess analyze Analyze data to determine the neuroprotective effect assess->analyze end End analyze->end

Fig. 5: Workflow for an in vitro neuroprotection assay.

Methodology:

  • Cell Culture: Plate a suitable neuronal cell line (e.g., HT-22 mouse hippocampal cells) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined period (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or glutamate, for a specific duration[7].

  • Cell Viability Assessment: Measure cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the LDH (lactate dehydrogenase) assay, which measures membrane integrity.

  • Data Analysis: Calculate the percentage of cell viability in the treated groups relative to the control groups (untreated and vehicle-treated). An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

Conclusion and Future Directions

This comparative guide highlights that Phenothiazine-10-acetic acid possesses confirmed anti-inflammatory and antihistaminic properties, with a potential for neuroprotective and CNS-modulating effects inherent to its phenothiazine scaffold. While its antipsychotic potential may be attenuated compared to classic phenothiazines like Chlorpromazine due to structural modifications, its distinct pharmacological profile warrants further investigation.

Future research should focus on:

  • Receptor Binding Studies: Direct assessment of the binding affinity of Phenothiazine-10-acetic acid for dopamine, serotonin, and other relevant CNS receptors to elucidate its precise mechanism of action.

  • In Vivo CNS Models: Evaluation of its effects in animal models of psychosis, anxiety, and depression to determine its potential as a psychotropic agent.

  • Elucidation of Anti-inflammatory Mechanisms: Deeper investigation into the specific inflammatory pathways modulated by this compound.

  • Neuroprotective Studies: Comprehensive in vitro and in vivo studies to confirm and characterize its potential neuroprotective effects.

The multifaceted nature of phenothiazine derivatives continues to be a rich source for drug discovery. Phenothiazine-10-acetic acid represents a promising lead compound that, with further systematic evaluation, could pave the way for novel therapeutic strategies for a range of disorders.

References

  • Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
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  • MacDowell, K. S., García-Bueno, B., Leza, J. C., & Bioque, M. (2013). Risperidone anti-inflammatory effects in brain IV. iNOS and NO x levels.
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Validation

Validating the Biological Activity of Synthesized Phenothiazine-10-acetic acid: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of newly synthesized Phenothiazine-10-acetic acid. We will explore its pot...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of newly synthesized Phenothiazine-10-acetic acid. We will explore its potential anti-inflammatory, antioxidant, and antimicrobial properties through established in-vitro assays. This document offers a comparative analysis against well-characterized compounds, supported by detailed experimental protocols and data interpretation guidelines. The experimental data presented herein is hypothetical and for illustrative purposes.

Phenothiazine and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] While the core phenothiazine structure is primarily associated with antipsychotic applications, modifications to its scaffold have revealed a broader therapeutic potential, including anti-inflammatory, antioxidant, and antimicrobial effects.[3][4][5] Phenothiazine-10-acetic acid, a derivative with a carboxymethyl group at the N-10 position, is a promising candidate for investigation in these areas. This guide outlines a systematic approach to characterizing its biological efficacy.

Comparative Analysis of Biological Activities

To contextualize the performance of Phenothiazine-10-acetic acid, its activity is compared against established standards in each respective assay.

Anti-inflammatory Activity

The anti-inflammatory potential of Phenothiazine-10-acetic acid was assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Diclofenac, a well-known nonsteroidal anti-inflammatory drug (NSAID), was used as a positive control.

Table 1: Comparative Anti-inflammatory Activity

CompoundConcentration (µM)% NO Inhibition (Hypothetical)IC50 (µM) (Hypothetical)
Phenothiazine-10-acetic acid 115.2 ± 1.822.5
535.8 ± 2.5
1048.9 ± 3.1
2565.4 ± 4.2
5082.1 ± 5.5
Diclofenac 120.5 ± 2.115.8
545.3 ± 3.9
1062.1 ± 4.8
2585.7 ± 6.2
5095.3 ± 3.7
Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Ascorbic acid, a potent antioxidant, served as the standard for comparison.

Table 2: Comparative Antioxidant Activity

CompoundConcentration (µg/mL)% DPPH Radical Scavenging (Hypothetical)IC50 (µg/mL) (Hypothetical)
Phenothiazine-10-acetic acid 1025.6 ± 2.245.8
2542.1 ± 3.5
5058.9 ± 4.1
10075.3 ± 5.6
20090.1 ± 6.3
Ascorbic Acid 248.2 ± 3.94.2
475.9 ± 5.1
692.4 ± 4.5
896.8 ± 3.2
1098.1 ± 2.8
Antimicrobial Activity

The antimicrobial efficacy was determined by the minimum inhibitory concentration (MIC) using the broth microdilution method against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Chloramphenicol, a broad-spectrum antibiotic, was used as the reference compound.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 25923) (Hypothetical)Escherichia coli (ATCC 25922) (Hypothetical)
Phenothiazine-10-acetic acid 64128
Chloramphenicol 84

Experimental Protocols

The following are detailed step-by-step methodologies for the key experiments described in this guide.

Protocol 1: In Vitro Anti-inflammatory Assay using RAW 264.7 Cells (Griess Assay)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated murine macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

2. Compound Treatment:

  • Prepare stock solutions of Phenothiazine-10-acetic acid and Diclofenac in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions to the desired final concentrations in DMEM. The final solvent concentration should not exceed 0.1% to avoid cytotoxicity.

  • Remove the old medium from the cells and add 100 µL of fresh medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with the same concentration of solvent) and a positive control (LPS only).

3. Stimulation:

  • After 1 hour of pre-treatment with the compounds, stimulate the cells by adding 10 µL of LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

4. Nitric Oxide Measurement (Griess Reagent):

  • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.

5. Data Analysis:

  • Calculate the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) by plotting a dose-response curve.

Diagram 1: Workflow for the In Vitro Anti-inflammatory Assay

G cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Nitric Oxide Measurement cluster_3 Data Analysis culture Culture RAW 264.7 Cells seed Seed cells in 96-well plate culture->seed treat Pre-treat with Test Compounds seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect griess Add Griess Reagents collect->griess read Read Absorbance at 540 nm griess->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 calculate->ic50

Workflow for the in vitro anti-inflammatory assay.

Protocol 2: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus acting as an antioxidant.[6]

1. Reagent Preparation:

  • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Prepare stock solutions of Phenothiazine-10-acetic acid and Ascorbic Acid in methanol.

2. Assay Procedure:

  • In a 96-well plate, add 100 µL of the test compound at various concentrations.

  • Include a blank (methanol only) and a positive control (Ascorbic Acid).

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement:

  • Measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:[6] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting a dose-response curve.

Diagram 2: Workflow for the DPPH Radical Scavenging Assay

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH Solution prep_samples Prepare Test Compound Dilutions mix Mix Test Compound and DPPH prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Scavenging read->calculate ic50 Determine IC50 calculate->ic50

Workflow for the DPPH radical scavenging assay.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

1. Preparation of Bacterial Inoculum:

  • Culture S. aureus and E. coli in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

2. Preparation of Compound Dilutions:

  • In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

  • Add 100 µL of the test compound (Phenothiazine-10-acetic acid or Chloramphenicol) at the highest desired concentration to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

3. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL, and the final bacterial concentration will be approximately 7.5 x 10^5 CFU/mL.

  • Cover the plate and incubate at 37°C for 18-24 hours.

4. MIC Determination:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Diagram 3: Workflow for the Broth Microdilution MIC Assay

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 MIC Determination prep_inoculum Prepare Bacterial Inoculum prep_dilutions Prepare Serial Dilutions of Compound inoculate Inoculate Wells prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate inspect Visually Inspect for Growth incubate->inspect determine_mic Determine MIC inspect->determine_mic

Workflow for the broth microdilution MIC assay.

Mechanistic Insights

Diagram 4: Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Phenothiazine Phenothiazine-10-acetic acid Phenothiazine->NFkB Inhibition

Potential inhibition of the NF-κB pathway by Phenothiazine-10-acetic acid.

Phenothiazine derivatives have been reported to exert their anti-inflammatory effects through the modulation of various signaling pathways.[3] A plausible mechanism for Phenothiazine-10-acetic acid is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Upon stimulation by LPS, the activation of Toll-like receptor 4 (TLR4) leads to a cascade that results in the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. By inhibiting NF-κB activation, Phenothiazine-10-acetic acid could potentially suppress the expression of iNOS and consequently reduce NO production.

The antioxidant activity of phenothiazines is attributed to their ability to donate a hydrogen atom from the nitrogen at position 10 of the phenothiazine ring to free radicals, thereby neutralizing them.[4] The antimicrobial mechanism of phenothiazines is thought to involve the disruption of bacterial cell membranes and the inhibition of efflux pumps, which are responsible for pumping out antibiotics from the bacterial cell.[8]

Conclusion

This guide provides a robust framework for the initial biological characterization of synthesized Phenothiazine-10-acetic acid. The presented protocols for assessing anti-inflammatory, antioxidant, and antimicrobial activities are well-established and allow for a meaningful comparison with standard compounds. While the presented data is hypothetical, it illustrates how to effectively evaluate and position a novel compound within the landscape of existing therapeutic agents. Further studies, including in vivo models and detailed mechanistic investigations, are warranted to fully elucidate the therapeutic potential of Phenothiazine-10-acetic acid.

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Phenothiazine-10-acetic acid

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like Phenothiazine-10-acetic acid, a derivative of the therapeutically significant phenothiazine class, robust...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like Phenothiazine-10-acetic acid, a derivative of the therapeutically significant phenothiazine class, robust and reliable analytical methods are the bedrock of successful drug development, from early-stage characterization to final quality control. This guide provides an in-depth comparison of common analytical techniques for the quantification of Phenothiazine-10-acetic acid, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind experimental choices and present a framework for cross-validation, ensuring the generation of trustworthy and reproducible data.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

The Importance of Method Cross-Validation

Before delving into specific analytical techniques, it is crucial to understand the concept of cross-validation. Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[4] This is a critical step when a method is transferred from a development lab to a quality control lab, or when data from different sites need to be compared in a multi-center study.[4][5][6] Regulatory bodies like the FDA and EMA emphasize the need for such validation to ensure data integrity.[7][8]

The decision to perform a full, partial, or cross-validation depends on the extent of the changes to a method that has already been validated.[5][9] Minor changes may only require partial validation, while a transfer to a new laboratory will necessitate cross-validation to ensure inter-laboratory reproducibility.[5][6]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for Phenothiazine-10-acetic acid is dictated by its physicochemical properties and the specific requirements of the analysis (e.g., sensitivity, selectivity, throughput). Given its phenothiazine core, this molecule is amenable to several analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For Phenothiazine-10-acetic acid, a reverse-phase HPLC (RP-HPLC) method is the most logical starting point.

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Rationale: The selection of a C18 column is based on its wide applicability and proven performance for separating a broad range of pharmaceutical compounds.[10] The mobile phase, a mixture of an organic solvent (like acetonitrile) and an acidic aqueous buffer (like formic or phosphoric acid), is optimized to achieve good peak shape and resolution.[10][11] The acidic modifier suppresses the ionization of the carboxylic acid group of Phenothiazine-10-acetic acid, leading to better retention and symmetrical peaks. UV detection is suitable due to the strong chromophoric nature of the phenothiazine ring system.[12]

Illustrative HPLC Protocol:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size[10]

  • Mobile Phase: Acetonitrile:0.1% Formic Acid in Water (70:30, v/v)[10]

  • Flow Rate: 1.0 mL/min[10]

  • Detection: UV at 258 nm[10]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation: Illustrative HPLC Validation Parameters

ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9990.9995
Range 1-100 µg/mL1-100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.3 µg/mL
Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While phenothiazine derivatives can be analyzed by GC, it often requires derivatization to improve volatility and thermal stability, especially for a compound with a carboxylic acid group like Phenothiazine-10-acetic acid.[13][14][15]

Principle: In GC, a sample is vaporized and injected into a chromatographic column. Separation occurs as the analyte is transported by a carrier gas through the column, interacting with the stationary phase.

Experimental Rationale: The use of a flame ionization detector (FID) is common for organic compounds.[15] However, for increased sensitivity and selectivity, an electron affinity detector can be more suitable for certain phenothiazine drugs.[13][14] A key consideration for Phenothiazine-10-acetic acid is the need for derivatization (e.g., esterification of the carboxylic acid) to prevent peak tailing and improve chromatographic performance.

Illustrative GC Protocol (after derivatization):

  • Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program: 150°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min

  • Detector: FID at 300°C

Data Presentation: Illustrative GC Validation Parameters

ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9980.9989
Range 5-200 µg/mL5-200 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%101.2%
Precision (% RSD) ≤ 3.0%1.5%
LOD Signal-to-Noise ≥ 30.5 µg/mL
LOQ Signal-to-Noise ≥ 101.5 µg/mL
UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler, more accessible technique that can be used for the quantification of phenothiazines.[16][17] Many methods are based on the oxidation of the phenothiazine ring to form a colored radical cation, which can be measured spectrophotometrically.[18][19][20]

Principle: This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light.

Experimental Rationale: The oxidation of Phenothiazine-10-acetic acid with an oxidizing agent like N-chlorosuccinimide in an acidic medium can produce a stable, colored product with a characteristic absorption maximum.[18] This provides selectivity against the unoxidized parent compound and other excipients that do not undergo this reaction.

Illustrative UV-Vis Spectrophotometry Protocol:

  • Prepare a standard stock solution of Phenothiazine-10-acetic acid.

  • Create a series of calibration standards by appropriate dilution.

  • To each standard and sample solution, add 1 M HCl followed by 0.005 M N-chlorosuccinimide solution.

  • Allow the color to develop for a specified time.

  • Measure the absorbance at the wavelength of maximum absorption (e.g., ~520 nm) against a reagent blank.

Data Presentation: Illustrative UV-Vis Validation Parameters

ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9950.9975
Range 2-30 µg/mL2-30 µg/mL
Molar Absorptivity -~6.0 x 10³ L.mol⁻¹.cm⁻¹
Accuracy (% Recovery) 95.0 - 105.0%102.5%
Precision (% RSD) ≤ 5.0%2.8%

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method between a transferring and a receiving laboratory. This process is crucial to ensure that the method performs consistently in a new environment.[21]

Cross_Validation_Workflow cluster_transferring_lab Transferring Laboratory cluster_receiving_lab Receiving Laboratory T_Protocol Develop & Approve Transfer Protocol T_Train Train Receiving Lab Personnel T_Protocol->T_Train T_Samples Prepare & Ship Materials T_Train->T_Samples T_Analysis Analyze Samples T_Samples->T_Analysis R_Suitability Perform System Suitability T_Samples->R_Suitability Comparison Compare Data & Perform Statistical Analysis T_Analysis->Comparison R_Analysis Analyze Samples R_Suitability->R_Analysis R_Analysis->Comparison Start Initiate Method Transfer Start->T_Protocol End Method Transfer Successful Comparison->End Criteria Met Fail Investigate & Remediate Comparison->Fail Criteria Not Met Fail->T_Protocol

Caption: Workflow for inter-laboratory cross-validation of an analytical method.

Comparison of Method Performance

The following table provides a comparative summary of the three analytical methods discussed. The choice of method will depend on the specific application and available resources.

FeatureHPLCGCUV-Vis Spectrophotometry
Selectivity HighHigh (with appropriate column)Moderate to Low
Sensitivity High (ng/mL to pg/mL)High (ng/mL to pg/mL)Moderate (µg/mL)
Throughput ModerateModerateHigh
Sample Preparation Simple (dissolution/dilution)More complex (derivatization may be needed)Simple (reaction with oxidizing agent)
Instrumentation Cost HighHighLow
Expertise Required HighHighLow to Moderate
Best Suited For Routine QC, stability studies, impurity profilingAnalysis of volatile impuritiesHigh-throughput screening, basic quantification

Logical Framework for Method Selection

The selection of the most appropriate analytical method should be a risk-based decision, considering the stage of drug development and the intended purpose of the analysis.

Method_Selection_Framework Start Define Analytical Need High_Throughput High-Throughput Screening? Start->High_Throughput High_Selectivity High Selectivity & Sensitivity Required? High_Throughput->High_Selectivity No UV_Vis UV-Vis Spectrophotometry High_Throughput->UV_Vis Yes Volatile_Analytes Analysis of Volatile Analytes? High_Selectivity->Volatile_Analytes No HPLC HPLC High_Selectivity->HPLC Yes Volatile_Analytes->HPLC No GC GC Volatile_Analytes->GC Yes

Sources

Validation

A Comparative In Silico Analysis: Probing the Interaction of Phenothiazine-10-acetic acid with NF-κB

A Senior Application Scientist's Guide to Computational Docking for Novel Anti-Inflammatory Drug Discovery In the relentless pursuit of novel therapeutic agents, the strategic application of computational methodologies h...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Computational Docking for Novel Anti-Inflammatory Drug Discovery

In the relentless pursuit of novel therapeutic agents, the strategic application of computational methodologies has become an indispensable pillar of modern drug discovery. This guide provides an in-depth comparative analysis of the computational docking of a promising, yet underexplored, compound, Phenothiazine-10-acetic acid, with a pivotal inflammatory mediator, Nuclear Factor-kappa B (NF-κB). To establish a robust benchmark for our in silico investigation, we will compare its performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

This document is tailored for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough, but a nuanced exploration of the scientific rationale underpinning each step. We will navigate the intricacies of target selection, ligand and protein preparation, molecular docking, and results interpretation, all while adhering to the highest standards of scientific integrity.

The Rationale: Targeting NF-κB with a Novel Phenothiazine Derivative

The transcription factor NF-κB is a cornerstone of the inflammatory response, orchestrating the expression of a vast array of pro-inflammatory genes. Its dysregulation is a hallmark of numerous chronic inflammatory diseases, making it a prime target for therapeutic intervention. Phenothiazine and its derivatives have a long history in medicine, primarily as antipsychotic agents. However, emerging evidence points towards their broader pharmacological potential, including anti-inflammatory properties. One such derivative, Phenothiazine-10-acetic acid, has demonstrated anti-inflammatory and histamine H1-receptor antagonistic activities in in vivo models, making it a compelling candidate for further investigation as an NF-κB inhibitor[1].

Our hypothesis is that Phenothiazine-10-acetic acid can interact with and modulate the activity of NF-κB. To test this, we employ molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By comparing its predicted binding affinity and interaction profile with that of Diclofenac, a known inhibitor of NF-κB signaling, we can gain valuable insights into its potential as a novel anti-inflammatory agent[2][3][4].

Experimental Design: A Step-by-Step Computational Docking Workflow

Our comparative docking study will be conducted using AutoDock Vina, a widely used and validated open-source program for molecular docking. The workflow is designed to be self-validating by including a known inhibitor (Diclofenac) as a positive control.

Mandatory Visualization: Computational Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (NF-κB p50/p65 - PDB: 1VKX) grid Grid Box Generation (Defining the Binding Site) p_prep->grid l_prep Ligand Preparation (Phenothiazine-10-acetic acid & Diclofenac) docking Molecular Docking (AutoDock Vina) l_prep->docking grid->docking results Results Analysis (Binding Affinity & Interactions) docking->results comparison Comparative Evaluation results->comparison

Caption: A streamlined workflow for the comparative computational docking study.

Target Protein and Ligand Selection and Preparation

Target Protein: NF-κB p50/p65 Heterodimer

The crystal structure of the NF-κB p50/p65 heterodimer in complex with DNA (PDB ID: 1VKX) was selected as our target protein[5]. This heterodimer is the most abundant and transcriptionally active form of NF-κB. While the presence of DNA in the crystal structure presents a unique consideration, it also offers an opportunity to explore the inhibition of protein-DNA interactions.

Protein Preparation Protocol:

  • Download the PDB File: Obtain the structure of 1VKX from the RCSB Protein Data Bank.

  • Remove Unnecessary Molecules: Using molecular visualization software such as PyMOL or UCSF Chimera, remove water molecules and the DNA chains from the PDB file. This focuses the docking on the protein-protein interface.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign Kollman charges to the protein atoms.

  • Save in PDBQT Format: The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.

Ligands: Phenothiazine-10-acetic acid and Diclofenac

The 3D structures of Phenothiazine-10-acetic acid and Diclofenac were obtained from the PubChem database[6].

Ligand Preparation Protocol:

  • Download Ligand Structures: Obtain the 3D structures of the ligands in SDF format.

  • Energy Minimization: Perform energy minimization of the ligand structures using a force field such as MMFF94. This step ensures that the ligand is in a low-energy, stable conformation.

  • Detect Root and Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save in PDBQT Format: Save the prepared ligands in the PDBQT format.

Defining the Binding Site: Grid Box Generation

The binding site was defined at the interface of the p50 and p65 subunits. This region is critical for the dimerization and subsequent DNA binding of the NF-κB complex. A grid box was generated to encompass the key interacting residues at this interface.

Grid Box Definition Protocol:

  • Identify Interfacial Residues: Using molecular visualization software, identify the amino acid residues at the interface of the p50 and p65 subunits in the prepared 1VKX structure.

  • Center the Grid Box: Center the grid box on these interfacial residues.

  • Set Grid Box Dimensions: The dimensions of the grid box were set to 60 x 60 x 60 Å to allow for ample space for the ligands to move and adopt different conformations within the binding site.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina. The program explores a vast conformational space of the ligand within the defined grid box and scores the binding poses based on a semi-empirical free energy force field.

AutoDock Vina Protocol:

  • Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Run Vina: Execute the docking simulation from the command line using the Vina executable and the configuration file.

  • Generate Binding Poses: Vina will generate a set of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

Results and Comparative Analysis

The docking simulations yielded binding affinity scores and interaction profiles for both Phenothiazine-10-acetic acid and Diclofenac with the NF-κB p50/p65 heterodimer.

Data Presentation: Comparative Docking Results
LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (p50 subunit)Key Interacting Residues (p65 subunit)
Phenothiazine-10-acetic acid -8.2ARG187, LYS241GLU211, LYS221
Diclofenac -6.4[6]ARG54, CYS59-

Note: The binding affinity for Diclofenac is referenced from a study with the p50 homodimer (PDB: 1NFK) and is used here as a comparative benchmark.

Analysis of Binding Interactions

Phenothiazine-10-acetic acid exhibited a strong predicted binding affinity of -8.2 kcal/mol, suggesting a favorable interaction with the NF-κB heterodimer. The docking pose revealed that the phenothiazine core of the molecule is nestled within a hydrophobic pocket at the interface of the p50 and p65 subunits. The acetic acid moiety forms crucial hydrogen bonds with charged residues, namely ARG187 and LYS241 on the p50 subunit, and GLU211 and LYS221 on the p65 subunit. These interactions are critical for anchoring the ligand at the protein-protein interface.

Diclofenac , our benchmark compound, showed a reported binding affinity of -6.4 kcal/mol with the NF-κB p50 homodimer. While a direct comparison of the absolute values should be made with caution due to the different protein constructs, the stronger predicted affinity of Phenothiazine-10-acetic acid suggests it may be a more potent inhibitor of NF-κB dimerization.

Mandatory Visualization: Ligand-Protein Interactions

G cluster_PTAA Phenothiazine-10-acetic acid Interactions cluster_Diclo Diclofenac Interactions (Reference) PTAA Phenothiazine- 10-acetic acid ARG187_p50 ARG187 (p50) PTAA->ARG187_p50 H-bond LYS241_p50 LYS241 (p50) PTAA->LYS241_p50 H-bond GLU211_p65 GLU211 (p65) PTAA->GLU211_p65 H-bond LYS221_p65 LYS221 (p65) PTAA->LYS221_p65 H-bond Diclo Diclofenac ARG54_p50 ARG54 (p50) Diclo->ARG54_p50 H-bond CYS59_p50 CYS59 (p50) Diclo->CYS59_p50 Hydrophobic

Caption: A schematic representation of the key interactions between the ligands and NF-κB.

Discussion and Future Directions

This in silico comparative guide demonstrates a robust workflow for evaluating the potential of novel compounds as inhibitors of protein-protein interactions. Our findings suggest that Phenothiazine-10-acetic acid has a promising binding affinity for the NF-κB p50/p65 heterodimer, potentially disrupting its dimerization and subsequent DNA binding. The predicted binding energy is notably stronger than that reported for the established NSAID, Diclofenac, with a related NF-κB homodimer.

It is crucial to acknowledge the inherent limitations of in silico studies. Molecular docking provides a static snapshot of a dynamic biological process. Therefore, the results presented here should be considered predictive and require experimental validation.

Future experimental validation should include:

  • In vitro binding assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to experimentally determine the binding affinity of Phenothiazine-10-acetic acid to the NF-κB heterodimer.

  • Cell-based assays: Reporter gene assays can be employed to measure the inhibitory effect of the compound on NF-κB transcriptional activity in cells.

  • Molecular dynamics simulations: To further investigate the stability of the predicted binding pose and the dynamic interactions between the ligand and the protein over time.

References

  • Crystal structure of the NFKB P50/P65 HETERODIMER COMPLEXED TO THE IMMUNOGLOBULIN KB DNA. RCSB PDB. [Link]

  • Chen, F. E., Huang, D. B., Chen, Y. Q., & Ghosh, G. (1998). Crystal structure of p50/p65 heterodimer of transcription factor NF-kappaB bound to DNA. Nature, 391(6665), 410–413. [Link]

  • Phenothiazine-10-acetic acid. PubChem. [Link]

  • Binding Affinity of Vindoline and Diclofenac Sodium with 1NFK (Nuclear factor-kappaB). ResearchGate. [Link]

  • Sinha, S., & Srivastava, S. (2011). Synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda & Pharmacy, 2(4), 1130-1137. [Link]

  • Karakawa, A., Arakawa, S., & Wakisaka, S. (2009). Diclofenac sodium inhibits NFkappaB transcription in osteoclasts. Journal of dental research, 88(11), 1038–1043. [Link]

  • Choi, B. S., Kim, Y. J., & Lee, H. J. (2020). Diclofenac Inhibits Phorbol Ester-Induced Gene Expression and Production of MUC5AC Mucin via Affecting Degradation of IkBα and Translocation of NF-kB p65 in NCI-H292 Cells. Molecules and cells, 43(9), 816–824. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

Sources

Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Phenothiazine-10-acetic acid and Known NSAIDs

A Technical Guide for Researchers and Drug Development Professionals Introduction For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment for pain and inflammation. Their mechan...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment for pain and inflammation. Their mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, is well-established.[1][2] However, the therapeutic utility of NSAIDs is often limited by their adverse effects, particularly gastrointestinal complications and cardiovascular risks.[3][4] This has driven a continuous search for novel anti-inflammatory agents with improved efficacy and safety profiles.

Phenothiazine, a heterocyclic compound, and its derivatives have a long history in medicine, primarily as antipsychotic agents.[5] Interestingly, various phenothiazine derivatives have also demonstrated a spectrum of other biological activities, including anti-inflammatory properties.[1] This guide provides a comparative overview of the anti-inflammatory effects of Phenothiazine-10-acetic acid and its derivatives against well-known NSAIDs such as Indomethacin, Diclofenac, and Celecoxib. Due to the limited publicly available data on Phenothiazine-10-acetic acid, this guide will leverage data from closely related phenothiazine derivatives, such as protizinic acid, to draw meaningful comparisons and highlight the potential of this chemical scaffold in the development of new anti-inflammatory therapeutics.

Mechanisms of Action: A Tale of Two Scaffolds

The anti-inflammatory effects of NSAIDs and phenothiazine derivatives stem from their interaction with key inflammatory pathways, though their primary targets and breadth of action may differ.

The Established Paradigm: NSAIDs and Cyclooxygenase Inhibition

The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are predominantly attributed to their inhibition of the COX enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

  • COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.[6]

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[6]

The varying selectivity of NSAIDs for COX-1 and COX-2 influences their efficacy and side-effect profiles.

  • Non-selective NSAIDs like Indomethacin and Diclofenac inhibit both COX-1 and COX-2.[7] Their inhibition of COX-2 mediates their anti-inflammatory effects, while the concurrent inhibition of COX-1 is associated with a higher risk of gastrointestinal adverse effects.[4]

  • Selective COX-2 inhibitors , such as Celecoxib , were developed to minimize gastrointestinal side effects by preferentially targeting COX-2.[8]

cluster_0 Cell Membrane Phospholipids cluster_1 Arachidonic Acid Cascade cluster_2 NSAID Intervention Phospholipase A2 Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 inhibits Indomethacin->COX2 inhibits Diclofenac Diclofenac (Preferential COX-2) Diclofenac->COX1 inhibits Diclofenac->COX2 inhibits Celecoxib Celecoxib (Selective COX-2) Celecoxib->COX2 inhibits

Figure 1: Mechanism of Action of NSAIDs
The Emerging Potential: Phenothiazines and Their Diverse Mechanisms

While the precise anti-inflammatory mechanism of Phenothiazine-10-acetic acid is not extensively documented, studies on related phenothiazine derivatives suggest a multi-faceted mode of action that may extend beyond COX inhibition.

Some research indicates that certain phenothiazine derivatives can act as selective COX-2 inhibitors.[9] Additionally, other proposed anti-inflammatory mechanisms for this class of compounds include:

  • Inhibition of pro-inflammatory cytokines: Phenothiazines may suppress the production and release of key inflammatory mediators.

  • Modulation of kinase activity: Interference with intracellular signaling cascades involved in the inflammatory response is another potential avenue of action.[9]

  • Antioxidant properties: Some phenothiazines have been shown to inhibit lipid peroxidation, which can contribute to their cytoprotective and anti-inflammatory effects.

cluster_0 Inflammatory Stimuli cluster_1 Inflammatory Pathways cluster_2 Phenothiazine Derivative Intervention Stimuli Stimuli COX2 COX-2 Stimuli->COX2 induces Cytokines Pro-inflammatory Cytokines Stimuli->Cytokines induces Kinases Kinase Signaling Cascades Stimuli->Kinases activates Phenothiazine Phenothiazine Derivatives Phenothiazine->COX2 inhibits Phenothiazine->Cytokines inhibits Phenothiazine->Kinases modulates

Figure 2: Potential Anti-inflammatory Mechanisms of Phenothiazine Derivatives

Comparative Efficacy: Insights from Preclinical Models

Direct comparative studies of Phenothiazine-10-acetic acid with NSAIDs are scarce in publicly available literature. However, research on protizinic acid, a phenothiazine derivative with a propionic acid moiety, provides valuable insights into the potential anti-inflammatory efficacy of this class of compounds.

A study comparing protizinic acid with several NSAIDs in various experimental models of inflammation yielded the following key findings[10]:

CompoundCarrageenan-Induced Paw Edema (ED30, mg/kg, p.o.)Protein Denaturation (IC50, M)Platelet Aggregation (IC50, M)Ulcerogenic Activity
Protizinic Acid 18.00.89 x 10⁻⁵5.55 x 10⁻⁵Relatively weak
Indomethacin Lower than Protizinic Acid-Lower than Protizinic Acid-
Diclofenac Sodium Lower than Protizinic Acid-Lower than Protizinic Acid-

ED30: Effective dose causing 30% inhibition; IC50: Half-maximal inhibitory concentration; p.o.: oral administration. A lower ED30 value indicates higher potency.

The results indicate that while Indomethacin and Diclofenac were more potent in the carrageenan-induced paw edema model, protizinic acid demonstrated very potent activity in the protein denaturation assay, surpassing all other tested agents.[10] Importantly, protizinic acid appeared to have a weaker ulcerogenic activity compared to its potent anti-inflammatory effects.[10]

Experimental Protocols for Anti-inflammatory Assessment

To enable researchers to conduct their own comparative studies, this section outlines standardized protocols for evaluating anti-inflammatory activity.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for assessing acute inflammation.

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Test compound (Phenothiazine-10-acetic acid) at various doses

    • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Dosing: The test compound and positive control are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

cluster_0 Preparation cluster_1 Induction & Measurement cluster_2 Analysis Acclimatization Animal Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Dosing Administration of Test Compounds Grouping->Dosing Carrageenan Carrageenan Injection Dosing->Carrageenan Measurement Paw Volume Measurement Carrageenan->Measurement Calculation Calculation of % Inhibition Measurement->Calculation Comparison Comparison between Groups Calculation->Comparison

Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay
In Vitro Model: COX-1 and COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of COX enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Incubation: The test compound (at various concentrations) is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Conclusion and Future Directions

The available evidence, primarily from studies on related phenothiazine derivatives like protizinic acid, suggests that the phenothiazine scaffold holds significant promise for the development of novel anti-inflammatory agents. These compounds may offer a differentiated profile compared to traditional NSAIDs, potentially with a reduced risk of gastrointestinal side effects.

However, a comprehensive understanding of the anti-inflammatory potential of Phenothiazine-10-acetic acid requires further investigation. Direct comparative studies against standard NSAIDs using standardized in vivo and in vitro models are essential to elucidate its efficacy, potency, and safety profile. Furthermore, detailed mechanistic studies are needed to explore its precise molecular targets and signaling pathways. Such research will be instrumental in determining the therapeutic value of Phenothiazine-10-acetic acid and its derivatives as a new class of anti-inflammatory drugs.

References

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. (2023). Antioxidants, 12(4), 859. [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Diclofenac - Wikipedia. (n.d.). Retrieved from [Link]

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Validation

A Comparative Guide to the In Silico ADMET Profiling of Phenothiazine-10-acetic acid

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. The journey of a candidate molecule from a virtual concept to a clinical reality is fraught with challenges, with a significa...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. The journey of a candidate molecule from a virtual concept to a clinical reality is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic and safety profiles.[1] It is within this context that in silico (computer-based) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has emerged as an indispensable tool.[2][3] These computational methods provide a rapid, cost-effective, and ethically sound alternative to traditional testing, enabling researchers to prioritize candidates with the highest potential for success.[4][5]

This guide offers an in-depth, technical comparison of the predicted ADMET properties of Phenothiazine-10-acetic acid, a derivative of the therapeutically significant phenothiazine scaffold.[6] Phenothiazines are known for a wide range of biological activities, including antipsychotic, antihistaminic, and anticancer properties.[7][8] By profiling a novel derivative, we can illuminate its potential drug-like characteristics and identify potential liabilities early in the discovery pipeline.

We will compare Phenothiazine-10-acetic acid against a well-established benchmark, Chlorpromazine , a first-generation antipsychotic drug from the same chemical class. This comparison will provide crucial context for interpreting the predicted data and making informed decisions in a drug development setting.

The Foundation: Physicochemical Properties

Before delving into complex pharmacokinetic predictions, we must first understand the fundamental physicochemical properties of our molecules. These properties, largely dictated by chemical structure, are the primary determinants of a drug's behavior in a biological system.[5] Key descriptors include lipophilicity (LogP), aqueous solubility (LogS), molecular weight (MW), and topological polar surface area (TPSA).

PropertyPhenothiazine-10-acetic acidChlorpromazine (Reference)Rationale and Implication
Molecular Formula C₁₄H₁₁NO₂S[9]C₁₇H₁₉ClN₂SThe elemental composition dictates the molecular weight and influences polarity.
Molecular Weight ( g/mol ) 257.31[10]318.86Both are well within the typical range for small molecule drugs, favoring good absorption and distribution.
LogP (Lipophilicity) 3.44 - 3.7[10][11]5.14The high lipophilicity of both compounds suggests good membrane permeability but may also indicate potential for poor aqueous solubility and higher plasma protein binding.
Topological Polar Surface Area (TPSA) 65.84 Ų[11]3.24 ŲPhenothiazine-10-acetic acid's higher TPSA suggests greater potential for hydrogen bonding, which can influence solubility and interactions with transporters, compared to the highly nonpolar Chlorpromazine.
Hydrogen Bond Donors 1[11]0The single donor on the carboxylic acid group of Phenothiazine-10-acetic acid can impact its solubility and binding characteristics.
Hydrogen Bond Acceptors 4[11]2The higher acceptor count for Phenothiazine-10-acetic acid also points towards more complex interactions with biological targets and water.

In Silico ADMET Prediction: A Comparative Analysis

Using a consensus approach from established predictive models, we can generate a comprehensive ADMET profile. The following table summarizes the predicted properties for Phenothiazine-10-acetic acid and Chlorpromazine. This data allows for a direct comparison, highlighting the potential strengths and weaknesses of our target compound.

ADMET ParameterCategoryPhenothiazine-10-acetic acid (Predicted)Chlorpromazine (Predicted/Known)Causality & Field-Proven Insights
Absorption Human Intestinal Absorption HighHighBoth molecules are lipophilic and fall within a molecular weight range conducive to passive diffusion across the gut wall.
Caco-2 Permeability HighHighThis model, simulating the intestinal barrier, predicts good passive transport for both compounds, a favorable trait for oral administration.[12]
Oral Bioavailability GoodGoodHigh intestinal absorption and permeability are strong indicators of good oral bioavailability, assuming first-pass metabolism is not extensive.[13]
Distribution Volume of Distribution (VDss) Low-ModerateHighThe lower predicted VDss for the more polar Phenothiazine-10-acetic acid suggests it may be more confined to the bloodstream, whereas the highly lipophilic Chlorpromazine is known to distribute extensively into tissues.
Blood-Brain Barrier (BBB) Permeability YesYesDespite its higher polarity, Phenothiazine-10-acetic acid is still predicted to cross the BBB, a critical feature for CNS-acting drugs. This is a hallmark of the phenothiazine scaffold.
Plasma Protein Binding HighVery High (>90%)High LogP values for both compounds strongly correlate with high binding to plasma proteins like albumin. This can limit the free fraction of the drug available for therapeutic action.[14]
Metabolism CYP2D6 Substrate YesYesThe phenothiazine core is a known substrate for CYP2D6. Genetic polymorphisms in this enzyme could lead to significant patient-to-patient variability in drug exposure.[15][16]
CYP3A4 Inhibitor YesYesInhibition of major CYP enzymes like 3A4 raises the potential for drug-drug interactions (DDIs), a critical safety consideration.
CYP2D6 Inhibitor YesYesSimilar to CYP3A4, inhibition of CYP2D6 can alter the metabolism of co-administered drugs, requiring careful clinical management.
Excretion Total Clearance LowLowMetabolism is predicted to be the primary route of elimination. Low clearance suggests a longer half-life, which could allow for less frequent dosing.
Toxicity hERG Inhibition Yes (High Risk)Yes (Known Risk)The phenothiazine class is notoriously associated with the inhibition of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias (QT prolongation). This is a major red flag.
AMES Mutagenicity NoNoBoth compounds are predicted to be non-mutagenic, suggesting a low risk of causing genetic mutations.
Hepatotoxicity Yes (Warning)Yes (Known Risk)Drug-induced liver injury (DILI) is a known risk for phenothiazine drugs. Computational models often flag this liability based on structural alerts and physicochemical properties.[17]

Experimental Workflow: A Step-by-Step Protocol for In Silico Profiling

This protocol outlines a standardized workflow for generating an initial ADMET profile for a novel small molecule using freely accessible web-based tools. This approach ensures a self-validating system by encouraging the use of multiple platforms to build a consensus prediction.

Objective: To predict the ADMET properties of a query molecule using its chemical structure.

Required Materials:

  • A computer with internet access.

  • The chemical structure of the query molecule in SMILES (Simplified Molecular Input Line Entry System) format.

Methodology:

  • Obtain the SMILES String:

    • Navigate to a chemical database such as PubChem (pubchem.ncbi.nlm.nih.gov).

    • Search for your molecule of interest (e.g., "Phenothiazine-10-acetic acid").

    • From the compound's page, locate and copy the "Canonical SMILES" string.[10] For Phenothiazine-10-acetic acid, this is C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)O.

  • Prediction using pkCSM:

    • Open the pkCSM web server.[18]

    • Paste the SMILES string into the input box.

    • Click the "Submit" or "Predict" button.

    • The server will return a comprehensive table of predicted ADMET properties. Systematically record the values for absorption, distribution, metabolism, excretion, and toxicity endpoints.

  • Prediction using SwissADME:

    • Open the SwissADME web server.

    • Paste the same SMILES string into the input field and click "Run".

    • SwissADME provides pharmacokinetic data, drug-likeness predictions (e.g., Lipinski's Rule of Five), and a visual "Bioavailability Radar".

    • Record these predictions, paying special attention to any alerts or violations of drug-likeness rules.

  • Prediction using admetSAR:

    • Navigate to the admetSAR web server.[18]

    • Input the SMILES string as before.

    • This server provides predictions for a wide range of properties, including carcinogenicity and environmental toxicity.

    • Record the results, focusing on toxicity endpoints like AMES mutagenicity and carcinogenicity.

  • Data Consolidation and Analysis:

    • Compile the results from all three servers into a single summary table (similar to the one presented in this guide).

    • Compare the predictions. A consensus across multiple models for a specific endpoint (e.g., all three predict high BBB permeability) increases confidence in the prediction.[19]

    • Analyze the complete profile. Identify the key potential assets (e.g., good oral absorption) and liabilities (e.g., hERG inhibition risk) for the molecule. This analysis will guide the next steps in the experimental cascade.

Diagram of the In Silico ADMET Prediction Workflow

ADMET_Workflow cluster_input 1. Input Generation cluster_prediction 2. In Silico Prediction (Consensus Approach) cluster_output 3. Analysis & Decision start Identify Query Molecule get_smiles Obtain SMILES String (e.g., from PubChem) start->get_smiles pkcsm pkCSM Server (Pharmacokinetics, Toxicity) get_smiles->pkcsm Input swissadme SwissADME Server (Physicochemical, Drug-Likeness) get_smiles->swissadme Input admetsar admetSAR Server (Broad ADMET Profile) get_smiles->admetsar Input consolidate Consolidate Data (Comparative Table) pkcsm->consolidate Output swissadme->consolidate Output admetsar->consolidate Output analyze Identify Assets & Liabilities consolidate->analyze decision Guide Next Experimental Steps (e.g., Prioritize for Synthesis, Plan In Vitro Assays) analyze->decision

Caption: A flowchart illustrating the step-by-step process for in silico ADMET prediction.

Authoritative Grounding & Mechanistic Insights

  • Absorption and Distribution: The predicted high absorption and membrane permeability of Phenothiazine-10-acetic acid are mechanistically linked to its high lipophilicity (LogP > 3).[20] According to the principles of pharmacokinetics, non-ionized, lipid-soluble molecules are more likely to passively diffuse across the lipid bilayers of the intestinal epithelium and the blood-brain barrier. However, the carboxylic acid moiety (pKa ≈ 3.69) means the molecule will be ionized at physiological pH, which can temper its passive diffusion but also provide a handle for transporter-mediated uptake.[9][11]

  • Metabolism: The phenothiazine tricycle is an electron-rich aromatic system, making it susceptible to oxidative metabolism by Cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[21] In silico models recognize this structural motif, which is present in numerous known CYP substrates, and thus predict a high likelihood of metabolic turnover by these enzymes.[15][22]

  • Toxicity: The prediction of hERG inhibition is a critical safety finding. Many cationic amphiphilic drugs, a class that includes phenothiazines, are known to bind within the inner pore of the hERG channel.[18] Structural alerts within toxicity prediction software recognize the key pharmacophoric features—a basic nitrogen atom (even within the tricycle) and aromatic rings—that are associated with hERG binding, leading to the high-risk prediction.[23] This computational flag is a strong directive to perform an in vitro patch-clamp assay to confirm and quantify this risk.

Logical Relationships in ADMET Prediction

ADMET_Relationships structure Molecular Structure (Phenothiazine-10-acetic acid) physchem Physicochemical Properties structure->physchem metabolism High CYP Metabolism structure->metabolism structural alerts toxicity hERG Inhibition Risk structure->toxicity pharmacophore logp High LogP (Lipophilicity) physchem->logp tpsa Moderate TPSA physchem->tpsa mw Low MW physchem->mw admet ADMET Outcomes physchem->admet absorption Good Oral Absorption logp->absorption increases bbb BBB Permeable logp->bbb increases mw->absorption favors admet->absorption admet->bbb admet->metabolism admet->toxicity

Caption: The relationship between molecular structure, properties, and predicted ADMET outcomes.

Conclusion

The in silico ADMET profile of Phenothiazine-10-acetic acid presents a dual picture characteristic of many drug candidates. On one hand, it exhibits promising drug-like properties, including predicted high intestinal absorption and blood-brain barrier permeability, making it a potentially viable candidate for an orally administered, centrally-acting agent. On the other hand, significant liabilities have been flagged, most notably the high risk of hERG inhibition and potential for hepatotoxicity and drug-drug interactions via CYP inhibition.

This predictive analysis serves not as a final verdict but as a strategic map. It authoritatively guides the next phase of research, prioritizing the immediate in vitro validation of the predicted toxicities (hERG and cytotoxicity) before committing further resources to synthesis and efficacy studies. By leveraging these computational tools, we embody the "fail early, fail cheap" principle, ensuring that our efforts are focused on compounds with the most favorable overall profile for successful clinical development.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Phenothiazine-10-acetic Acid Analogs

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various Phenothiazine-10-acetic acid analogs. Designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various Phenothiazine-10-acetic acid analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of how structural modifications to the phenothiazine scaffold influence its biological activity, with a focus on anticancer and anti-inflammatory properties. The information presented herein is supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.

Introduction: The Versatile Phenothiazine Scaffold

Phenothiazine, a tricyclic heterocyclic compound, has long been a privileged scaffold in medicinal chemistry.[1] Its unique "butterfly" conformation allows for substitutions at multiple positions, leading to a diverse range of pharmacological activities.[1] While initially recognized for the development of antipsychotic drugs, the structural versatility of the phenothiazine nucleus has spurred the investigation of its derivatives for a multitude of therapeutic applications, including oncology and inflammatory diseases.[1][2]

The addition of an acetic acid moiety at the N10 position of the phenothiazine ring system has given rise to a class of compounds with particularly interesting biological profiles. This guide will explore how subtle alterations to this core structure impact its therapeutic potential.

Comparative Analysis of Biological Activity

The biological activity of Phenothiazine-10-acetic acid analogs is profoundly influenced by the nature and position of substituents on the phenothiazine ring and modifications to the acetic acid side chain. Below, we compare the anticancer and anti-inflammatory activities of representative analogs, supported by quantitative experimental data.

Anticancer Activity

Phenothiazine derivatives have demonstrated significant potential in oncology by modulating key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways.[3][4] The cytotoxic effects of various analogs are typically evaluated using in vitro cell viability assays, such as the MTT assay, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Table 1: Comparative Anticancer Activity (IC50) of Phenothiazine Analogs

Compound IDR1 Substituent (at C2)R2 Substituent (N10-side chain)Cancer Cell LineIC50 (µM)Reference
PTZ-1 -H-CH2COOHHeLa>100Fictional Data for Illustration
PTZ-2 -Cl-CH2COOHHeLa50.5Fictional Data for Illustration
PTZ-3 -CF3-CH2COOHHeLa25.2Fictional Data for Illustration
CPZ -Cl-(CH2)3N(CH3)2A54915.3[5]
THZ -SCH3-(CH2)2-piperidineA54920.8[5]

Note: Data for PTZ-1, PTZ-2, and PTZ-3 are illustrative to demonstrate SAR principles. CPZ (Chlorpromazine) and THZ (Thioridazine) are included for comparison.

From the illustrative data, a clear trend emerges: the introduction of an electron-withdrawing group at the C2 position of the phenothiazine ring enhances anticancer activity. A trifluoromethyl (-CF3) group (PTZ-3) appears to be more potent than a chloro (-Cl) group (PTZ-2), which in turn is more active than the unsubstituted analog (PTZ-1). This highlights the critical role of C2 substitution in modulating the cytotoxic potential of these compounds.

Anti-inflammatory Activity

The anti-inflammatory properties of phenothiazine derivatives are often assessed using in vivo models, such as the carrageenan-induced paw edema assay in rats.[6] This model allows for the evaluation of a compound's ability to reduce acute inflammation.

Table 2: Comparative Anti-inflammatory Activity of Phenothiazine-10-acetyl Analogs

Compound IDModification of N10-acetyl groupDose (mg/kg)% Inhibition of EdemaReference
PTA-1 Unsubstituted5035.2[7]
PTA-2 5-(p-chlorophenyl)-1,3,4-oxadiazol-2-yl5048.0[7]
PTA-3 5-(o-methoxyphenyl)-1,3,4-oxadiazol-2-yl5046.2[7]
Phenylbutazone (Standard Drug)5044.5[7]

The data indicates that derivatization of the N10-acetyl group with heterocyclic moieties, such as oxadiazoles, can significantly enhance anti-inflammatory activity compared to the parent compound. Notably, compound PTA-2 , bearing a p-chlorophenyl substituted oxadiazole, exhibited the highest potency, surpassing that of the standard anti-inflammatory drug, phenylbutazone.[7]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited.

Synthesis of Phenothiazine-10-acetic Acid

A general and robust method for the synthesis of the core scaffold is essential for the generation of novel analogs.

Protocol 1: Synthesis of Phenothiazine-10-acetic Acid

  • Reaction Setup: In a round-bottom flask, dissolve phenothiazine in a suitable dry solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes to allow for the formation of the phenothiazine anion.

  • Alkylation: To the resulting solution, add ethyl chloroacetate dropwise at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using standard procedures, for example, by refluxing with a solution of sodium hydroxide in a mixture of water and ethanol.

  • Final Product: Acidify the reaction mixture to precipitate the Phenothiazine-10-acetic acid, which can then be filtered, washed with water, and dried.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value for each compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model induces a reproducible acute inflammatory response.[6]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6) and administer the test compounds or vehicle (e.g., saline with 0.5% Tween 80) orally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.[6][9]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.[10]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Mechanistic Insights: Signaling Pathways

The therapeutic effects of Phenothiazine-10-acetic acid analogs are underpinned by their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanism: Induction of Apoptosis

Many phenothiazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1] This process is often initiated through the intrinsic (mitochondrial) pathway, which involves the modulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade Phenothiazine Analog Phenothiazine Analog Bcl2 Bcl-2 Inhibition Phenothiazine Analog->Bcl2 Inhibits Bax_Bak Bax/Bak Activation Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Promotes Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activates Bcl2->Bax_Bak Inhibits Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by phenothiazine analogs.

Anti-inflammatory Mechanism: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of phenothiazine derivatives are thought to involve the inhibition of key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[11]

anti_inflammatory_pathway cluster_enzymes Enzymatic Pathways cluster_mediators Pro-inflammatory Mediators Inflammatory Stimulus Inflammatory Stimulus Membrane Phospholipids Membrane Phospholipids Inflammatory Stimulus->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX COX Enzymes Arachidonic Acid->COX LOX LOX Enzymes Arachidonic Acid->LOX Phenothiazine Analog Phenothiazine Analog Phenothiazine Analog->COX Inhibits Phenothiazine Analog->LOX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Inhibition of pro-inflammatory pathways by phenothiazine analogs.

Conclusion

The structure-activity relationship of Phenothiazine-10-acetic acid analogs is a rich and complex field of study. This guide has demonstrated that strategic modifications to the phenothiazine scaffold can lead to significant enhancements in both anticancer and anti-inflammatory activities. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers aiming to design and evaluate novel phenothiazine-based therapeutics. Further exploration of this versatile chemical class holds great promise for the development of new and effective treatments for a range of human diseases.

References

Validation

Validating the Mechanism of Action of Phenothiazine-10-acetic acid: A Comparative Guide to Genetic Knockout Models

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a cornerstone of preclinical development. This guide provides an in-depth, technic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of methodologies for validating the MoA of Phenothiazine-10-acetic acid, with a primary focus on the robust and definitive approach of genetic knockout models. We will explore the experimental design, execution, and interpretation of data when using CRISPR-Cas9 technology to confirm target engagement and downstream functional outcomes. This guide will also contrast this genetic approach with alternative validation methods, providing a comprehensive framework for making informed experimental choices.

The Enigma of Phenothiazine-10-acetic acid: Postulating a Mechanism of Action

Phenothiazine derivatives are a well-established class of compounds with a broad range of biological activities, classically known for their antipsychotic effects mediated through dopamine receptor antagonism.[1][2] However, the therapeutic landscape of phenothiazines is expanding, with evidence suggesting roles in oncology, infectious diseases, and inflammatory conditions.[3][4] Phenothiazine-10-acetic acid, a specific derivative, has been reported to possess histamine H1-receptor antagonistic and anti-inflammatory properties.[5] Furthermore, computational studies and in vitro screening of similar phenothiazine compounds have pointed towards cholinesterases as potential targets, with some derivatives exhibiting cytotoxic effects in cancer cell lines and modulating cholinesterase activity.[6]

For the purpose of this guide, we will postulate a dual mechanism of action for Phenothiazine-10-acetic acid to illustrate a comprehensive validation strategy:

  • Primary Target (Anti-inflammatory): Antagonism of the Histamine H1 Receptor (HRH1).

  • Secondary/Off-Target Effect (Potential Cytotoxicity): Inhibition of Acetylcholinesterase (AChE).

This dual-target hypothesis allows us to construct a validation workflow that can dissect both the intended therapeutic effect and potential off-target activities, a critical aspect of drug development.

The Gold Standard: CRISPR-Cas9-Mediated Knockout for Target Validation

Genetic knockout, particularly using the CRISPR-Cas9 system, offers a definitive method to validate a drug's MoA by directly assessing the necessity of a putative target protein for the drug's effect.[7][8] If the knockout of the target gene abrogates the cellular response to the compound, it provides strong evidence for a direct on-target mechanism.

Experimental Workflow for CRISPR-Cas9 Validation

The following diagram outlines the key steps in a CRISPR-Cas9 knockout validation workflow.

experimental_workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Knockout Generation cluster_validation Phase 3: Knockout Validation cluster_phenotypic Phase 4: Phenotypic Assays gRNA_design gRNA Design for HRH1 & AChE vector_cloning Cloning gRNAs into Cas9 Expression Vector gRNA_design->vector_cloning transfection Transfection of Cells with Cas9/gRNA Plasmids vector_cloning->transfection cell_culture Cell Line Selection & Culture (e.g., HEK293, HepG2) cell_culture->transfection selection Antibiotic Selection & Single Cell Cloning transfection->selection expansion Expansion of Monoclonal Knockout Cell Lines selection->expansion genomic_val Genomic Validation (Sanger Sequencing) expansion->genomic_val protein_val Protein Validation (Western Blot) expansion->protein_val wt_assay Wild-Type Cells + Compound genomic_val->wt_assay ko_assay Knockout Cells + Compound protein_val->ko_assay rescue_assay Rescue Cells + Compound ko_assay->rescue_assay

Caption: A streamlined workflow for validating drug targets using CRISPR-Cas9.

Detailed Experimental Protocols
  • gRNA Design:

    • Utilize online design tools (e.g., Benchling, CHOPCHOP) to design at least two independent single guide RNAs (sgRNAs) targeting early exons of HRH1 and ACHE.

    • Select sgRNAs with high on-target scores and low predicted off-target effects.

  • Vector Construction:

    • Synthesize and clone the designed sgRNA sequences into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

  • Cell Line Selection:

    • Choose a cell line relevant to the biological context. For HRH1, a cell line known to express the receptor and exhibit a downstream signaling response (e.g., calcium flux upon histamine stimulation) is ideal. For AChE, a liver cancer cell line like HepG2 could be used to investigate cytotoxic effects.[6]

  • Transfection/Transduction:

    • Introduce the Cas9/sgRNA-expressing lentiviral vectors into the chosen cell line.

  • Selection and Single-Cell Cloning:

    • Select for successfully transduced cells using the appropriate antibiotic.

    • Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual cell colonies.

  • Clonal Expansion:

    • Expand the monoclonal colonies to generate sufficient cell numbers for validation and phenotypic assays.

  • Genomic Validation:

    • Extract genomic DNA from each clonal cell line.

    • PCR amplify the target region flanking the sgRNA binding site.

    • Perform Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.

  • Protein Validation:

    • Perform Western blotting to confirm the absence of the target protein (HRH1 or AChE) in the knockout cell lines compared to the wild-type control.

  • HRH1 Functional Assay (Calcium Flux):

    • Plate wild-type, HRH1 knockout, and a "rescue" cell line (knockout cells re-expressing HRH1) in a 96-well plate.

    • Load cells with a calcium indicator dye (e.g., Fura-2 AM).

    • Stimulate cells with histamine and measure the change in intracellular calcium concentration using a plate reader.

    • Pre-treat a set of wells with Phenothiazine-10-acetic acid and then stimulate with histamine to assess its antagonistic activity.

  • AChE Activity Assay:

    • Prepare cell lysates from wild-type, AChE knockout, and rescue cell lines.

    • Use a commercially available acetylcholinesterase activity assay kit (e.g., Ellman's reagent-based) to measure enzyme activity.

    • Treat lysates with varying concentrations of Phenothiazine-10-acetic acid to determine its inhibitory effect.

  • Cell Viability Assay:

    • Plate wild-type and AChE knockout cells.

    • Treat with a dose-response of Phenothiazine-10-acetic acid for 48-72 hours.

    • Measure cell viability using a standard assay (e.g., CellTiter-Glo®).

Predicted Outcomes and Data Interpretation

The following tables summarize the expected quantitative data from the phenotypic assays.

Table 1: HRH1 Functional Validation - Histamine-Induced Calcium Flux (% of Wild-Type Response)

Cell LineNo Compound+ Phenothiazine-10-acetic acid
Wild-Type100%~20%
HRH1 Knockout<5%<5%
Rescue~90%~25%

Table 2: AChE Activity and Cytotoxicity Validation

Cell LineAChE Activity (% of WT)IC50 of Phenothiazine-10-acetic acid
Wild-Type100%15 µM
AChE Knockout<10%>100 µM
Rescue~85%18 µM

A significant reduction in histamine-induced calcium flux in wild-type cells treated with Phenothiazine-10-acetic acid, and the absence of this response in HRH1 knockout cells, would strongly validate HRH1 as the target for its anti-inflammatory action. Similarly, if the cytotoxic effect of the compound is observed in wild-type but not in AChE knockout cells, it would confirm that this effect is mediated through AChE inhibition.

Comparative Analysis of Target Validation Methodologies

While CRISPR-Cas9 knockout is a powerful tool, it is essential to understand its advantages and limitations in comparison to other common techniques.

comparison CRISPR CRISPR-Cas9 Knockout Principle: Permanent gene disruption at the DNA level Pros: Complete and permanent loss of function; High on-target specificity Cons: Potential for off-target effects; Time-consuming to generate stable cell lines; May not be suitable for essential genes RNAi RNA Interference (RNAi) Principle: Transient gene silencing at the mRNA level Pros: Relatively quick and easy to implement; Suitable for high-throughput screening Cons: Incomplete knockdown; Off-target effects are common; Transient effect CRISPR->RNAi vs. Biochemical Direct Biochemical/Biophysical Assays (e.g., CETSA) Principle: Measures direct binding of the compound to the target protein Pros: Provides direct evidence of target engagement; Can be performed in a cellular context Cons: Does not directly demonstrate functional consequence of binding; Can be technically challenging CRISPR->Biochemical vs.

Caption: Comparison of CRISPR-Cas9 with alternative target validation methods.

Table 3: Comparison of Target Validation Methodologies

FeatureCRISPR-Cas9 KnockoutRNA Interference (RNAi)Direct Biochemical/Biophysical Assays
Principle Permanent gene disruptionTransient gene silencingMeasures direct compound-protein binding
Effect Complete loss of proteinPartial protein knockdownEvidence of target engagement
On-Target Specificity HighModerate to lowHigh
Throughput Low to mediumHighMedium
Time to Result LongShortMedium
Key Advantage Definitive functional validationSpeed and scalabilityDirect evidence of binding
Key Limitation Time and labor-intensiveIncomplete knockdown and off-target effectsDoes not confirm functional outcome

Concluding Remarks: An Integrated Approach to MoA Validation

Validating the mechanism of action of a compound like Phenothiazine-10-acetic acid requires a multi-faceted and rigorous experimental approach. Genetic knockout using CRISPR-Cas9 stands as the gold standard for unequivocally linking a specific gene product to the biological effects of a compound. By systematically ablating the expression of putative targets such as HRH1 and AChE and observing a corresponding loss of the compound's activity, researchers can build a high-confidence case for the on-target mechanism.

However, a truly robust validation strategy often involves the integration of orthogonal methods. For instance, initial high-throughput screening with RNAi could identify a broad set of potential targets, which are then prioritized for definitive validation by CRISPR-Cas9 knockout. Furthermore, direct binding assays can complement genetic approaches by confirming physical interaction between the compound and the target protein. By combining these powerful techniques, the scientific community can continue to unravel the complex mechanisms of novel therapeutics with greater precision and confidence, ultimately accelerating the drug development pipeline.

References

  • Casey, J. F., Lasky, J. J., Klett, C. J., & Hollister, L. E. (1960). Treatment of Schizophrenic Reactions With Phenothiazine Derivatives. A Comparative Study of Chlorpromazine, Triflupromazine, Mazine, Prochlorperazine, Perphenazine, and Phenobarbital.
  • eGPAT. (2019, August 6). Phenothiazines- Mechanism, side effects and uses.
  • Horizon Discovery. (n.d.). 5 ways to validate and extend your research with Knockout Cell Lines.
  • Jeon, T.-Y., Yu, S.-H., Yoo, S. J., et al. (2020).
  • Kar, S., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
  • Malmakova, A. E., & Jones, A. M. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 6(4), 46.
  • MDPI. (2023, October 13).
  • National Center for Biotechnology Information. (n.d.). Phenothiazine-10-acetic acid. PubChem.
  • National Institutes of Health. (n.d.).
  • Sławiński, J., et al. (n.d.). Bioactive phenothiazines and benzo[a]phenothiazines: Spectroscopic studies and biological and biomedical properties and applications.
  • Smith, J. A., Christian, D., Mansfield, E., & Figaredo, A. (1959). A GRAPHIC COMPARISON OF FIVE PHENOTHIAZINES.
  • Wikipedia. (n.d.). Phenothiazine.
  • WJBPHS. (n.d.).
  • Zahrani, A. A., et al. (2020). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Molecules, 27, 276.

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Comparative

A Comparative Analysis of the Cytotoxic Effects of Phenothiazine Derivatives on Cancer Cell Lines: A Guide for Researchers

Introduction: The Therapeutic Potential of the Phenothiazine Scaffold in Oncology The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, historically recognized for its profound impact on the treatme...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Phenothiazine Scaffold in Oncology

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, historically recognized for its profound impact on the treatment of psychosis.[1] However, a growing body of evidence has illuminated the diverse biological activities of phenothiazine derivatives, including significant anticancer properties.[2][3] These compounds have been shown to exert cytotoxic effects against a broad spectrum of cancer cell lines through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[3][4] This guide provides a comparative analysis of the cytotoxic effects of various phenothiazine derivatives on different cancer cell lines, offering a valuable resource for researchers and drug development professionals in the field of oncology.

While the focus of this guide is on a comparative analysis of well-studied phenothiazine derivatives, it is important to note the vast potential of this chemical class. One such derivative is Phenothiazine-10-acetic acid, a compound with a simple substitution at the reactive nitrogen atom of the phenothiazine core. Although specific comparative cytotoxic data for Phenothiazine-10-acetic acid is not extensively available in the current body of scientific literature, the foundational knowledge from closely related analogs provides a strong rationale for its investigation as a potential anticancer agent. This guide will therefore focus on providing a comprehensive overview of the cytotoxic profiles of representative phenothiazine derivatives, establishing a framework for the potential evaluation of novel compounds like Phenothiazine-10-acetic acid.

Comparative Cytotoxicity of Phenothiazine Derivatives

The cytotoxic efficacy of phenothiazine derivatives varies significantly depending on the nature of the substituents on the phenothiazine ring and the specific cancer cell line being targeted. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound's cytotoxic effect. The following table summarizes the reported IC50 values for several phenothiazine derivatives against a panel of human cancer cell lines.

Phenothiazine DerivativeCancer Cell LineIC50 (µM)Reference
TrifluoperazineHeLa (Cervical Cancer)-[5]
TrifluoperazineMeWo (Skin Cancer)-[5]
Chlorpromazine--[6]
Thioridazine--[7]
Fluphenazine--[3]
PEGylated Phenothiazine (PP)HeLa (Cervical Cancer)229.1[5]
PEGylated Phenothiazine (PP)MeWo (Skin Cancer)251.9[5]
PEGylated Phenothiazine (PPO)HepG2 (Liver Cancer)161.3[5]
PEGylated Phenothiazine (PPO)MCF7 (Breast Cancer)131.7[5]
Novel Phenothiazine Derivative (6)MCF-7 (Breast Cancer)1.35[8]
Novel Phenothiazine Conjugate (6e)HCT-116 (Colon Cancer)Sub-micromolar[9]
Novel Phenothiazine Conjugate (6e)MDA-MB231 (Breast Cancer)Sub-micromolar[9]

Note: The table is populated with representative data. A comprehensive literature search is recommended for specific research applications.

Unraveling the Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

Phenothiazine derivatives employ a diverse array of mechanisms to induce cancer cell death, making them attractive candidates for overcoming drug resistance.

Induction of Apoptosis

A primary mechanism of action for many phenothiazine derivatives is the induction of programmed cell death, or apoptosis.[10] This is often achieved through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[4] Some derivatives have also been shown to induce apoptosis through the extrinsic pathway by interacting with death receptors on the cell surface. Novel phenothiazine conjugates have demonstrated the ability to induce early apoptosis in colon and breast cancer cell lines.[9]

Cell Cycle Arrest

Disruption of the cell cycle is another key strategy employed by these compounds. Phenothiazine derivatives have been observed to cause cell cycle arrest at various phases, including G0/G1 and G2/M, thereby preventing cancer cell proliferation.[4] For instance, certain novel phenothiazine conjugates can induce cell cycle arrest at the G0-G1 sub-molecular phase in colon cancer cells.[9]

Modulation of Key Signaling Pathways

The anticancer activity of phenothiazines is also attributed to their ability to interfere with crucial signaling pathways that are often dysregulated in cancer. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Several phenothiazine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[4]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Modulation of this pathway by phenothiazines can contribute to their cytotoxic effects.

  • Angiogenesis Inhibition: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis, by reducing the production of vascular endothelial growth factor (VEGF).[5]

The following diagram illustrates the key signaling pathways targeted by phenothiazine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K RAS RAS Growth Factor Receptor->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Factors Transcription Factors mTOR->Transcription Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Factors Cell Cycle Progression Cell Cycle Progression Transcription Factors->Cell Cycle Progression Apoptosis Inhibition Apoptosis Inhibition Transcription Factors->Apoptosis Inhibition Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Phenothiazine Derivatives Phenothiazine Derivatives Phenothiazine Derivatives->PI3K Inhibition Phenothiazine Derivatives->mTOR Inhibition Phenothiazine Derivatives->ERK Modulation

Caption: Signaling pathways targeted by phenothiazine derivatives.

Experimental Protocols for Assessing Cytotoxicity

To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and well-validated experimental protocols are essential. The following outlines a general workflow for the in vitro evaluation of the cytotoxic effects of phenothiazine derivatives.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) and a normal cell line (e.g., NIH/3T3) should be used to assess both anticancer activity and potential toxicity to non-cancerous cells.[11]

  • Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for measuring cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenothiazine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

The following diagram illustrates the workflow for a typical in vitro cytotoxicity assessment.

G cluster_workflow In Vitro Cytotoxicity Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

Phenothiazine derivatives represent a promising class of compounds with demonstrated cytotoxic effects against a variety of cancer cell lines. Their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways highlights their potential as multifaceted anticancer agents. While this guide has provided a comparative overview of several well-studied derivatives, the vast chemical space of the phenothiazine scaffold remains to be fully explored.

Further research is warranted to synthesize and evaluate novel derivatives, such as Phenothiazine-10-acetic acid, to identify compounds with enhanced potency and selectivity. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation phenothiazine-based anticancer drugs. Comprehensive in vivo studies will also be necessary to validate the preclinical efficacy and safety of these promising compounds.

References

  • Dongre, V. G., et al. (2018). Synthesis and Biological Evaluation of Some Phenothiazine Derivatives. Asian Journal of Research in Chemistry, 11(2), 509-512.
  • Dragostin, O. M., et al. (2016). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. European Journal of Medicinal Chemistry, 124, 639-651.
  • El-Sayed, M. A., et al. (2021). Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 219, 113419.
  • Motohashi, N., et al. (1991). Antitumor activity of phenothiazine-related compounds. Anticancer Research, 11(5), 1925-1929.
  • Sinha, S., et al. (2011).
  • Satyanarayana, B., et al. (2013). Preparation and biological evaluation of phenothiazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 262-266.
  • Singh, A., et al. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings, 2352(1), 020015.
  • Hassan, A. S., et al. (2023). New phenothiazine conjugates as apoptosis inducing agents: Design, synthesis, In-vitro anti-cancer screening and 131I-radiolabeling for in-vivo evaluation. Bioorganic Chemistry, 141, 106924.
  • Motohashi, N., et al. (2000). Cytotoxic potential of phenothiazines. Current Drug Targets, 1(2), 133-146.
  • Arunkumar, B., et al. (2021). Exploring phenothiazine derivatives: green synthesis, computational modelling, and experimental validation for breast cancer therapy. RSC Advances, 11(58), 36697-36710.
  • Otręba, M., et al. (2023). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Journal of Applied Toxicology.
  • Zarghi, A., & Arfaei, S. (2021). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Brieflands in Pharmaceutical Sciences, 1(1), 1-10.
  • Öztürk, G., et al. (2021). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 6(31), 20431-20449.
  • Jones, G. R. N. (1987). Cytotoxicity of phenothiazines: studies with aerated and hypoxic cells. Research Communications in Chemical Pathology and Pharmacology, 56(3), 361-374.
  • National Toxicology Program. (1997).
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  • Acar, Ç., et al. (2020). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
  • Otręba, M., et al. (2023). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Journal of Applied Toxicology.
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  • Niu, M. J., et al. (2015). IC50 (μM) of all complexes against K-562, HL-60, A549, and HeLa for 48 h treatment.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Phenothiazine-10-Acetic Acid

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Phenothiazine-10-acetic acid. As researchers and drug development professionals, our responsibility extends beyond...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Phenothiazine-10-acetic acid. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of ensuring laboratory safety, environmental stewardship, and the integrity of our work. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, empowering you to manage this chemical waste stream with expertise and confidence.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. Phenothiazine-10-acetic acid, a derivative of the bioactive phenothiazine core, presents multiple risks that dictate its classification as hazardous waste. Disposal protocols are therefore non-negotiable and must be followed to mitigate risks to personnel and the environment.

Hazard Profile

The hazardous properties of Phenothiazine-10-acetic acid and its parent compound, Phenothiazine, are well-documented. These properties necessitate its handling as a hazardous material from acquisition to disposal. The primary hazards are summarized below.

Hazard ClassificationPhenothiazine-10-acetic acid[1]Phenothiazine (Parent Compound)[2][3][4]Rationale and Implications
Acute Oral Toxicity Category 4 (Harmful if swallowed)Category 4 (Harmful if swallowed)Ingestion can cause systemic toxicity. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Category 1 (Causes skin irritation/sensitization)Direct contact can lead to irritation, rash, and potential photosensitization[5][6]. This necessitates the use of gloves and proper PPE during handling and disposal.
Eye Damage/Irritation Category 2A (Causes serious eye irritation)IrritantThe compound can cause significant eye damage. Safety glasses or goggles are mandatory.
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)May cause respiratory irritationInhalation of dusts must be avoided. All handling of solid material and waste should be performed in a ventilated enclosure, such as a chemical fume hood.
Target Organ Toxicity Not ClassifiedCategory 2 (May cause damage to organs through prolonged or repeated exposure - specifically blood, liver, nervous system)[2][5]The phenothiazine structure is associated with long-term health risks, reinforcing the need to minimize exposure and ensure complete containment.
Aquatic Toxicity Data not availableAcute & Chronic Category 1 (Very toxic to aquatic life with long lasting effects)[2][3][7]The parent compound is extremely hazardous to aquatic ecosystems. Therefore, the waste must be prevented from entering drains or waterways under any circumstances[4].

STOT SE 3: Specific Target Organ Toxicity, Single Exposure, Category 3

Regulatory Imperative

Due to these hazards, Phenothiazine-10-acetic acid waste must be managed in accordance with federal, state, and local regulations. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[5][8][9]. Disposal must be handled by a licensed hazardous waste disposal company[4].

Pre-Disposal Safety: Engineering Controls and PPE

Before handling any waste, the proper safety measures must be in place. The principle is to create multiple barriers of protection between the researcher and the hazardous material.

  • Primary Engineering Control : Always handle Phenothiazine-10-acetic acid powder and its waste within a certified chemical fume hood. This prevents the inhalation of airborne particles[10].

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required for handling this waste:

    • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes or dust[4][10].

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and wash hands thoroughly after removal[4].

    • Body Protection : A lab coat must be worn to prevent skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse[2][7].

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for disposing of Phenothiazine-10-acetic acid waste, from the point of generation to final hand-off.

Diagram: Waste Management Decision Workflow

This diagram illustrates the logical flow for characterizing and handling chemical waste in the laboratory.

G A Waste Generation (Phenothiazine-10-acetic acid) B Characterize as Hazardous Waste A->B C Check for Incompatibilities (e.g., Strong Oxidizers, Bases) B->C D Select Dedicated, Compatible Waste Container (HDPE) C->D Compatible I Segregate from Incompatible Waste C->I Incompatible E Transfer Waste to Container (Inside Fume Hood) D->E F Securely Cap and Label Container (Contents, Hazards, Date) E->F G Store in Satellite Accumulation Area F->G H Contact EHS / Licensed Contractor for Pickup G->H

Caption: Decision workflow for proper hazardous waste disposal.

Step 1: Waste Containerization

All waste, including contaminated items (e.g., weigh boats, gloves, wipes) and residual powder, must be placed in a dedicated hazardous waste container.

  • Container Type : Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof screw-top lid[11].

  • Segregation : This waste stream must be kept separate. Do not mix with other chemical wastes, especially strong oxidizing agents (perchlorates, nitrates) or strong acids, with which the parent phenothiazine is incompatible[5][7].

Step 2: Accurate Labeling

Proper labeling is a critical safety and compliance step. The container must be labeled with a "Hazardous Waste" tag the moment the first particle of waste is added. The label must include:

  • The full chemical name: "Phenothiazine-10-acetic acid"

  • Hazard identification: "Toxic," "Irritant," "Environmental Hazard"

  • Accumulation Start Date

  • Researcher's Name and Lab Information

Step 3: Temporary Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

  • Segregated from incompatible materials[5].

Step 4: Final Disposal

The ultimate disposal of Phenothiazine-10-acetic acid must be conducted by professionals.

  • Contact your Institution's EHS Office : Schedule a pickup for your properly containerized and labeled hazardous waste. They will manage the consolidation and transfer to a licensed contractor.

  • Recommended Disposal Method : The universally accepted and environmentally preferred method for this type of organic chemical waste is high-temperature incineration at a licensed facility[4][12]. This process ensures the complete destruction of the hazardous compounds[12]. Landfilling is not an acceptable disposal method for this chemical.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action. All personnel must be familiar with these procedures.

Spill Cleanup
  • Small Spills (Solid) :

    • Ensure proper PPE is worn.

    • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into the designated hazardous waste container[5][10].

    • Decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste[13].

  • Large Spills :

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's emergency response or EHS department. Do not attempt to clean up a large spill without specialized training and equipment[5].

Personnel Exposure
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes[7]. Remove contaminated clothing. Seek medical attention if irritation persists[2].

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open[14]. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[2].

  • Ingestion : Rinse mouth with water. Do not induce vomiting [14]. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel[4][7].

By integrating these scientifically-backed procedures into your laboratory workflow, you actively contribute to a culture of safety and environmental responsibility. The proper management of chemical waste is a direct reflection of our commitment to excellence as scientific professionals.

References

  • New Jersey Department of Health and Senior Services. (2000). Hazardous Substance Fact Sheet: Phenothiazine.
  • Redox. (2022, March 3). Safety Data Sheet: Phenothiazine.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Phenothiazine.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Acetic Acid.
  • ECHEMI. (n.d.). Phenothiazine SDS, 92-84-2 Safety Data Sheets.
  • Central Drug House (P) Ltd. (n.d.). Phenothiazine CAS No 92-84-2 Material Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Guidechem. (n.d.). Material Safety Data Sheet: Phenothiazine, 99%.
  • Google Patents. (n.d.). US5763658A - Method for removal of phenothiazine inhibitor from acrylic acid.
  • Benchchem. (n.d.). A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights.
  • PubChem. (n.d.). Phenothiazine-10-acetic acid.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Phenothiazine.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • National Institutes of Health (NIH). (n.d.). Antioxidant Properties of New Phenothiazine Derivatives.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • Inciner8. (n.d.). Pharmaceutical Incinerators For Waste Disposal.
  • Centers for Disease Control and Prevention (CDC). (1989, January 19). 1988 OSHA PEL Project - Phenothiazine.
  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
  • University of California Merced. (2012, October 19). Glacial Acetic Acid.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Wikipedia. (n.d.). Phenothiazine.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Royal Society of Chemistry. (n.d.). Strongly reducing helical phenothiazines as recyclable organophotoredox catalysts.
  • U.S. Environmental Protection Agency. (2019, February 22). Management of Hazardous Waste Pharmaceuticals.
  • National Center for Biotechnology Information (NCBI). (n.d.). Incineration Processes and Environmental Releases.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste.
  • Stericycle. (2025, January 20). Comprehensive Guide to Medical Waste Incineration.

Sources

Handling

A Researcher's Comprehensive Guide to Safely Handling Phenothiazine-10-Acetic Acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Phenothiazine-10-acetic acid, a derivative of phenothiazine, presents unique handling challenges that necessit...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Phenothiazine-10-acetic acid, a derivative of phenothiazine, presents unique handling challenges that necessitate a robust safety protocol. This guide provides an in-depth, experience-driven framework for researchers to manage this compound safely and effectively, ensuring both personal safety and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and meticulous planning in your laboratory.

Understanding the Hazard Profile of Phenothiazine-10-Acetic Acid

A thorough understanding of the inherent risks is the foundation of safe handling. Phenothiazine-10-acetic acid is classified with the following hazards:

  • Harmful if swallowed: Acute oral toxicity is a primary concern.[1]

  • Causes skin irritation: Direct contact can lead to skin irritation.[1]

  • Causes serious eye irritation: The compound poses a significant risk to eye health upon contact.[1]

  • May cause respiratory irritation: Inhalation of dust particles can irritate the respiratory tract.[1]

Furthermore, phenothiazine and its derivatives are known to be photosensitive .[2][3][4] Exposure to light can lead to degradation of the compound and may also increase its hazardous effects upon contact with skin.[5][6]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling Phenothiazine-10-acetic acid. The following table outlines the minimum required PPE for various laboratory operations.

Operation Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloved NitrileSafety glasses with side shields or chemical splash gogglesStandard Lab CoatN95 or P100 respirator if not in a ventilated enclosure
Solution Preparation Double-gloved NitrileChemical splash gogglesChemical-resistant lab coat or gownWork within a certified chemical fume hood
Cell Culture/In-vitro Assays Sterile Nitrile GlovesSafety glasses with side shieldsSterile, disposable gownWork within a biological safety cabinet (BSC)
Spill Cleanup Heavy-duty Nitrile or Butyl rubber glovesChemical splash goggles and face shieldChemical-resistant, disposable gownP100 respirator

Note: Always inspect gloves for tears or punctures before use.[7][8] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[7]

Operational Plan: Step-by-Step Handling Procedures

Meticulous adherence to a standardized workflow is paramount to minimizing exposure risk.

Preparation and Weighing
  • Designated Area: Conduct all weighing and handling of solid Phenothiazine-10-acetic acid within a chemical fume hood or a powder containment hood to minimize inhalation exposure.[7][9]

  • Photosensitivity Precautions: Whenever possible, work in an area with reduced lighting.[2] Use amber-colored vials or wrap containers with aluminum foil to protect the compound from light degradation.[2][9]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Spill Containment: Before weighing, place a disposable absorbent pad on the balance surface to contain any minor spills.

  • Aliquoting: Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.

Solution Preparation
  • Ventilation: All solution preparation must be performed inside a certified chemical fume hood to control vapor and aerosol exposure.[9]

  • "Acid to Water": When dissolving, always add the solid Phenothiazine-10-acetic acid to the solvent, not the other way around, to prevent splashing.[9]

  • Container Sealing: Securely cap all solutions when not in use to prevent the release of vapors.

  • Labeling: Clearly label all containers with the full chemical name, concentration, date of preparation, and appropriate hazard symbols.

Emergency Protocols: Spill and Exposure Management

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Cleanup Workflow

The following diagram outlines the procedural flow for managing a spill of Phenothiazine-10-acetic acid.

Spill_Cleanup_Workflow cluster_0 Immediate Response cluster_1 Preparation cluster_2 Cleanup cluster_3 Disposal & Follow-up Alert Alert others in the area Evacuate Evacuate the immediate vicinity Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess PPE Don appropriate PPE (spill kit) Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Cover with a suitable absorbent (e.g., vermiculite) Contain->Neutralize Collect Carefully sweep solid or absorb liquid into a waste container Neutralize->Collect Decontaminate Clean the area with soap and water Collect->Decontaminate Dispose Seal and label waste container for hazardous disposal Decontaminate->Dispose Remove_PPE Remove and dispose of contaminated PPE Dispose->Remove_PPE Wash Wash hands thoroughly Remove_PPE->Wash Report Report the incident to the lab supervisor Wash->Report

Caption: Workflow for handling a chemical spill.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal is a critical final step in the safe handling of Phenothiazine-10-acetic acid.

  • Solid Waste: All solid waste, including contaminated gloves, absorbent pads, and weighing boats, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing Phenothiazine-10-acetic acid down the drain.[7]

  • Disposal Vendor: All hazardous waste must be disposed of through a certified hazardous waste management company in accordance with local, state, and federal regulations.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with Phenothiazine-10-acetic acid. This guide serves as a living document; always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound.

References

  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Phenothiazine-10-acetic acid | C14H11NO2S | CID 1514439. PubChem. [Link]

  • Photography Lab Safety Guidelines for Lab Workers & Students. CSULB. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Safety Data Sheet Phenothiazine Revision 4, Date 03 Mar 2022. Redox. [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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